11-cis-Retinoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+ |
InChI Key |
SHGAZHPCJJPHSC-JPXMXQIXSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 11-cis-Retinoic Acid: Discovery, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-cis-Retinoic acid, a geometric isomer of retinoic acid, represents a nuanced player in the complex world of retinoid signaling. While often overshadowed by its all-trans and 9-cis counterparts, understanding its unique properties is crucial for a comprehensive grasp of retinoid biology and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, chemical and biological synthesis, and the current understanding of the biological role and signaling pathways of 11-cis-retinoic acid. Detailed experimental protocols for its synthesis and quantification, along with a thorough analysis of its interaction with nuclear receptors, are presented to serve as a valuable resource for researchers in the field.
Discovery and Historical Context
The history of 11-cis-retinoic acid is intrinsically linked to the broader discoveries within the retinoid family, primarily driven by research into the visual cycle. While the initial focus was on retinol (Vitamin A) and its aldehyde form, retinal, the significance of different isomers became apparent with the work of George Wald, who received the Nobel Prize in 1967 for his discoveries concerning the primary physiological and chemical visual processes in the eye.[1] The critical role of 11-cis-retinal as the chromophore of rhodopsin, the light-sensitive molecule in the retina, was a landmark discovery.[2]
The discovery of all-trans-retinoic acid as a potent regulator of gene expression, and the subsequent identification of its nuclear receptors, the Retinoic Acid Receptors (RARs), shifted the focus of retinoid research beyond vision to areas like embryonic development and cellular differentiation.[3][4] While all-trans-retinoic acid and, later, 9-cis-retinoic acid were identified as the primary endogenous ligands for RARs and Retinoid X Receptors (RXRs) respectively, the existence and biological relevance of other isomers like 11-cis-retinoic acid remained less explored.
Endogenous 11-cis-retinoids are primarily associated with the retinal pigment epithelium (RPE), where they are synthesized as part of the visual cycle.[1] The direct identification and quantification of endogenous 11-cis-retinoic acid in various tissues have been challenging due to its low abundance and the technical difficulty of separating and detecting different retinoic acid isomers. However, advancements in techniques like high-performance liquid chromatography (HPLC) and tandem mass spectrometry have enabled the detection of various retinoic acid isomers in biological samples, suggesting a more complex in vivo retinoid profile than previously appreciated.[5][6][7] The in vivo isomerization of retinoic acids further complicates the picture, as administered isomers can be rapidly converted to other forms within the body.[8][9]
Synthesis of 11-cis-Retinoic Acid
The synthesis of 11-cis-retinoids is challenging due to the inherent instability of the 11-cis double bond, which is sterically hindered and energetically less favorable than the all-trans configuration.[6] Exposure to light, heat, or acidic/basic conditions can easily lead to isomerization.[6]
Chemical Synthesis
A successful and stereoselective method for the synthesis of 11-cis-retinoids is the zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor.[1] This non-photochemical approach offers good yields and high stereoselectivity. The general scheme involves the reduction of a carbon-carbon triple bond at the C11-C12 position to a Z (cis) double bond using activated zinc dust.
Experimental Protocol: Zinc-Mediated Semi-Hydrogenation of an 11-yne-retinoid Precursor for 11-cis-Retinol (Adaptable for 11-cis-Retinoic Acid)
This protocol is adapted from the work of Nakanishi et al. and can be modified to yield 11-cis-retinoic acid by starting with an appropriate 11-yne-retinoic acid ester precursor followed by saponification.
Materials:
-
11-yne-retinoid precursor
-
Zinc dust
-
Copper (II) sulfate (CuSO₄)
-
Silver nitrate (AgNO₃)
-
Isopropanol and water (or other suitable solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Activation of Zinc:
-
Stir zinc dust (10 eq) in an aqueous solution of CuSO₄ (0.1 eq) and AgNO₃ (0.05 eq) for 30 minutes at room temperature.
-
Filter the activated zinc and wash sequentially with water, acetone, and ether.
-
Dry the activated zinc under vacuum.[6]
-
-
Reaction Setup:
-
Immediately transfer the freshly activated zinc to the reaction solvent (e.g., a mixture of isopropanol and water).
-
Add a solution of the 11-yne-retinoid precursor (1 eq) in isopropanol to the activated zinc suspension.[6]
-
-
Reaction:
-
Stir the mixture vigorously at room temperature. The reaction should be carried out in the dark to prevent photoisomerization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. A typical reaction time is around 20-24 hours.[6]
-
-
Workup:
-
Once the reaction is complete, filter the mixture through Celite, washing with diethyl ether and water.
-
Separate the organic phase, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.[6]
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The resulting 11-cis-retinoid can be further purified by column chromatography.[6]
-
For the synthesis of 11-cis-retinoic acid, an 11-yne-retinoic acid ester would be used as the starting material. The final step would involve the saponification of the ester to yield the carboxylic acid.
Enzymatic Synthesis
The primary site of endogenous 11-cis-retinoid synthesis is the retinal pigment epithelium (RPE) as part of the visual cycle.[1] The key enzyme responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol is RPE65.[10] This is followed by the oxidation of 11-cis-retinol to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs). While this pathway produces 11-cis-retinal, the subsequent oxidation to 11-cis-retinoic acid in the RPE is not a major reported pathway.
A secondary, or "non-canonical," visual cycle exists in Müller cells of the retina, which also produces 11-cis-retinoids.[10] This pathway involves a different isomerase, dihydroceramide desaturase (DES1), and a specific esterifying enzyme, multifunctional O-acyltransferase (MFAT), which drives the reaction towards the formation of 11-cis-retinyl esters.[10]
The direct enzymatic synthesis of 11-cis-retinoic acid from its precursors in tissues other than the eye has not been extensively characterized. The in vivo presence of 11-cis-retinoic acid is likely a result of the isomerization of other retinoic acid isomers or the oxidation of 11-cis-retinal that may diffuse from the retina.
Signaling Pathways and Biological Activity
The biological effects of retinoic acid are primarily mediated by its binding to and activation of nuclear retinoic acid receptors (RARs), which belong to the steroid/thyroid hormone receptor superfamily.[3][4] RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4]
While all-trans-retinoic acid is a well-established ligand for all three RAR subtypes (α, β, and γ), and 9-cis-retinoic acid is a ligand for both RARs and RXRs, the specific interaction of 11-cis-retinoic acid with these receptors is less clear. Studies have shown that among various stereoisomers of retinoic acid, only 9-cis-retinoic acid effectively competes for binding to RXRs.[11] This suggests that 11-cis-retinoic acid is not a primary ligand for RXRs.
The binding affinity of 11-cis-retinoic acid to RARs has not been as extensively quantified as that of all-trans- and 9-cis-retinoic acid. However, given the structural similarities, it is plausible that 11-cis-retinoic acid can bind to and activate RARs, although potentially with different affinity and efficacy compared to the all-trans isomer. The in vivo biological activity of 11-cis-retinoic acid is complicated by its potential isomerization to the more stable all-trans form.[8][9] This makes it difficult to definitively attribute observed biological effects solely to the 11-cis isomer.
Quantitative Data
Summarizing the available quantitative data is essential for a comparative understanding of the different retinoic acid isomers.
| Parameter | Value | Isomer(s) | Receptor(s) | Reference |
| Binding Affinity (Kd) | 15.7 nM | 9-cis-RA | RXRα | [11] |
| 18.3 nM | 9-cis-RA | RXRβ | [11] | |
| 14.1 nM | 9-cis-RA | RXRγ | [11] | |
| 0.2-0.7 nM | all-trans-RA, 9-cis-RA | RARs | [11] | |
| EC50 for Transcriptional Activation | 3-20 nM | 9-cis-RA | GAL4-RXR, GAL4-RAR | [11] |
| Endogenous Levels (Rat Serum) | 2 ng/ml | all-trans-RA | N/A | [8] |
| 1.8 ng/ml | 13-cis-RA | N/A | [8] | |
| Not detected | 9-cis-RA | N/A | [8] |
Experimental Protocols
Quantification of 11-cis-Retinoic Acid in Biological Samples
The accurate quantification of 11-cis-retinoic acid in biological tissues and fluids is critical for understanding its physiological roles. This requires sensitive and specific analytical methods that can separate it from other isomers.
Protocol: LC-MS/MS for Retinoic Acid Isomer Quantification
This protocol is a general guideline based on established methods for retinoid analysis.[5][6][7]
Materials:
-
Tissue or plasma sample
-
Internal standard (e.g., deuterated or ¹³C-labeled retinoic acid isomer)
-
Hexane
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a suitable C18 or specialized column for retinoid separation
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Add the internal standard to the homogenate or plasma.
-
Perform a liquid-liquid extraction with hexane to separate the retinoids. Multiple extractions may be necessary for optimal recovery.
-
-
Chromatographic Separation:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample onto the LC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with a small percentage of formic acid to achieve separation of the retinoic acid isomers.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect and quantify each isomer based on its precursor and product ion masses.
-
Future Directions and Conclusion
The study of 11-cis-retinoic acid is an emerging area within retinoid research. While much is known about the synthesis and function of 11-cis-retinal in the visual cycle, the specific biological roles of 11-cis-retinoic acid remain to be fully elucidated. Key areas for future research include:
-
Definitive Quantification: More extensive studies are needed to accurately quantify endogenous levels of 11-cis-retinoic acid in various tissues under different physiological and pathological conditions.
-
Receptor Binding and Activation: Precise determination of the binding affinities and activation potentials of 11-cis-retinoic acid for the different RAR subtypes is crucial.
-
Unique Biological Functions: Research should focus on identifying biological processes that are specifically regulated by 11-cis-retinoic acid, independent of its isomerization to all-trans-retinoic acid.
-
Therapeutic Potential: A better understanding of the unique properties of 11-cis-retinoic acid could lead to the development of novel retinoid-based therapies with improved efficacy and reduced side effects.
References
- 1. columbia.edu [columbia.edu]
- 2. All-trans retinoic acid induced gene expression and growth inhibition in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 11-cis-retinol and Its Incorporation into FeO Nano Particles | Undergraduate Research Journal [epubs.utah.edu]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
The Biological Role of 11-cis-Retinoic Acid in Vision: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The vertebrate visual cycle is a complex and essential biochemical pathway responsible for the regeneration of the light-sensitive chromophore, 11-cis-retinal. While the roles of 11-cis-retinal and its precursor, 11-cis-retinol, are well-established, the biological significance of another potential metabolite, 11-cis-retinoic acid, remains an area of active investigation. This technical guide provides an in-depth overview of the canonical and cone-specific visual cycles, explores the known functions of retinoic acid isomers in the retina, and delves into the putative role of 11-cis-retinoic acid. Drawing upon existing literature, this document summarizes quantitative data, details relevant experimental protocols, and presents signaling pathways to serve as a comprehensive resource for professionals in vision research and drug development.
Introduction: The Central Role of Retinoids in Vision
Vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within the photoreceptor cells of the retina.[1][2] To sustain vision, 11-cis-retinal must be continuously regenerated through a series of enzymatic reactions known as the visual cycle. This process primarily occurs in the retinal pigment epithelium (RPE) and, for cones, also involves Müller glial cells.[3][4] Retinoic acid, a metabolite of vitamin A, is a potent signaling molecule that regulates gene expression in a wide range of biological processes, including embryonic eye development.[5][6] While the all-trans and 9-cis isomers of retinoic acid are known to be active ligands for nuclear retinoic acid receptors (RARs), the specific role of 11-cis-retinoic acid in the visual process is not yet fully elucidated.[6][7] This guide will explore the established pathways of retinoid metabolism in vision and discuss the potential synthesis, function, and degradation of 11-cis-retinoic acid.
The Visual Cycles: Canonical and Cone-Specific Pathways
There are two primary visual cycles that ensure a continuous supply of 11-cis-retinal to photoreceptors: the canonical visual cycle, which serves both rods and cones, and a specialized, faster cycle dedicated to cones.
The Canonical Visual Cycle
The canonical visual cycle is a multi-step process involving both photoreceptor outer segments and the RPE.[8][9]
-
Photoisomerization and Release: Upon photon absorption, 11-cis-retinal bound to opsin isomerizes to all-trans-retinal, triggering the phototransduction cascade.[10] The all-trans-retinal is then released from opsin.
-
Reduction and Transport: In the photoreceptor outer segment, all-trans-retinal is reduced to all-trans-retinol by retinol dehydrogenases (RDHs), primarily RDH8.[11][12] All-trans-retinol is then transported from the photoreceptors to the RPE, a process facilitated by interphotoreceptor retinoid-binding protein (IRBP).[13]
-
Esterification and Isomerization: Within the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT).[14][15] These esters are the substrate for the key enzyme of the visual cycle, RPE65, which converts them to 11-cis-retinol.[16]
-
Oxidation and Transport: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[11] The newly synthesized 11-cis-retinal is transported back to the photoreceptor outer segments via IRBP to regenerate the visual pigment.[13]
The Cone-Specific Visual Cycle
Cones, responsible for vision in bright light, have a much higher demand for chromophore regeneration than rods.[17] To meet this demand, a secondary, faster visual cycle exists that involves Müller glial cells.[3][15]
-
Müller Cell Involvement: In this pathway, all-trans-retinol from cones is taken up by Müller cells.
-
Isomerization and Esterification: Within Müller cells, all-trans-retinol is converted to 11-cis-retinol. This process is thought to involve a retinol isomerase, dihydroceramide desaturase 1 (DES1), and a specific 11-cis-retinyl ester synthase, multifunctional O-acyltransferase (MFAT), which drives the reaction towards the formation of 11-cis-retinyl esters.[15][18]
-
Transport and Oxidation in Cones: 11-cis-retinol is then transported from Müller cells to cones, where it is oxidized to 11-cis-retinal in the cone outer segments, ready for pigment regeneration.[17]
The Putative Role of 11-cis-Retinoic Acid in Vision
While not a direct intermediate in the known visual cycles, the existence and potential function of 11-cis-retinoic acid in the retina is a topic of scientific interest. Its role is likely to be in signaling rather than in chromophore regeneration.
Potential Synthesis of 11-cis-Retinoic Acid
The synthesis of retinoic acid from retinal is catalyzed by retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenases 1A (ALDH1A).[1] Several isoforms of RALDH are expressed in the retina. While these enzymes show a high specificity for all-trans-retinal and 9-cis-retinal, their activity with 11-cis-retinal is less characterized.[19] However, some alcohol dehydrogenases (ADHs), which can also oxidize retinaldehydes, have been shown to efficiently use 11-cis-retinoids as substrates.[2] This suggests that the enzymatic machinery capable of producing 11-cis-retinoic acid from 11-cis-retinal may be present in the retina.
Potential Signaling Function via Retinoic Acid Receptors (RARs)
Retinoic acid exerts its biological effects by binding to nuclear receptors, RARs and retinoid X receptors (RXRs), which act as ligand-activated transcription factors.[7][20] The RARs are known to bind all-trans- and 9-cis-retinoic acid with high affinity.[21] While the binding of 11-cis-retinoic acid to RARs has not been extensively studied, its structural similarity to other active isomers suggests it could potentially act as a ligand. If 11-cis-retinoic acid can bind to and activate RARs, it could participate in the regulation of gene expression in retinal cells, influencing processes such as photoreceptor development, differentiation, and survival.[22]
Potential Degradation of 11-cis-Retinoic Acid
The intracellular concentration of retinoic acid is tightly regulated by the cytochrome P450 family 26 (CYP26) enzymes, which hydroxylate and inactivate retinoic acid.[3][13][14] CYP26 enzymes are known to metabolize all-trans- and 9-cis-retinoic acid.[16] It is plausible that these enzymes could also recognize and degrade 11-cis-retinoic acid, thereby controlling its potential signaling activity in the retina.
Quantitative Data on Retinoids in the Visual Cycle
Quantitative analysis of retinoid levels is crucial for understanding the dynamics of the visual cycle. The following tables summarize available data on retinoid concentrations in ocular tissues, primarily from studies on mouse models. Data for 11-cis-retinoic acid is currently not available in the literature, highlighting a key area for future research.
Table 1: Retinoid Levels in Wild-Type and 11-cis-RDH Knockout Mice
| Retinoid | Genotype | Condition | Concentration (pmol/eye) | Reference |
| 11-cis-Retinal | +/+ | Dark-adapted | ~150 | [23][24] |
| -/- | Dark-adapted | ~150 | [23][24] | |
| all-trans-Retinyl Esters | +/+ | Dark-adapted | ~50 | [23][24] |
| -/- | Dark-adapted | ~200 | [23][24] | |
| 11-cis-Retinyl Esters | +/+ | Dark-adapted | < 5 | [23][24] |
| -/- | Dark-adapted | ~100 | [23][24] | |
| 11-cis-Retinol | +/+ | Dark-adapted | Not detected | [23][24] |
| -/- | Dark-adapted | ~20 | [23][24] |
Table 2: Kinetic Parameters of Retinoid Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| RDH10 | 11-cis-Retinol | 0.83 | 11.1 | |
| MFAT | 11-cis-Retinol | 1.6 | 1300 | |
| MFAT | all-trans-Retinol | 11 | 140 |
Key Experimental Protocols
The study of retinoid metabolism and signaling in the retina employs a variety of specialized techniques. Below are detailed methodologies for key experiments.
Retinoid Extraction and HPLC Analysis
This protocol is for the separation and quantification of retinoid isomers from ocular tissues.
Protocol:
-
Sample Preparation: Eviscerate and homogenize ocular tissue in a suitable buffer (e.g., MOPS buffer with 10 mM hydroxylamine to form retinal oximes). All steps should be performed under dim red light to prevent photoisomerization.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent such as hexane. Centrifuge to separate the phases and collect the organic layer.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen or argon. Reconstitute the dried retinoids in the HPLC mobile phase.
-
HPLC Separation:
-
Normal-Phase HPLC: A silica column with a mobile phase of hexane containing a small percentage of a polar solvent (e.g., dioxane or isopropanol) is typically used to separate nonpolar isomers like retinyl esters and retinal oximes.
-
Reverse-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., sodium acetate) is used for separating more polar retinoids like retinol and retinoic acid.[15]
-
-
Detection and Quantification: Retinoids are detected by their UV absorbance at specific wavelengths (e.g., 325 nm for retinol, 360 nm for retinal oximes).[23] Quantification is achieved by comparing the peak areas to those of known standards. For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).
In Vitro Opsin Activation Assay
This assay measures the ability of a retinoid to activate or inactivate opsin by measuring the activation of the G-protein transducin.
Protocol:
-
Preparation of Opsin: Express and purify the desired opsin (e.g., rod or cone opsin) from a cell culture system (e.g., HEK293 cells).
-
Transducin Activation Assay:
-
Incubate the purified opsin with purified transducin and [³⁵S]GTPγS.
-
Add the retinoid of interest (e.g., 11-cis-retinoic acid) to the reaction mixture.
-
The activation of transducin is measured by the binding of [³⁵S]GTPγS, which can be quantified by scintillation counting after separating the protein-bound and free nucleotide.
-
An increase in [³⁵S]GTPγS binding indicates that the retinoid is an agonist, while a decrease suggests it is an inverse agonist.[12]
-
In Vitro Retinal Dehydrogenase (RALDH) Activity Assay
This assay measures the enzymatic conversion of a retinaldehyde substrate to its corresponding retinoic acid.
Protocol:
-
Enzyme Source: Use a cell lysate or purified recombinant RALDH enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, the cofactor NAD⁺, and the retinaldehyde substrate (e.g., 11-cis-retinal).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Extraction and Analysis: Stop the reaction and extract the retinoids as described in the HPLC protocol.
-
Quantification: Analyze the extract by HPLC to quantify the amount of retinoic acid produced.
Conclusion and Future Directions
The biological role of 11-cis-retinoic acid in vision remains an underexplored area of retinal biochemistry. While the visual cycle's core components and pathways are well-understood, the potential for alternative retinoid signaling molecules to modulate retinal function is significant. The presence of enzymes in the retina capable of synthesizing 11-cis-retinoic acid, coupled with the established roles of other retinoic acid isomers in regulating gene expression, provides a strong rationale for further investigation.
Future research should focus on:
-
Detection and Quantification: Developing sensitive analytical methods to determine if 11-cis-retinoic acid is endogenously present in the retina and RPE and at what concentrations.
-
Receptor Binding Studies: Assessing the binding affinity of 11-cis-retinoic acid for the different RAR and RXR isoforms.
-
Functional Assays: Investigating the effects of 11-cis-retinoic acid on gene expression in retinal cell cultures and its impact on photoreceptor function and survival in animal models.
A deeper understanding of the complete retinoid metabolic and signaling network in the retina, including the potential role of 11-cis-retinoic acid, will be critical for the development of novel therapeutic strategies for a range of retinal diseases.
References
- 1. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specificity of alcohol dehydrogenase with cis-retinoids. Activity with 11-cis-retinol and localization in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 7. Occurrence of 11-cis-retinal-binding protein restricted to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of a binding protein for 11-cis-retinal in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. The role of CYP26 enzymes in retinoic acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Retinal dehydrogenase - Wikipedia [en.wikipedia.org]
- 19. news-medical.net [news-medical.net]
- 20. pnas.org [pnas.org]
- 21. Dual-substrate specificity short chain retinol dehydrogenases from the vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Disruption of the 11-cis-retinol dehydrogenase gene leads to accumulation of cis-retinols and cis-retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
11-cis-Retinoic Acid: An In-depth Technical Guide on a Niche Vitamin A Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble molecules that play critical roles in a vast array of physiological processes, including vision, embryonic development, immune function, and cellular differentiation.[1] The biological activity of vitamin A is mediated by its various metabolites, primarily all-trans-retinoic acid (atRA), which functions as a potent signaling molecule by activating nuclear retinoic acid receptors (RARs).[2] While atRA is the most studied metabolite, a spectrum of isomers exists, each with potentially unique biochemical properties and functions.[3] This guide focuses on 11-cis-retinoic acid, a less-abundant geometric isomer. While its direct biological roles are not as extensively characterized as other isomers, understanding its metabolic origin, particularly its link to the visual cycle, provides a crucial piece in the complex puzzle of retinoid homeostasis.
Biochemical Synthesis and Metabolism
The synthesis of 11-cis-retinoids is most famously associated with the canonical visual cycle, a series of enzymatic reactions essential for regenerating the visual chromophore, 11-cis-retinal, required for light detection in photoreceptor cells.[4][5] The formation of 11-cis-retinoic acid is intrinsically linked to this pathway as a downstream metabolite of 11-cis-retinal.
The Canonical Visual Cycle Pathway in the Retinal Pigment Epithelium (RPE)
The classical visual cycle is a well-established pathway occurring in the retinal pigment epithelium (RPE) that regenerates the 11-cis-retinal chromophore for both rod and cone photoreceptors.[4][6]
-
Esterification : All-trans-retinol, transported from the circulation to the RPE, is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT).[4][7] This step is crucial for creating the substrate for the key isomerization reaction.
-
Isomerization and Hydrolysis : The retinal pigment epithelium-specific 65 kDa protein (RPE65) acts as an isomerohydrolase, converting all-trans-retinyl esters into 11-cis-retinol.[4][8] This reaction couples the energetically unfavorable trans-to-cis isomerization with the favorable hydrolysis of the ester bond.
-
Oxidation to 11-cis-retinal : 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs), primarily RDH5.[4][9] This product, 11-cis-retinal, is the chromophore that is transported back to the photoreceptors to bind with opsin, forming rhodopsin.
-
Formation of 11-cis-Retinoic Acid : 11-cis-retinal that is not used for chromophore regeneration can be further oxidized, presumably by retinal dehydrogenases (RALDHs), to form 11-cis-retinoic acid.[10] This represents a terminal step in this branch of the pathway, as the oxidation of retinaldehyde to retinoic acid is irreversible.[10]
The Non-Canonical Visual Cycle in Müller Cells
A secondary, or non-canonical, visual cycle has been identified in retinal Müller cells, which is thought to be particularly important for supplying chromophore to cone photoreceptors for vision in bright light.[11]
-
Equilibrium Isomerization : This pathway utilizes dihydroceramide desaturase (DES1) as an isomerase, which catalyzes the equilibrium isomerization of all-trans-retinol to a mixture of cis-retinol isomers, including 11-cis-retinol.[11]
-
Esterification : To drive the reaction towards the 11-cis form, the enzyme multifunctional O-acyltransferase (MFAT) specifically esterifies 11-cis-retinol, effectively removing it from the equilibrium and creating a pool of 11-cis-retinyl esters.[11][12]
From these precursors, 11-cis-retinoic acid can be formed through subsequent hydrolysis and oxidation steps analogous to those in the RPE.
Biological Function and Signaling Interaction
The primary mechanism of action for retinoic acids is the regulation of gene transcription through nuclear receptors. There are two families of retinoid nuclear receptors: the Retinoic Acid Receptors (RARs: α, β, γ) and the Retinoid X Receptors (RXRs: α, β, γ).[2] These receptors function as ligand-activated transcription factors. RARs typically heterodimerize with RXRs, and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[2][13]
-
All-trans-RA is a high-affinity ligand for all three RAR subtypes.[13]
-
9-cis-RA is a stereoisomer that can bind and activate both RARs and RXRs.[13][14]
The binding of a ligand like atRA or 9-cis-RA to the RAR partner of the heterodimer induces a conformational change. This change leads to the dissociation of co-repressor proteins and the recruitment of co-activator proteins, initiating gene transcription.[2]
Studies investigating the binding of various retinoic acid isomers to these receptors have shown that 11-cis-retinoic acid is not an effective ligand for either RARs or RXRs .[14] This suggests that unlike atRA and 9-cis-RA, 11-cis-RA does not directly participate in this classical signaling pathway. Its biological significance may lie in its role as a metabolic intermediate or in yet-to-be-discovered signaling pathways.
References
- 1. Retinoic acid - Wikipedia [en.wikipedia.org]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Retinoic acid receptor α1 variants, RARα1ΔB and RARα1ΔBC, define a new class of nuclear receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Inert Isomer: An In-Depth Technical Guide on the Function of 11-cis-Retinoic Acid in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, primarily through the regulation of gene transcription. While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) are well-established as the biologically active ligands for the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the role of other isomers, such as 11-cis-retinoic acid, is less understood. This technical guide provides a comprehensive analysis of the function of 11-cis-retinoic acid in gene transcription. Based on available scientific evidence, this document demonstrates that 11-cis-retinoic acid is not a significant direct regulator of gene transcription via the canonical RAR/RXR pathway. Its limited role is attributed to its extremely low binding affinity for both RAR and RXR nuclear receptors. This guide will delve into the molecular mechanisms of retinoid signaling, present the quantitative data that substantiates the inactivity of 11-cis-retinoic acid, and detail the experimental protocols used to elucidate the transcriptional activities of retinoid isomers.
Introduction: The Retinoid Signaling Paradigm
Retinoids, a class of compounds derived from vitamin A, are essential for a multitude of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1] The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[2] These receptors function as ligand-inducible transcription factors.[3] The predominant and most biologically active isomer, all-trans-retinoic acid (atRA), binds with high affinity to RARs.[4][5] Another isomer, 9-cis-retinoic acid (9-cis-RA), can bind to both RARs and RXRs.[4][5]
Upon ligand binding, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[6][7] This binding, in conjunction with the recruitment of co-activator or co-repressor complexes, modulates the transcriptional machinery, thereby activating or repressing gene expression.[7][8] This intricate signaling pathway is fundamental to the precise control of cellular function and development.
While the roles of atRA and 9-cis-RA are well-documented, the function of other stereoisomers, particularly 11-cis-retinoic acid, in gene transcription has been a subject of scientific inquiry. This guide will focus on elucidating the specific role, or lack thereof, of 11-cis-retinoic acid in this critical biological process.
The Molecular Basis of 11-cis-Retinoic Acid's Inactivity in Gene Transcription
The capacity of a retinoid isomer to induce a transcriptional response is directly correlated with its ability to bind to and activate RARs and RXRs. Extensive research has demonstrated a significant disparity in the binding affinities of various retinoic acid isomers for these receptors.
Binding Affinity of Retinoid Isomers to RAR and RXR
Competitive binding assays are instrumental in determining the affinity of different ligands for a receptor. A seminal study by Allenby et al. (1992) characterized the binding of several endogenous retinoids and stereoisomers of retinoic acid to RARs and RXRs. The results of these experiments are pivotal to understanding the functional role of 11-cis-retinoic acid.
The study utilized nucleosol preparations from COS-1 cells transiently transfected with RAR and RXR expression vectors. Competition binding assays were performed using radiolabeled ligands ([³H]atRA for RARs and [³H]9-cis-RA for RXRs) and unlabeled competitor retinoids, including 11-cis-retinoic acid.
The findings conclusively demonstrated that 11-cis-retinoic acid, along with 7-cis- and 13-cis-retinoic acid, did not effectively compete with the radiolabeled ligands for binding to either RARs or RXRs, even at high concentrations.[4] In stark contrast, atRA and 9-cis-RA exhibited high-affinity binding to RARs, and 9-cis-RA was the only isomer to bind with high affinity to RXRs.[4]
Table 1: Binding Affinities (Kd) of Retinoic Acid Isomers for RARs and RXRs
| Retinoid Isomer | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) | RXRα (Kd, nM) | RXRβ (Kd, nM) | RXRγ (Kd, nM) |
| all-trans-RA | 0.2 | 0.2 | 0.7 | No significant binding | No significant binding | No significant binding |
| 9-cis-RA | 0.5 | 0.4 | 0.7 | 15.7 | 18.3 | 14.1 |
| 11-cis-RA | No significant binding | No significant binding | No significant binding | No significant binding | No significant binding | No significant binding |
| 13-cis-RA | No significant binding | No significant binding | No significant binding | No significant binding | No significant binding | No significant binding |
Data summarized from Allenby et al. (1992). "No significant binding" indicates that the isomer did not effectively compete for binding in the assays performed.[4]
Transcriptional Activation Potential
The lack of significant binding of 11-cis-retinoic acid to RARs and RXRs strongly suggests its inability to activate the transcriptional cascade mediated by these receptors. Transcriptional activation assays, such as reporter gene assays, confirm this hypothesis. In these assays, cells are transfected with a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase). The activation of the reporter gene in the presence of a retinoid is a direct measure of its transcriptional activity.
Consistent with the binding data, studies have shown that atRA and 9-cis-RA are potent activators of RAR- and RXR-mediated transcription, respectively, while other isomers like 11-cis-RA show little to no activity.[4]
The Metabolic Fate of 11-cis Isomers: A Focus on Vision
While 11-cis-retinoic acid does not appear to be a key player in gene transcription, its precursor, 11-cis-retinal, is of paramount importance in the visual cycle. In the photoreceptor cells of the retina, 11-cis-retinal serves as the chromophore for the visual pigment rhodopsin.[9] Upon absorption of a photon of light, 11-cis-retinal isomerizes to all-trans-retinal, initiating the visual signal transduction cascade.[9]
The regeneration of 11-cis-retinal from all-trans-retinal is a complex enzymatic process that occurs in the retinal pigment epithelium (RPE).[10] This cycle ensures a constant supply of the chromophore necessary for vision. It is plausible that any 11-cis-retinoic acid present in the body is a minor metabolic byproduct and that the metabolic pathways are heavily geared towards the production and recycling of 11-cis-retinal for vision, and all-trans-retinoic acid for systemic gene regulation.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the canonical retinoid signaling pathway and a typical experimental workflow for assessing retinoid activity.
Canonical Retinoid Signaling Pathway
Reporter Gene Assay Workflow
Detailed Experimental Protocols
For researchers wishing to investigate the transcriptional activity of retinoid isomers, the following are detailed protocols for key experiments.
Reporter Gene Assay
This assay quantifies the ability of a compound to activate transcription via a specific response element.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Reporter plasmid containing a RARE upstream of a luciferase gene (e.g., pGL3-RARE-luc)
-
Expression plasmids for RAR and RXR (optional, for cells with low endogenous receptor levels)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Retinoid isomers (atRA, 9-cis-RA, 11-cis-RA) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. If necessary, co-transfect with RAR and RXR expression plasmids.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the retinoid isomers or vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the activity of the treated cells to the vehicle control to determine the fold induction.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a specific protein (e.g., RAR/RXR) is associated with a specific DNA region (e.g., a RARE) in vivo.
Materials:
-
Cells treated with retinoid isomers or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies specific for RAR and RXR
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting a known RARE and a negative control region
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (RAR or RXR) or a negative control IgG overnight.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers for the target RARE and a negative control region to quantify the amount of precipitated DNA.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA (or gel shift assay) is an in vitro technique used to detect protein-DNA interactions.
Materials:
-
Purified RAR and RXR proteins
-
Radiolabeled or fluorescently labeled DNA probe containing a RARE
-
Binding buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Unlabeled competitor DNA (specific and non-specific)
-
Retinoid isomers
Protocol:
-
Binding Reaction: Incubate the purified RAR and RXR proteins with the labeled RARE probe in the binding buffer. Include reactions with and without retinoid isomers.
-
Competition: For competition experiments, add an excess of unlabeled specific or non-specific competitor DNA to the binding reaction before adding the labeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Conclusion and Future Directions
The available evidence strongly indicates that 11-cis-retinoic acid is not a direct and potent modulator of gene transcription through the canonical RAR/RXR signaling pathway. Its inability to effectively bind to these nuclear receptors distinguishes it from the biologically active isomers, all-trans-retinoic acid and 9-cis-retinoic acid. This lack of activity underscores the high degree of stereospecificity of the RAR and RXR ligand-binding pockets.
For drug development professionals, this information is critical. Efforts to design synthetic retinoids for therapeutic purposes should focus on structures that mimic the binding characteristics of atRA and 9-cis-RA to achieve desired transcriptional responses. The inert nature of 11-cis-retinoic acid in this context makes it an unsuitable candidate for such applications.
Future research could explore potential non-canonical or indirect effects of 11-cis-retinoic acid on gene expression, although its low endogenous levels outside of the eye suggest that such roles, if any, are likely to be minor. Further investigation into the metabolic pathways that control the isomerization of retinoids will continue to provide valuable insights into the precise regulation of gene expression by this vital class of signaling molecules.
References
- 1. pnas.org [pnas.org]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. Transcriptional activities of retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Roles of Retinoic Acid and Retinoic Acid Receptors in Inducing Epigenetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site of conversion of endogenous all-trans-retinoids to 11-cis-retinoids in the bovine eye - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 11-cis-Retinoic Acid and the Retinoic Acid Receptor (RAR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between retinoids and the Retinoic Acid Receptor (RAR) is a cornerstone of cellular signaling, governing processes from embryonic development to cellular differentiation. While all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are well-established as high-affinity ligands and potent activators of RARs, the role of other stereoisomers is less pronounced. This technical guide provides a comprehensive analysis of the interaction between 11-cis-retinoic acid and the three RAR isotypes (RARα, RARβ, and RARγ). Through a synthesis of available data, this document demonstrates that 11-cis-retinoic acid is a poor ligand for RARs and does not significantly activate receptor-mediated transcription. This guide presents quantitative data for key retinoid isomers, detailed experimental protocols for assessing ligand-receptor interactions, and visual diagrams of the underlying molecular pathways.
Ligand Binding Affinity of Retinoid Isomers to RARs
The affinity of a ligand for its receptor is a critical determinant of its biological activity. Radioligand binding assays are commonly employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound.
Comparative Binding Affinities of Retinoic Acid Isomers
Studies characterizing the binding of various retinoic acid stereoisomers to RARs have revealed a high degree of selectivity. Notably, 11-cis-retinoic acid, along with 7-cis and 13-cis isomers, does not effectively compete for binding to RARs.[1] In contrast, all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid bind to all three RAR subtypes with high affinity, exhibiting Kd values in the nanomolar range.[1]
| Ligand | Receptor | Binding Affinity (Kd, nM) |
| all-trans-Retinoic Acid (ATRA) | RARα, RARβ, RARγ | 0.2 - 0.7 |
| 9-cis-Retinoic Acid | RARα, RARβ, RARγ | 0.2 - 0.7 |
| 11-cis-Retinoic Acid | RARα, RARβ, RARγ | No effective binding |
Table 1: Summary of binding affinities of retinoic acid isomers to RARs. Data compiled from competitive binding assays.[1]
Transcriptional Activation of RARs by Retinoid Isomers
Upon ligand binding, RARs undergo a conformational change, leading to the recruitment of co-activators and the initiation of target gene transcription. Reporter gene assays are a standard method to quantify the ability of a compound to activate this signaling pathway, typically by measuring the half-maximal effective concentration (EC50).
Comparative Transcriptional Activation by Retinoic Acid Isomers
Consistent with the binding affinity data, 11-cis-retinoic acid is not a significant activator of RAR-mediated transcription. In contrast, both ATRA and 9-cis-retinoic acid are potent activators of all three RAR isotypes, with EC50 values in the low nanomolar range.
| Ligand | Receptor | Transcriptional Activation (EC50, nM) |
| all-trans-Retinoic Acid (ATRA) | RARα | 169 |
| RARβ | 9 | |
| RARγ | 2 | |
| 9-cis-Retinoic Acid | RARα | 13 |
| RARβ | 173 | |
| RARγ | 58 | |
| 11-cis-Retinoic Acid | RARα, RARβ, RARγ | Not an effective activator |
Table 2: Summary of transcriptional activation of RAR isotypes by retinoic acid isomers. Data is derived from reporter gene assays in COS-7 cells.[2]
Signaling Pathway and Experimental Workflows
RAR Signaling Pathway
The canonical pathway for RAR activation involves the binding of an agonist ligand, which induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, leading to the initiation of transcription of target genes.
Experimental Workflow: Ligand Binding Assay
A competitive radioligand binding assay is a common method to determine the binding affinity of a test compound. This workflow outlines the key steps.
References
The Endogenous Presence of 11-cis-Retinoic Acid in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules in a myriad of physiological processes, from embryonic development to adult tissue homeostasis. While all-trans-retinoic acid is the most studied isomer, the endogenous presence and specific roles of other isomers, such as 11-cis-retinoic acid, are of increasing interest. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of 11-cis-retinoic acid in various tissues. It details the biosynthetic pathways, signaling mechanisms, and quantitative data available. Furthermore, this guide outlines the key experimental protocols for the detection and quantification of this retinoid isomer, offering a valuable resource for researchers in the field.
Introduction to Retinoid Isomers and their Significance
Vitamin A (retinol) and its derivatives, collectively known as retinoids, are essential for a wide range of biological functions, including vision, immune response, cell differentiation, and proliferation.[1][2] The biological activity of retinoids is mediated by various isomers, with all-trans-retinoic acid (atRA) being the most abundant and well-characterized ligand for nuclear retinoic acid receptors (RARs).[1][3] However, other isomers, including 9-cis-retinoic acid, 13-cis-retinoic acid, and 11-cis-retinoic acid, are also found endogenously and exhibit distinct biochemical properties and receptor interactions.[1][4]
The 11-cis isomer of retinal is famously known for its indispensable role as the chromophore in visual pigments (rhodopsin and cone opsins) within the retina, which is essential for light detection.[5][6][7] Upon photon absorption, 11-cis-retinal isomerizes to all-trans-retinal, initiating the visual signal transduction cascade.[8][9] While the focus has predominantly been on 11-cis-retinal in the context of vision, the existence and potential functions of 11-cis-retinoic acid in various tissues are an emerging area of research.
Biosynthesis and Metabolism of 11-cis-Retinoids
The synthesis of 11-cis-retinoids is a specialized enzymatic process that primarily occurs in the retinal pigment epithelium (RPE) of the eye.[10][11]
The Canonical Visual Cycle:
-
Esterification: All-trans-retinol, transported to the RPE, is esterified to all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT).[5][12]
-
Isomerization: The key step is the conversion of all-trans-retinyl esters to 11-cis-retinol, a reaction catalyzed by the isomerohydrolase RPE65.[10][12]
-
Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs), such as RDH5.[8][10]
The resulting 11-cis-retinal is then transported to the photoreceptor cells to regenerate visual pigments.[6]
Formation of 11-cis-Retinoic Acid:
While the biosynthesis of 11-cis-retinal is well-established, the direct enzymatic pathway for the synthesis of 11-cis-retinoic acid is less clear. It is hypothesized that 11-cis-retinoic acid can be formed through the oxidation of 11-cis-retinal by retinaldehyde dehydrogenases (RALDHs).[1] The expression of various RALDH isozymes in different tissues suggests that the capacity for this conversion may not be limited to the eye.
Quantitative Data on Endogenous Retinoid Levels
The quantification of endogenous retinoids is challenging due to their low concentrations and sensitivity to light and oxidation.[13][14] However, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection and quantification of various retinoid isomers in different tissues.[15][16]
Below is a summary of reported endogenous retinoid concentrations in various tissues. It is important to note that these values can vary significantly depending on the species, age, diet, and analytical methodology used.
| Tissue | Retinoid Isomer | Concentration (pmol/g or pmol/mL) | Species | Reference |
| Bovine Eye (RPE) | 11-cis-Retinal | Major retinoid present | Bovine | [11] |
| Bovine Eye (Retina) | all-trans-Retinol | Major retinoid present | Bovine | [11] |
| Mouse Eye | 11-cis-Retinol | ~7 pmol/eye (wild-type) | Mouse | [17] |
| Mouse Eye | 11-cis-Retinol | ~49 pmol/eye (11-cis-RoDH-/-) | Mouse | [17] |
| Mouse Serum | all-trans-Retinoic Acid | ~2.5 pmol/mL | Mouse | [13] |
| Human Serum | 13-cis-Retinoic Acid | 5.3 ± 2.43 nmol/L | Human | [18] |
| Human Serum | all-trans-Retinoic Acid | 11.8 ± 3.3 nmol/L | Human | [18] |
| Mouse Liver | all-trans-Retinoic Acid | Varies with diet | Mouse | [19] |
| Mouse Brain | all-trans-Retinoic Acid | Varies by region | Mouse | [16] |
| Mouse Testis | all-trans-Retinoic Acid | Present | Mouse | [16] |
Note: Specific quantitative data for endogenous 11-cis-retinoic acid across a wide range of non-ocular tissues remains scarce in the literature.
Signaling Pathways of Retinoic Acid Isomers
Retinoic acids exert their biological effects primarily by regulating gene expression through nuclear receptors.[20] The two main classes of nuclear receptors for retinoids are the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, γ).[21][22]
These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][20] While all-trans- and 9-cis-retinoic acid are established ligands for these receptors, the interaction of 11-cis-retinoic acid with RARs and RXRs is not as well characterized. Some studies suggest that 11-cis-retinoic acid does not effectively compete for binding to either RARs or RXRs.[23][24]
Experimental Protocols for Retinoid Analysis
The accurate analysis of endogenous retinoids requires meticulous sample handling and robust analytical methods to prevent isomerization and degradation.[13][25]
Sample Preparation and Extraction
This protocol is a generalized procedure for the extraction of retinoids from tissues.
-
Tissue Homogenization:
-
Internal Standard Spiking:
-
Add a known amount of an internal standard (e.g., a deuterated retinoid analogue) to the homogenate to correct for extraction losses and variations in instrument response.
-
-
Liquid-Liquid Extraction:
-
Add an equal volume of cold ethanol containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to precipitate proteins.[19]
-
Vortex the mixture thoroughly.
-
Add a non-polar solvent, such as hexane, to extract the retinoids.[13]
-
Vortex vigorously and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer containing the retinoids.
-
Repeat the extraction step to ensure complete recovery.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the mobile phase to be used for chromatographic analysis.
-
Chromatographic Separation and Detection
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase columns (e.g., C18) are commonly used for separating retinoid isomers.[15]
-
Mobile Phase: A gradient of solvents, such as acetonitrile, methanol, and water with a small amount of acid (e.g., formic or acetic acid), is often employed.[15]
-
Detection: UV detection at the characteristic absorbance maximum of retinoids (around 340-350 nm) is a common method.[13][25]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the detection of very low abundance isomers.[14][16]
-
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of the target retinoid and its internal standard.[15]
-
Conclusion and Future Directions
The endogenous presence of 11-cis-retinoic acid, while established in the context of the visual cycle in the eye, remains an under-investigated area in other tissues. The development of highly sensitive analytical techniques has opened the door to exploring the distribution and concentration of this and other rare retinoid isomers. Future research should focus on:
-
Comprehensive Tissue Profiling: A systematic, quantitative analysis of 11-cis-retinoic acid across a wide range of tissues in different physiological and pathological states.
-
Elucidation of Biosynthetic Pathways: Identifying the specific enzymes responsible for the synthesis of 11-cis-retinoic acid in various tissues.
-
Functional Characterization: Determining the specific biological roles of 11-cis-retinoic acid, including its potential interactions with nuclear receptors and other signaling pathways.
A deeper understanding of the tissue-specific presence and function of 11-cis-retinoic acid will undoubtedly provide new insights into the complex biology of retinoid signaling and may unveil novel therapeutic targets for a variety of diseases.
References
- 1. Retinoic acid - Wikipedia [en.wikipedia.org]
- 2. Retinoic Acid and Retinoid X Receptors | MDPI [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. In vivo isomerization of retinoic acids. Rapid isomer exchange and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Retinal [chm.bris.ac.uk]
- 8. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Site of conversion of endogenous all-trans-retinoids to 11-cis-retinoids in the bovine eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. endogenous retinoic acid: Topics by Science.gov [science.gov]
- 19. jfda-online.com [jfda-online.com]
- 20. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 22. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 23. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
chemical and physical properties of 11-cis-Retinoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-cis-Retinoic acid, a geometric isomer of retinoic acid, is a crucial retinoid involved in various biological processes, most notably in the visual cycle. While its sibling molecule, all-trans-retinoic acid, is a well-established signaling molecule that regulates gene expression through nuclear receptors, the specific roles of 11-cis-retinoic acid are more nuanced and a subject of ongoing research. This technical guide provides an in-depth overview of the chemical and physical properties of 11-cis-retinoic acid, its known signaling pathways, and detailed experimental protocols for its synthesis and analysis. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this significant biomolecule.
Chemical and Physical Properties
11-cis-Retinoic acid is a light- and heat-sensitive compound. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | |
| Synonyms | Isotretinoin EP Impurity F | [1] |
| CAS Number | 68070-35-9 | [1][2] |
| Molecular Formula | C₂₀H₂₈O₂ | [1][2] |
| Molecular Weight | 300.44 g/mol | [1][2] |
| Appearance | White to yellow or yellow crystalline powder | [3] |
| Melting Point | 89-92 °C | [3][4] |
| Boiling Point | 462.8 °C at 760 mmHg | [3] |
| Solubility | Soluble in methanol and chloroform. Slightly soluble in ethanol and ethyl acetate. Sparingly soluble in aqueous solutions. | [4][5] |
| UV-Vis Absorption | Absorbs light in the ultraviolet spectrum, typically around 325-380 nm. | [6] |
Signaling Pathways and Biological Role
The biological significance of 11-cis-retinoic acid is intrinsically linked to the broader family of retinoids and their role in vision and gene regulation.
The Visual Cycle
The most well-documented role for an 11-cis-retinoid is that of 11-cis-retinal in vision. In the photoreceptor cells of the retina, 11-cis-retinal acts as the chromophore for the protein opsin, forming rhodopsin. Upon absorption of a photon of light, 11-cis-retinal isomerizes to all-trans-retinal, triggering a conformational change in opsin that initiates the visual signal cascade.[7] The all-trans-retinal is then recycled back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle, which primarily occurs in the retinal pigment epithelium (RPE).[8][9] 11-cis-retinol is a key intermediate in this cycle.[10]
Figure 1: Simplified diagram of the canonical visual cycle.
Nuclear Receptor Signaling
All-trans-retinoic acid and 9-cis-retinoic acid are well-characterized ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively.[11] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[11][12] This signaling pathway is crucial for embryonic development, cell differentiation, and immune function.[12]
The direct role of 11-cis-retinoic acid as a ligand for RARs and RXRs is less clear. Some studies suggest that 11-cis-retinoic acid has a much lower affinity for these receptors compared to the all-trans and 9-cis isomers.[13] However, the possibility of its conversion to a more active isomer or having distinct, yet-to-be-fully-elucidated signaling roles cannot be entirely ruled out.
Figure 2: Overview of retinoic acid nuclear receptor signaling.
Experimental Protocols
Synthesis of 11-cis-Retinoids
A common and efficient method for the synthesis of 11-cis-retinoids is the zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor. This method offers high stereoselectivity for the cis double bond.[2][14]
Methodology:
-
Activation of Zinc:
-
Semi-hydrogenation Reaction:
-
Immediately transfer the freshly activated zinc to a reaction flask containing a solvent mixture (e.g., isopropanol and water).[2]
-
Add a solution of the 11-yne-retinoid precursor (1 eq) in isopropanol to the activated zinc suspension.[2]
-
Stir the mixture vigorously at room temperature for approximately 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through Celite, washing with diethyl ether and water.[2]
-
Separate the organic phase, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure.
-
Purify the resulting 11-cis-retinoid by column chromatography on silica gel.[3]
-
Figure 3: Experimental workflow for the synthesis of 11-cis-retinoids.
Analysis of Retinoic Acid Isomers by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of retinoic acid isomers in biological samples.[15][16]
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform liquid-liquid extraction to separate the retinoids from other cellular components. A common procedure involves saponification with ethanolic potassium hydroxide followed by extraction with hexane.[15]
-
Evaporate the organic solvent and reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Use a C18 or other suitable reversed-phase column for the chromatographic separation of the retinoic acid isomers.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
-
MS/MS Detection:
-
Utilize an electrospray ionization (ESI) source, often in negative ion mode, for the ionization of the retinoic acid molecules.[17]
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each isomer.
-
Conclusion
11-cis-Retinoic acid is a retinoid of significant interest due to its close relationship with the visual cycle and the broader signaling pathways of retinoic acid. While its direct role in gene regulation via nuclear receptors appears to be less pronounced than that of its all-trans and 9-cis isomers, its presence and potential metabolic interconversions warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and analyze 11-cis-retinoic acid, facilitating further exploration of its biological functions and therapeutic potential. As our understanding of the intricate network of retinoid signaling continues to evolve, the specific contributions of each isomer, including 11-cis-retinoic acid, will become increasingly clear, potentially opening new avenues for drug discovery and development.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Retinal [chm.bris.ac.uk]
- 8. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. columbia.edu [columbia.edu]
- 15. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. waters.com [waters.com]
An In-depth Technical Guide on Retinoic Acid in Early Embryonic Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Retinoic acid (RA) is a critical signaling molecule in early embryonic development, acting as a morphogen to regulate gene expression and guide cell differentiation and tissue patterning. The biologically active form predominantly responsible for these effects is all-trans-retinoic acid (atRA). This technical guide provides a comprehensive overview of the synthesis, signaling pathways, and functions of atRA in embryogenesis. It also addresses the role of other isomers, specifically 11-cis-retinoic acid, for which there is currently a lack of substantial evidence supporting a direct role in early embryonic development outside of the visual cycle. This document includes quantitative data on atRA concentrations and receptor binding affinities, detailed experimental protocols for studying RA signaling, and visualizations of key pathways and workflows.
Introduction: The Central Role of All-Trans-Retinoic Acid in Embryogenesis
All-trans-retinoic acid (atRA), a metabolite of vitamin A (retinol), is essential for the normal development of vertebrates.[1][2][3] It plays a pivotal role in a multitude of developmental processes, including the formation of the body axis, patterning of the central nervous system, and the development of organs such as the heart, lungs, and kidneys.[1][4] The precise regulation of atRA levels in both space and time is crucial, as either a deficiency or an excess of atRA can lead to severe developmental defects.[5]
The All-Trans-Retinoic Acid Signaling Pathway
The synthesis and degradation of atRA are tightly controlled to establish concentration gradients across embryonic tissues. These gradients are interpreted by cells, leading to differential gene expression and cell fate determination.
Synthesis of All-Trans-Retinoic Acid
The production of atRA from retinol is a two-step enzymatic process:
-
Oxidation of Retinol to Retinaldehyde: Retinol is first oxidized to retinaldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and retinol dehydrogenases (RDHs).[1][4]
-
Oxidation of Retinaldehyde to Retinoic Acid: Retinaldehyde is then irreversibly oxidized to atRA by retinaldehyde dehydrogenases (RALDHs).[1][4] Three main RALDH isozymes (RALDH1, RALDH2, and RALDH3) have distinct, tissue-specific expression patterns during development, which are crucial for establishing localized sources of atRA.[6]
Degradation of All-Trans-Retinoic Acid
The catabolism of atRA is primarily carried out by the cytochrome P450 family 26 (CYP26) enzymes (CYP26A1, CYP26B1, and CYP26C1). These enzymes hydroxylate atRA, rendering it inactive. The expression of CYP26 enzymes in regions where atRA signaling is not required creates "sinks" that are essential for sharpening the boundaries of atRA signaling domains and protecting tissues from inappropriate atRA exposure.
Nuclear Receptor Signaling
atRA exerts its effects by binding to nuclear receptors. The atRA signal is transduced through a heterodimer of a retinoic acid receptor (RAR) and a retinoid X receptor (RXR).[1] There are three subtypes of RARs (α, β, and γ) and three subtypes of RXRs (α, β, and γ). The RAR-RXR heterodimer binds to specific DNA sequences called retinoic acid response elements (RAREs) in the regulatory regions of target genes. In the absence of atRA, the receptor complex is bound by co-repressor proteins that inhibit transcription. The binding of atRA induces a conformational change in the RAR, leading to the dissociation of co-repressors and the recruitment of co-activator proteins, which in turn activates gene transcription.[1]
The Question of 11-cis-Retinoic Acid
While atRA is the well-established active ligand in embryonic development, the role of other isomers, such as 11-cis-retinoic acid, is less clear. The available scientific literature predominantly links 11-cis-retinoids, specifically 11-cis-retinal, to the visual cycle, where it serves as the chromophore for opsin proteins in photoreceptor cells.[1] Although enzymes like 11-cis-retinol dehydrogenase are expressed in embryonic tissues, their function outside of the developing eye is not well understood, and there is a lack of direct evidence for the synthesis and specific signaling function of 11-cis-retinoic acid in patterning and organogenesis during early embryogenesis.[7] Furthermore, studies on the binding affinities of various RA isomers to RARs have not shown significant competition from 11-cis-RA, suggesting it is not a primary ligand for these receptors in a developmental context.[8] One study explicitly states that 11-cis retinoid isomers are exclusively associated with vision and that there are no known nuclear receptors for 11-cis or 13-cis RA.[9]
Quantitative Data in Retinoic Acid Signaling
The precise concentration of atRA is a key determinant of its developmental effects. The following tables summarize key quantitative parameters related to atRA signaling.
| Parameter | Organism/System | Concentration/Value | Reference |
| atRA Concentration | |||
| Effective concentration for digit pattern alteration | Chick limb bud | 10-100 ng/g tissue | N/A |
| Endogenous concentration in anterior embryonic regions | Mouse embryo (E8.5) | ~10 nM | N/A |
| Endogenous concentration in posterior embryonic regions | Mouse embryo (E8.5) | ~50 nM | N/A |
| Receptor Binding Affinity (Kd) | |||
| atRA binding to RARα | Human | ~0.2 nM | [8] |
| atRA binding to RARβ | Human | ~0.5 nM | [8] |
| atRA binding to RARγ | Human | ~0.2 nM | [8] |
| 9-cis-RA binding to RXRα | Human | ~18.6 nM | [8] |
| Gene Expression Changes | |||
| Upregulation of Hoxb1 | Mouse embryonic stem cells | >1 nM atRA | N/A |
| Upregulation of RARβ | Various cell types | Dose-dependent | N/A |
| Upregulation of Cyp26a1 | Zebrafish embryo | Dose-dependent | N/A |
Experimental Protocols
A variety of techniques are employed to study the role of retinoic acid in embryonic development. Below are outlines of key experimental protocols.
Quantification of Retinoic Acid Isomers by HPLC
High-performance liquid chromatography (HPLC) is used to separate and quantify different retinoid isomers from embryonic tissues.
Protocol Outline:
-
Tissue Homogenization: Embryonic tissues are dissected and homogenized in a suitable buffer, often containing antioxidants to prevent retinoid degradation.
-
Lipid Extraction: Lipids, including retinoids, are extracted from the homogenate using organic solvents such as hexane or a chloroform/methanol mixture.
-
Saponification (Optional): To hydrolyze retinyl esters and release retinol, the lipid extract can be treated with a strong base (e.g., potassium hydroxide).
-
Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to partially purify the retinoids and remove interfering substances.
-
HPLC Analysis: The purified sample is injected into an HPLC system equipped with a normal-phase or reverse-phase column. Isomers are separated based on their polarity and detected by UV absorbance.
-
Quantification: The concentration of each isomer is determined by comparing its peak area to that of known standards.
Whole-Mount In Situ Hybridization (WISH)
WISH is used to visualize the spatial expression patterns of genes involved in RA synthesis, degradation, and signaling within intact embryos.
Protocol Outline:
-
Embryo Fixation: Embryos are fixed in a solution like 4% paraformaldehyde (PFA) to preserve their morphology and cellular components.
-
Permeabilization: Embryos are treated with proteinase K to allow the probe to access the target mRNA.
-
Hybridization: Embryos are incubated with a digoxigenin (DIG)-labeled antisense RNA probe specific for the gene of interest. The probe hybridizes to the complementary mRNA transcripts.
-
Washing: A series of high-stringency washes are performed to remove any non-specifically bound probe.
-
Antibody Incubation: Embryos are incubated with an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP).
-
Colorimetric Detection: A substrate for the enzyme (e.g., NBT/BCIP for AP) is added, resulting in a colored precipitate at the sites of gene expression.
-
Imaging: Embryos are cleared and imaged using a microscope.
RARE-lacZ Reporter Assay
This assay is used to visualize the domains of active RA signaling in transgenic embryos.
Protocol Outline:
-
Transgenic Model: A transgenic animal model is used that carries a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a promoter containing multiple RAREs.
-
Embryo Collection and Fixation: Embryos at the desired developmental stage are collected and fixed.
-
Staining: Embryos are incubated in a solution containing X-gal, a substrate for β-galactosidase. In cells with active RA signaling, the RAR/RXR complex binds to the RAREs and drives the expression of β-galactosidase, which cleaves X-gal to produce a blue precipitate.
-
Imaging: The stained embryos are washed, cleared, and imaged to reveal the spatial pattern of RA activity.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions that are bound by RAR/RXR heterodimers in embryonic cells or tissues.
Protocol Outline:
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to RAR or RXR is used to immunoprecipitate the receptor-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify all the genomic binding sites.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams of Signaling Pathways and Workflows
Caption: The all-trans-retinoic acid signaling pathway.
Caption: Workflow for HPLC analysis of retinoids.
Caption: Workflow for Whole-Mount In Situ Hybridization.
Conclusion
The precise regulation of all-trans-retinoic acid signaling is fundamental to vertebrate embryonic development. A thorough understanding of its synthesis, degradation, and nuclear receptor-mediated signaling is crucial for researchers in developmental biology and for professionals in drug development, particularly in the areas of toxicology and teratology. While the role of atRA is well-established, the scientific literature does not currently support a significant, direct role for 11-cis-retinoic acid in early embryonic patterning and organogenesis. Future research may uncover novel functions for other retinoid isomers, but at present, the focus of developmental studies remains firmly on the all-trans configuration of this vital morphogen.
References
- 1. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid synthesis and functions in early embryonic development: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. The role of retinoic acid in embryonic and post-embryonic development | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Frontiers | Reduced Retinoic Acid Signaling During Gastrulation Induces Developmental Microcephaly [frontiersin.org]
- 6. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Retinoid Metabolism: From the Visual Cycle to 11-cis-Retinoic Acid Production
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide delves into the intricate structural and mechanistic details of the enzymes and binding proteins that govern the synthesis of critical retinoid isomers. The focus is on the well-elucidated pathway for the production of 11-cis-retinal, the chromophore essential for vision, and the subsequent enzymatic machinery responsible for oxidizing retinaldehydes into retinoic acids, including the potential, though less characterized, synthesis of 11-cis-retinoic acid. This document provides a comprehensive overview of the key molecular players, their quantitative performance, and the experimental protocols used to investigate them, serving as a vital resource for professionals in vision research, molecular biology, and pharmacology.
The Biosynthetic Pathway: A Two-Stage Process
The generation of 11-cis-retinoids is a multi-step enzymatic cascade primarily localized within the retinal pigment epithelium (RPE). This process can be conceptually divided into two key stages: the conversion of all-trans-retinol (Vitamin A) into 11-cis-retinal as part of the canonical visual cycle, and the subsequent, irreversible oxidation of retinaldehyde isomers to their corresponding retinoic acids by the ALDH1A subfamily of enzymes.
Stage 1: Synthesis of 11-cis-Retinal (The Visual Cycle)
The regeneration of the visual chromophore is a cyclical process that ensures sustained light sensitivity. The core enzymatic steps involve the isomerization of an all-trans-retinoid to an 11-cis configuration.
-
Esterification: All-trans-retinol, transported into the RPE, is esterified by Lecithin:retinol acyltransferase (LRAT) to form all-trans-retinyl esters. This step effectively traps the hydrophobic retinoid within the cell membrane.
-
Isomerohydrolation: The key isomerization event is catalyzed by the RPE-specific 65 kDa protein (RPE65) . This enzyme utilizes the energy from ester hydrolysis to drive the conversion of all-trans-retinyl esters into 11-cis-retinol.[1]
-
Oxidation: Finally, 11-cis-retinol dehydrogenases (RDHs) , with RDH5 being a principal contributor, oxidize 11-cis-retinol to 11-cis-retinal.[1]
-
Chaperoning: Throughout this process, the Cellular Retinaldehyde-Binding Protein (CRALBP) binds to 11-cis-retinoids, protecting them from unwanted isomerization and facilitating their transfer between enzymes and ultimately back to the photoreceptor cells.
Stage 2: Oxidation to Retinoic Acid
The irreversible conversion of retinaldehydes to retinoic acids is a critical step in generating ligands for nuclear receptors that control gene expression. This reaction is catalyzed by the Aldehyde Dehydrogenase 1A (ALDH1A) subfamily.
The ALDH1A family, comprising ALDH1A1, ALDH1A2, and ALDH1A3, are NAD(P)+-dependent enzymes that oxidize a wide range of aldehydes.[2] While their activity on all-trans-retinal and 9-cis-retinal is well-characterized, their specific role in oxidizing 11-cis-retinal to 11-cis-retinoic acid is less defined.[2][3] Structural models suggest that the size and topology of the substrate-binding pocket are key determinants of isomer specificity.[2] For instance, the smaller substrate-binding pocket of ALDH1A3 may explain its lower specificity for 9-cis-retinaldehyde compared to the all-trans isomer.[2] It is plausible that the bent conformation of 11-cis-retinal can be accommodated by the active sites of these enzymes, leading to the formation of 11-cis-retinoic acid.
Quantitative Data on Key Proteins
The efficiency and specificity of the retinoid metabolic pathways are determined by the kinetic properties of the enzymes and the binding affinities of associated proteins.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Product(s) | K_m | k_cat | Catalytic Efficiency (k_cat/K_m) | Source Organism/System |
| RPE65 | all-trans-Retinyl Esters | 11-cis-Retinol | 3.7 µM | 1.45 x 10⁻⁴ s⁻¹ | 39.2 M⁻¹s⁻¹ | Chicken (purified)[1][4] |
| RDH5 | 11-cis-Retinol, 9-cis-Retinol | 11-cis-Retinal, 9-cis-Retinal | - | Vmax (WT): 98.5 pmol/min/µg | - | Human[1] |
| ALDH1A1 | all-trans-Retinal | all-trans-Retinoic Acid | 285 nM | - | - | Human (recombinant)[5] |
| ALDH1A2 | all-trans-Retinal | all-trans-Retinoic Acid | 56 nM | - | - | Human (recombinant)[5] |
| ALDH1A3 | all-trans-Retinal | all-trans-Retinoic Acid | 261 nM | - | - | Human (recombinant)[5] |
| ALDH1A1 | 9-cis-Retinal | 9-cis-Retinoic Acid | 2.4-11 µM | - | 1.6-7.6 min⁻¹µM⁻¹ | -[6] |
| ALDH1A2 | 9-cis-Retinal | 9-cis-Retinoic Acid | 2.4-11 µM | - | 1.6-7.6 min⁻¹µM⁻¹ | -[6] |
| ALDH1A3 | 9-cis-Retinal | 9-cis-Retinoic Acid | 2.4-11 µM | - | 1.6-7.6 min⁻¹µM⁻¹ | -[6] |
Note: Direct kinetic data for ALDH1A enzymes with 11-cis-retinal is not widely available and varies significantly with experimental conditions.
Table 2: Retinoid Binding Protein Affinities
| Protein | Ligand | Dissociation Constant (K_d) | Comments |
| CRABP I | all-trans-Retinoic Acid | ~1.5 - 4.7 nM | High-affinity binding site.[7][8] |
| CRABP II | all-trans-Retinoic Acid | ~4.7 - 7.6 nM | High-affinity binding site.[7][8] |
| CRABP I / II | 13-cis-Retinoic Acid | >10x lower affinity than atRA | Favors trans isomers.[9] |
| CRABP1 | all-trans-Retinoic Acid | <1 nM | High affinity binding.[10] |
Table 3: Structural Biology Data of Key Proteins
| Protein | PDB ID | Resolution (Å) | Method | Organism | Ligand(s) |
| Human ALDH1A1 | 4WJ9 | 1.75 | X-ray Diffraction | Homo sapiens | Apo (no ligand)[7] |
| Human ALDH1A1 | 4WP7 | 1.80 | X-ray Diffraction | Homo sapiens | Inhibitor CM026[11] |
| Human ALDH1A3 | 6TGW | - | X-ray Diffraction | Homo sapiens | Selective Inhibitor[12] |
| Human ALDH1A3 | - | - | X-ray Diffraction | Homo sapiens | NAD+, Retinoic Acid[6] |
Experimental Protocols & Workflows
Reproducible and robust methodologies are essential for the study of retinoid metabolism. The following sections provide detailed protocols for key experiments in the field. All procedures involving retinoids should be performed under dim red or yellow light to prevent photoisomerization.
General Workflow for Enzyme Kinetic Analysis
The determination of kinetic parameters for an enzyme like ALDH1A involves recombinant protein expression, purification, a standardized activity assay, and product quantification via HPLC.
Protocol: RPE65 Isomerohydrolase Assay
This assay measures the conversion of all-trans-retinyl esters to 11-cis-retinol. It is typically performed using cell lysates or purified protein reconstituted in liposomes.
-
Preparation of Substrate: Prepare a stock solution of all-trans-[³H]retinol or use commercially available all-trans-retinyl palmitate. For purified enzyme assays, the substrate must be incorporated into liposomes.[4]
-
Enzyme Source: Use cell lysates from cells expressing RPE65 (and LRAT, to generate the ester substrate in situ) or purified RPE65 protein.[4][13]
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate (e.g., 0.25 mg total protein) or purified enzyme with an appropriate buffer.[13]
-
Initiation: Start the reaction by adding the all-trans-retinoid substrate.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours in complete darkness.
-
Extraction: Stop the reaction by adding an equal volume of methanol. Extract the retinoids twice with hexane.
-
Analysis: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in HPLC mobile phase and analyze using a normal-phase HPLC system to separate and quantify the 11-cis-retinol product.[1]
Protocol: Retinal Dehydrogenase (ALDH) Activity Assay
This protocol measures the NAD(P)+-dependent oxidation of a retinaldehyde isomer to its corresponding retinoic acid.
-
Reagents:
-
Assay Buffer: e.g., 100 mM sodium pyrophosphate, pH 8.5.
-
Cofactor: 2 mM NAD+ or NADP+.
-
Substrate: Stock solution of 11-cis-retinal (or other isomer) in ethanol, solubilized with bovine serum albumin (BSA).
-
Enzyme: Purified recombinant ALDH1A protein.
-
-
Reaction Setup: In a quartz cuvette, combine the assay buffer, NAD+, and purified enzyme.
-
Initiation and Monitoring: Initiate the reaction by adding the retinaldehyde substrate. Immediately monitor the increase in absorbance at 340 nm (corresponding to NADH/NADPH production) using a spectrophotometer.
-
Alternative Quantification (HPLC): For detailed kinetic analysis, reactions are performed in tubes, stopped at various time points with methanol/acetonitrile, and centrifuged. The supernatant is then analyzed by HPLC to directly quantify the retinoic acid product.[2]
Protocol: HPLC Separation of Retinoid Isomers
Normal-phase HPLC is the preferred method for resolving geometric isomers of retinoids.
-
Sample Preparation:
-
Protect samples from light and oxygen at all times.[10]
-
Perform liquid-liquid extraction from biological matrices (e.g., serum, tissue homogenates) using a solvent like hexane after protein precipitation with ethanol or methanol.[10]
-
Evaporate the organic solvent under nitrogen and reconstitute the dried extract in the mobile phase.[10]
-
-
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., Inertsil SILICA, 250 x 4.6 mm).[3]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane with a small percentage of a polar modifier like 2-propanol and an acid like glacial acetic acid. A common isocratic mobile phase is hexane:2-propanol:acetic acid (1000:4.3:0.675).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 350 nm.[3]
-
-
Data Analysis: Identify and quantify peaks by comparing retention times and peak areas to those of authentic standards.
Protocol Outline: X-ray Crystallography of Retinoid-Binding Proteins
Determining the three-dimensional structure of proteins like ALDHs provides invaluable insight into their mechanism and specificity.
-
Protein Production & Purification: Overexpress the target protein in a suitable system (E. coli is common for ALDHs) and purify to >95% homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion).[7]
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered, single crystals of suitable size. This remains a significant bottleneck in the process.
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen to minimize radiation damage.
-
Mount the crystal in a high-intensity X-ray beam, typically at a synchrotron facility.
-
Rotate the crystal in the beam and collect the resulting diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell dimensions and reflection intensities.
-
Determine the initial phases, often by molecular replacement using a known structure of a homologous protein as a model.
-
Build an atomic model of the protein into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters. The final structure is then validated and deposited in the Protein Data Bank (PDB).
-
Conclusion and Future Directions
The structural and enzymatic basis for the production of 11-cis-retinal via the visual cycle is well-established, providing a clear picture of the roles of LRAT, RPE65, RDH5, and CRALBP. In contrast, the direct synthesis of 11-cis-retinoic acid represents an area ripe for further investigation. While the ALDH1A family of enzymes are the logical candidates for this final oxidative step, a comprehensive kinetic and structural characterization of their activity with the 11-cis-retinal isomer is currently lacking.
Future research should focus on:
-
Determining the kinetic parameters (K_m and k_cat) of ALDH1A1, 1A2, and 1A3 with 11-cis-retinal to understand their efficiency and physiological relevance.
-
Solving the crystal structures of ALDH1A enzymes in complex with 11-cis-retinal or 11-cis-retinoic acid to provide a definitive structural basis for substrate specificity.
-
Investigating the binding affinity of CRABPs for 11-cis-retinoic acid to elucidate its potential downstream transport and signaling pathways.
Addressing these questions will not only complete our understanding of retinoid metabolism but may also open new avenues for the development of targeted therapeutics for a range of retinal diseases and other conditions modulated by retinoic acid signaling.
References
- 1. The specificity of alcohol dehydrogenase with cis-retinoids. Activity with 11-cis-retinol and localization in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.uniupo.it [research.uniupo.it]
- 5. Importance of ALDH1A enzymes in determining human testicular retinoic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of human cellular retinoic acid-binding proteins-I and -II: ligand binding affinities and distribution in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structure of human aldehyde dehydrogenase 1A3 complexed with NAD+ and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multiple machine learning models combined with virtual screening and molecular docking to identify selective human ALDH1A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 11-cis-Retinoids in Vision: A Technical Guide on the Visual Cycle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the visual cycle, with a core focus on the established roles of 11-cis-retinal and its immediate precursor, 11-cis-retinol. While the query specifically addressed 11-cis-retinoic acid, the current body of scientific literature does not support a direct role for this molecule in the visual chromophore regeneration process. This document will delineate the well-characterized pathways of the visual cycle, address the known functions of various retinoid isomers in the eye, and provide relevant experimental methodologies for the study of these compounds.
Introduction: The Centrality of the Visual Cycle
The ability of vertebrates to perceive light is contingent upon a continuous supply of the chromophore, 11-cis-retinal, to the rod and cone photoreceptor cells of the retina. The visual cycle is the enzymatic process responsible for regenerating 11-cis-retinal after it is isomerized to all-trans-retinal by light. This intricate process, primarily occurring in the retinal pigment epithelium (RPE) and, for cones, also in Müller glial cells, is fundamental for sustained vision.
The Canonical and Cone-Specific Visual Cycles: A Focus on 11-cis-Retinol and 11-cis-Retinal
The regeneration of the visual chromophore is not a direct reversal of the light-induced isomerization. Instead, it involves a series of enzymatic steps. Two primary pathways have been identified: the canonical visual cycle, which serves both rods and cones, and a cone-specific visual cycle that provides a more rapid supply of chromophore to cones to support vision in bright light conditions.
The Canonical Visual Cycle in the Retinal Pigment Epithelium (RPE)
The canonical visual cycle is a well-established pathway that takes place in the RPE cells.[1]
-
Release and Reduction of all-trans-retinal: Upon absorption of a photon, 11-cis-retinal bound to opsin isomerizes to all-trans-retinal. This triggers the phototransduction cascade. The all-trans-retinal is then released from opsin and reduced to all-trans-retinol in the photoreceptor outer segments by all-trans-retinol dehydrogenases (RDHs).[2][3]
-
Transport to the RPE: All-trans-retinol is transported from the photoreceptors to the RPE.[1]
-
Esterification: Within the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT). These esters serve as a storage form of vitamin A in the eye.[2]
-
Isomerization to 11-cis-retinol: The key enzymatic step is the conversion of all-trans-retinyl esters to 11-cis-retinol. This reaction is catalyzed by the isomerohydrolase RPE65.[4]
-
Oxidation to 11-cis-retinal: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (e.g., RDH5).[1][3]
-
Transport back to Photoreceptors: The newly synthesized 11-cis-retinal is transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the visual pigment.[5]
The Cone-Specific Visual Cycle in Müller Cells
Cones, which are responsible for daylight and color vision, have a high demand for 11-cis-retinal. A secondary, faster visual cycle exists to specifically support cone function.[6]
-
All-trans-retinol to Müller Cells: All-trans-retinol from bleached cones is transported to Müller glial cells.
-
Synthesis of 11-cis-retinol: In Müller cells, all-trans-retinol is converted to 11-cis-retinol.[6]
-
Transport to Cones: 11-cis-retinol is then transported from the Müller cells to the cone photoreceptors.
-
Oxidation in Cones: Cones possess the enzymatic machinery to oxidize 11-cis-retinol to 11-cis-retinal, which can then regenerate cone photopigments.[6]
The Role of 11-cis-Retinoic Acid: An Absence of Evidence in the Visual Cycle
Current scientific understanding of the visual cycle does not include a direct role for 11-cis-retinoic acid in the regeneration of the visual chromophore. The irreversible oxidation of retinal to retinoic acid means that retinoic acid cannot be converted back to retinal to participate in vision.[7] Studies have shown that animals maintained on a diet containing retinoic acid but deficient in retinol will go blind, underscoring the fact that retinoic acid cannot substitute for retinol or retinal in the visual cycle.[7]
While various isomers of retinoic acid, such as all-trans-retinoic acid and 9-cis-retinoic acid, are known to be biologically active as signaling molecules that regulate gene expression through nuclear receptors (RARs and RXRs), a similar function for 11-cis-retinoic acid in the retina has not been established.[8] The binding proteins for retinol and retinal are distinct from those for retinoic acid, further indicating their different physiological roles.[9]
Quantitative Data
Quantitative data on retinoid levels and enzyme kinetics are crucial for understanding the dynamics of the visual cycle. The following tables summarize key data from the literature.
| Retinoid | Tissue/Compartment | Species | Concentration/Amount | Citation |
| Total Retinoids | RPE + Retina + IPM (soluble) | Bovine | 3.31 nmol/eye | [10] |
| Retinyl Esters | RPE (membranes) | Bovine | 39 nmol/eye | [10] |
| 11-cis-retinal | Isolated Nrl-/-Rpe65-/- retinas (control) | Mouse | 0.39 ± 0.08 pmol/retina | [11] |
| 11-cis-retinal | Isolated Nrl-/-Rpe65-/- retinas (+ 11-cis-retinol) | Mouse | 2.36 ± 0.39 pmol/retina | [11] |
| Protein | Ligand | Dissociation Constant (Kd) | Citation |
| CRALBP | 11-cis-retinaldehyde | < 20 nM | [1] |
| CRALBP | 11-cis-retinol | ~50 nM | [1] |
| CRALBP | 9-cis-retinaldehyde | ~50 nM | [1] |
Experimental Protocols
The analysis of retinoids requires specific methodologies to ensure their stability and accurate quantification due to their sensitivity to light and oxidation.
Retinoid Extraction and Analysis by HPLC
High-performance liquid chromatography (HPLC) is the standard method for separating and quantifying retinoid isomers.
Protocol for Retinoid Extraction from Ocular Tissues:
-
Homogenization: Dissect and homogenize ocular tissues (e.g., retina, RPE) in a suitable buffer, often on ice and under dim red light to prevent isomerization.
-
Extraction: Extract retinoids from the homogenate using an organic solvent mixture, such as hexane or a combination of methanol and hexane.
-
Saponification (for retinyl esters): To quantify total retinol, retinyl esters can be hydrolyzed (saponified) using potassium hydroxide to release the retinol.[3]
-
HPLC Analysis: Separate the retinoid isomers on a normal-phase silica column with a non-polar mobile phase (e.g., hexane containing a small percentage of dioxane or isopropanol).[3][12]
-
Detection: Detect the eluted retinoids using a UV-Vis detector at their respective maximum absorbance wavelengths (e.g., ~325 nm for retinols, ~380 nm for retinals).
In Vitro Retinoid Isomerase Assay
This assay measures the activity of RPE65 in converting all-trans-retinyl esters to 11-cis-retinol.[13]
-
Preparation of Microsomes: Prepare microsomes from RPE cells or from cells expressing recombinant RPE65.
-
Reaction Mixture: Incubate the microsomes with a substrate of all-trans-retinyl esters in a suitable buffer.
-
Incubation: Perform the incubation in the dark at 37°C for a defined period.
-
Extraction and Analysis: Stop the reaction and extract the retinoids as described above. Quantify the amount of 11-cis-retinol produced using HPLC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The Canonical Visual Cycle in the RPE.
Caption: The Cone-Specific Visual Cycle involving Müller Cells.
Caption: General Pathway of Retinoid Metabolism.
Conclusion
The visual cycle is a testament to the elegance and efficiency of biological systems. The regeneration of 11-cis-retinal from its all-trans isomer is a multi-step process that is essential for maintaining our sense of sight. While 11-cis-retinol is a critical intermediate in this pathway, there is currently no evidence to suggest a direct role for 11-cis-retinoic acid in the visual cycle. The irreversible nature of retinal oxidation to retinoic acid functionally separates the roles of these retinoid classes, with retinal and its alcohol form, retinol, participating in the chromophore regeneration, and retinoic acid isomers acting as potent regulators of gene expression. Future research in ophthalmology and vision science will continue to refine our understanding of these intricate pathways, paving the way for novel therapeutic strategies for a range of retinal diseases.
References
- 1. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Retinoic acid - Wikipedia [en.wikipedia.org]
- 9. Occurrence of 11-cis-retinal-binding protein restricted to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visual cycle in the mammalian eye. Retinoid-binding proteins and the distribution of 11-cis retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interphotoreceptor Retinoid-Binding Protein as the Physiologically Relevant Carrier of 11-cis-Retinol in the Cone Visual Cycle | Journal of Neuroscience [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 11-cis-Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the laboratory synthesis of 11-cis-retinoic acid, a vital but unstable retinoid isomer. Due to its sensitivity to light, heat, and acidic conditions, the synthesis of 11-cis-retinoic acid presents significant challenges, often resulting in low yields and complex isomeric mixtures.[1][2] This document outlines a robust multi-step chemical synthesis strategy, beginning from the commercially available starting material β-ionone. The key stereoselective step involves a non-photochemical, zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor to establish the critical 11-cis double bond.[1][2] Subsequent oxidation steps convert the resulting 11-cis-retinol to 11-cis-retinal and finally to the target 11-cis-retinoic acid. Detailed experimental protocols, quantitative data summaries, and troubleshooting guidance are provided to facilitate successful synthesis and purification. Additionally, the biological context of retinoic acid signaling is presented to underscore the importance of this molecule in research and drug development.
Introduction to 11-cis-Retinoid Synthesis
The synthesis of 11-cis-retinoids is of paramount importance for studying the mechanisms of vision and for developing therapies for retinal diseases.[1][3] The 11-cis configuration is sterically hindered and energetically less favorable than the all-trans form, making it highly susceptible to isomerization.[1] Traditional methods like photoisomerization of the all-trans precursors often yield complex mixtures of isomers (e.g., 9-cis, 13-cis) that are difficult to separate via chromatography.[1]
The most effective chemical approach for controllably generating the 11-cis geometry is the semi-hydrogenation of an 11-yne-retinoid precursor. This method, utilizing a specially activated zinc catalyst, provides high stereoselectivity for the Z (cis) double bond at the C11-C12 position.[1][2] The overall synthetic pathway can be conceptualized as a three-stage process:
-
Assembly of the Carbon Skeleton: Building the C20 retinoid backbone with a triple bond at the C11-C12 position, typically starting from β-ionone.
-
Stereoselective Reduction: Conversion of the C11-C12 triple bond to a cis-double bond to yield 11-cis-retinol.
-
Functional Group Transformation: Oxidation of 11-cis-retinol to 11-cis-retinal, followed by a final oxidation to 11-cis-retinoic acid.
All procedures involving retinoids must be performed under dim red light or in complete darkness to prevent unwanted photoisomerization.[4]
Synthetic Workflow and Methodologies
The following diagram illustrates the overall workflow for the synthesis of 11-cis-retinoic acid starting from β-ionone.
Caption: Overall synthetic workflow for 11-cis-retinoic acid.
Experimental Protocols
Important Note: All manipulations involving retinoids must be carried out under dim red light or in darkness in an inert atmosphere (Argon or Nitrogen) to prevent photoisomerization and oxidation. Solvents should be of the highest purity and degassed before use.[1]
Protocol 1: Synthesis of 11-cis-Retinol via Zinc-Mediated Semi-Hydrogenation
This protocol is adapted from the work of Nakanishi and colleagues and focuses on the key stereoselective reduction step.[1] The synthesis of the 11-yne-retinoid precursor from β-ionone involves multi-step organic synthesis routes which are well-established in the literature.[5]
Materials:
-
11-yne-retinoid precursor
-
Zinc dust
-
Copper (II) sulfate (CuSO₄)
-
Silver nitrate (AgNO₃)
-
Isopropyl alcohol (iPrOH)
-
Water (deionized, degassed)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Activation of Zinc Catalyst:
-
Stir zinc dust (10 eq) in an aqueous solution of CuSO₄ (0.1 eq) and AgNO₃ (0.05 eq) for 30 minutes at room temperature.
-
Filter the activated zinc and wash sequentially with water, acetone, and diethyl ether.
-
Do not allow the catalyst to dry in air. Immediately transfer the moist, activated zinc to the reaction solvent.[1]
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, suspend the freshly activated zinc in a mixture of water (2 mL) and iPrOH (2 mL).
-
Dissolve the 11-yne-retinoid precursor (e.g., 14 mg, 0.05 mmol) in iPrOH (2 mL).
-
-
Reduction Reaction:
-
Add the precursor solution to the activated zinc suspension.
-
Stir the mixture vigorously at room temperature for 20-24 hours in complete darkness.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing the filter cake with Et₂O and water.
-
Combine the filtrates and separate the organic phase.
-
Wash the organic phase with a saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure at low temperature. The crude product is 11-cis-retinol.
-
Protocol 2: Oxidation of 11-cis-Retinol to 11-cis-Retinal
Materials:
-
Crude 11-cis-retinol
-
Tetrapropylammonium perruthenate (TPAP) (catalytic amount)
-
4-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4Å)
Procedure:
-
Reaction Setup:
-
Dissolve the crude 11-cis-retinol in anhydrous DCM under an inert atmosphere and protected from light.
-
Add NMO (1.5 eq) and powdered 4Å molecular sieves.
-
Stir the suspension at 0 °C.
-
-
Oxidation:
-
Add a catalytic amount of TPAP to the mixture.
-
Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Filter the reaction mixture through a short pad of silica gel to remove the catalyst, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield crude 11-cis-retinal. This oxidation is often quantitative.[2]
-
Protocol 3: Oxidation of 11-cis-Retinal to 11-cis-Retinoic Acid
This step is critical and requires mild conditions to avoid isomerization. The use of silver oxide is a common method for oxidizing aldehydes to carboxylic acids.
Materials:
-
Crude 11-cis-retinal
-
Silver (I) oxide (Ag₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup:
-
Dissolve the crude 11-cis-retinal in ethanol in a flask protected from light.
-
In a separate container, prepare a solution of sodium hydroxide in water.
-
-
Oxidation:
-
Add the sodium hydroxide solution to the ethanolic solution of 11-cis-retinal.
-
Add freshly prepared or commercially available silver (I) oxide (Ag₂O) (approx. 2-3 eq) to the mixture.
-
Stir the reaction at room temperature in the dark. Monitor the reaction progress by TLC or HPLC.
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove silver salts.
-
Acidify the filtrate carefully with dilute HCl to a pH of ~3-4, which will precipitate the retinoic acid.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Protocol 4: Purification by HPLC
Purification is essential to separate the desired 11-cis-retinoic acid from any remaining starting material, byproducts, and other geometric isomers.[6][7]
System:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: Normal-phase silica column (e.g., Zorbax Sil, 9.4 × 250 mm).[8]
-
Mobile Phase: An isocratic or gradient system of hexane and a polar modifier like ethyl acetate or 2-propanol, often with a small amount of acetic acid to ensure the carboxylic acid is protonated (e.g., hexane:2-propanol:acetic acid 1000:4.3:0.675).[7]
-
Detection: Monitor the elution profile at a wavelength of approximately 350 nm.[7]
Procedure:
-
Dissolve the crude 11-cis-retinoic acid in a minimal amount of the mobile phase.
-
Inject the sample onto the HPLC column.
-
Collect the fraction corresponding to the 11-cis-retinoic acid peak. The elution order of isomers needs to be determined with standards if available, but typically the all-trans isomer has a longer retention time than cis isomers in normal-phase chromatography.
-
Evaporate the solvent from the collected fraction under a stream of argon or nitrogen.
-
Store the purified product at -80°C under an inert atmosphere in the dark.
Quantitative Data Summary
The yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions. The following table summarizes representative quantitative data from the literature for the key synthetic steps.
| Step | Reaction | Reagents/Conditions | Yield | Z:E Ratio (at C11) | Reference |
| 1 | Semi-hydrogenation of 11-yne-retinol | Cu/Ag activated Zn, iPrOH/H₂O, 21h | 85% | 13:1 | [1] |
| 2 | Oxidation of 11-cis-retinol | TPAP/NMO, DCM | Quantitative | N/A (no new isomerism) | [2] |
| 3 | Oxidation of 11-cis-retinol | MnO₂, DMF, 30 min | - | N/A (no new isomerism) | [9] |
Biological Context: Retinoic Acid Signaling Pathway
Retinoic acid (RA) is a potent signaling molecule that regulates a vast array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[10] Its effects are primarily mediated by nuclear receptors. While all-trans-retinoic acid is considered the primary biologically active ligand, other isomers like 9-cis and 13-cis-retinoic acid also exhibit biological activity.[10][11] The general signaling pathway is crucial for understanding the functional context of synthesized 11-cis-retinoic acid.
Caption: General signaling pathway for retinoic acid.
Pathway Description:
-
Cellular Uptake and Binding: Retinoic acid enters the cell and binds to a Cellular Retinoic Acid-Binding Protein (CRABP).
-
Nuclear Translocation: The RA-CRABP complex facilitates the transport of RA into the nucleus.
-
Receptor Binding: In the nucleus, RA is transferred to a heterodimer of two nuclear receptors: the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR).[10]
-
DNA Interaction: The RA-liganded RAR-RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[10]
-
Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, thereby modulating the transcription of genes that control key cellular functions.[10]
Troubleshooting Common Issues
| Problem | Common Causes | Suggested Solutions |
| Low Overall Yield | Isomerization: Exposure to light, heat, or acid/base conditions.[1] | Work in dim red light or darkness. Maintain low temperatures during reactions and storage. Use high-purity, neutral solvents and reagents. |
| Degradation: The polyene chain is susceptible to oxidation. | Maintain an inert atmosphere (argon/nitrogen) throughout the synthesis. Store the final product at -80°C. | |
| Complex Isomeric Mixture | Non-selective Reactions: Incomplete stereoselectivity in the reduction step or isomerization during workup/oxidation. | Ensure the zinc catalyst is freshly activated and highly active for the reduction. Use mild, well-buffered conditions for subsequent oxidation and purification steps. |
| Purification Losses: Co-elution of isomers during chromatography. | Optimize HPLC conditions (mobile phase composition, flow rate, column choice) to achieve baseline separation of isomers. Use analytical HPLC to guide preparative separations. | |
| Difficulty in Final Oxidation | Aldehyde Instability: 11-cis-retinal may be prone to degradation under harsh oxidative conditions. | Screen multiple mild oxidizing agents (e.g., silver oxide, buffered potassium permanganate). Carefully control stoichiometry and reaction time. |
| Product Degradation during Storage | Oxidation & Isomerization: Continued exposure to air, light, or elevated temperatures. | Store the purified 11-cis-retinoic acid as a solid or in a degassed solvent under argon at -80°C in an amber vial. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. columbia.edu [columbia.edu]
- 3. Synthesis of 11-cis-retinol and Its Incorporation into FeO Nano Particles | Undergraduate Research Journal [epubs.utah.edu]
- 4. benchchem.com [benchchem.com]
- 5. US4092366A - Synthesis of Vitamin A, intermediates and conversion thereof to Vitamin A - Google Patents [patents.google.com]
- 6. jfda-online.com [jfda-online.com]
- 7. sav.sk [sav.sk]
- 8. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of all-trans and cis-retinoic acid on the blast stem cells of acute myeloblastic leukemia in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 11-cis-Retinoic Acid Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules in a variety of biological processes, including embryonic development, cell differentiation and proliferation, and vision.[1][2][3] 11-cis-retinoic acid is an isomer of retinoic acid, with its most well-established role being in the visual cycle as the chromophore of rhodopsin.[1][4] However, the presence and quantitative analysis of 11-cis-retinoic acid in other biological matrices are of growing interest to researchers studying the broader physiological and pathological roles of retinoids.
This application note provides a detailed protocol for the sensitive and specific quantification of 11-cis-retinoic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for researchers in drug development and life sciences investigating the pharmacology and physiology of retinoids.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS to isolate and quantify 11-cis-retinoic acid. The protocol involves a liquid-liquid extraction procedure to isolate retinoids from the biological matrix. Chromatographic separation of 11-cis-retinoic acid from its other isomers is achieved using a reverse-phase C18 column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low detection limits.
Retinoid Signaling Pathway
Retinoic acid isomers, primarily all-trans-retinoic acid (atRA), are known to regulate gene expression by binding to nuclear receptors.[2][5] All-trans-RA, synthesized from retinol, enters the nucleus and binds to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR).[1][5] This RAR-RXR complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular growth and differentiation.[5] While atRA is the most studied ligand, other isomers can also interact with these receptors. The signaling pathway for 11-cis-retinoic acid in non-visual contexts is an area of ongoing research.
Caption: General Retinoid Signaling Pathway.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 11-cis-retinoic acid is depicted below. The process begins with sample collection and proceeds through extraction, chromatographic separation, and mass spectrometric detection.
Caption: LC-MS/MS Experimental Workflow.
Detailed Protocols
Materials and Reagents
-
11-cis-Retinoic acid standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., all-trans-Retinoic acid-d5 (d5-atRA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Human plasma/serum or other biological tissue
Note: Retinoids are light and air-sensitive. All procedures should be performed under dim light, and samples should be protected from light and air whenever possible.
Protocol 1: Sample Preparation (from Plasma/Serum)
-
To 200 µL of plasma or serum in a glass tube, add 20 µL of the internal standard solution (e.g., 100 ng/mL d5-atRA in methanol).
-
Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[6][7]
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[6][7]
-
Centrifuge at 13,000 rpm for 10 minutes.[7]
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography
-
HPLC System: Agilent 1100 series or equivalent[1]
-
Column: Supelco ABZ+C18 column (100 mm × 2.1 mm, 3 µm) or equivalent[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 80% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Protocol 3: Mass Spectrometry
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent[8]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode[9] or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[8]
-
Ion Spray Voltage: 5500 V (for ESI)[10]
-
Source Temperature: 450 °C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 11-cis-Retinoic Acid | 301.2 | 205.1 | 150 | 17 |
| d5-atRA (IS) | 306.2 | 210.1 | 150 | 17 |
Note: The MRM transition for 11-cis-retinoic acid is the same as for other retinoic acid isomers; chromatographic separation is essential for differentiation.[7] Collision energy and other MS parameters should be optimized for the specific instrument used.
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Lower Limit of Detection (LOD) | 0.15 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.45 ng/mL[10] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
These values are representative and may vary depending on the specific instrumentation and matrix used.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantitative analysis of 11-cis-retinoic acid in biological samples. This protocol is a valuable tool for researchers and scientists in the field of drug development and life sciences, enabling further investigation into the physiological and pathological roles of this and other retinoid isomers. The provided workflows and protocols can be adapted to various biological matrices and research questions.
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study | MDPI [mdpi.com]
- 7. sciex.com [sciex.com]
- 8. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and identification of retinoic acid photo-isomers | Semantic Scholar [semanticscholar.org]
- 10. sciex.com [sciex.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocols for the Separation of 11-cis-Retinoic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in a myriad of physiological processes, including embryonic development, cellular differentiation, and vision. It exists in several isomeric forms, each with distinct biological activities largely determined by their ability to bind to and activate specific nuclear receptors (Retinoic Acid Receptors - RARs and Retinoid X Receptors - RXRs). The 11-cis isomer of retinoic acid, alongside other key isomers such as all-trans-retinoic acid (atRA), 9-cis-retinoic acid (9cRA), and 13-cis-retinoic acid (13cRA), plays a significant role in these pathways.
The accurate separation and quantification of these isomers are paramount for understanding their specific biological functions and for the development of retinoid-based therapeutics. Due to their structural similarity and sensitivity to light and oxidation, their separation presents an analytical challenge. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for resolving these structurally similar compounds.[1]
This document provides detailed application notes and protocols for the separation of 11-cis-retinoic acid and its isomers using both normal-phase and reverse-phase HPLC.
Methodologies and Protocols
The separation of retinoic acid isomers can be effectively achieved by both normal-phase and reverse-phase HPLC. Normal-phase HPLC often provides superior resolution for these specific geometric isomers.[2]
I. Normal-Phase HPLC Protocols
Normal-phase chromatography, utilizing a polar stationary phase and a non-polar mobile phase, is highly effective for separating retinoic acid isomers.
A. Sample Preparation (Biological Matrices)
Given the light and oxygen sensitivity of retinoids, all sample handling should be performed under yellow or red light and in an inert atmosphere (e.g., under nitrogen) where possible.
-
Liquid-Liquid Extraction:
-
To a biological sample (e.g., serum, plasma, tissue homogenate), add a suitable internal standard.
-
Extract the retinoids using an organic solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer containing the retinoids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for injection.[2]
-
-
Saponification (for total retinoic acid from esterified forms):
-
To analyze total retinoic acid content, including that from retinyl esters, a saponification step is necessary to hydrolyze the esters.
-
This step should be performed prior to the liquid-liquid extraction.
-
B. Isocratic Normal-Phase HPLC Method 1
This method is suitable for the simultaneous analysis of several retinoic acid isomers.
-
Chromatographic Conditions:
C. Isocratic Normal-Phase HPLC Method 2
This method is also effective for the separation of retinoic acid isomers.
-
Chromatographic Conditions:
II. Reverse-Phase HPLC Protocols
Reverse-phase HPLC offers an alternative approach for the separation of retinoic acid isomers and is often preferred for its column stability.
A. Isocratic Reverse-Phase HPLC Method
A rapid method for the simultaneous measurement of retinol and retinoic acid isomers.
-
Chromatographic Conditions:
B. Gradient Reverse-Phase HPLC Method
This method is suitable for the analysis of retinoic acid isomers in complex biological samples.
-
Chromatographic Conditions:
-
Column: Ascentis Express RP-Amide (2.1 x 100 mm, 2.7 µm)[7]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid[2]
-
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV or Mass Spectrometry (MS)[7]
-
Gradient: A time-based gradient from a higher percentage of A to a higher percentage of B would be employed to resolve the isomers.
-
Quantitative Data Summary
The retention times of retinoic acid isomers are highly dependent on the specific chromatographic conditions. The following tables summarize reported retention times for different methods, providing a basis for comparison.
Table 1: Normal-Phase HPLC Retention Times of Retinoic Acid Isomers
| HPLC Method | 13-cis-Retinoic Acid (min) | 9-cis-Retinoic Acid (min) | all-trans-Retinoic Acid (min) | Reference |
| Method 1 (Inertsil SILICA) | 10.55 | Not Reported | 11.65 | [3] |
| Method 2 (Zorbax SIL) | 10.9 | 12.1 | 13.1 | [5] |
Table 2: Reverse-Phase HPLC Retention Times of Retinoic Acid Isomers
| HPLC Method | 13-cis-Retinoic Acid (min) | 9-cis-Retinoic Acid (min) | all-trans-Retinoic Acid (min) | Reference |
| Isocratic RP-HPLC | 4.5 | Not Reported | 5.7 | [6] |
| Gradient RP-HPLC (Ascentis Express RP-Amide) | 5.48 | 5.86 | 6.08 | [7] |
Note: Retention times for 11-cis-retinoic acid are not explicitly reported in these specific chromatograms, but its separation would be expected among the other cis-isomers. The UV absorbance maximum for 11-cis-retinoic acid is approximately 342 nm in ethanol.[2]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of retinoic acid isomers from a biological sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sav.sk [sav.sk]
- 4. researchgate.net [researchgate.net]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. sciex.com [sciex.com]
Experimental Applications of 11-cis-Retinoic Acid in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in a myriad of biological processes, including cell growth, differentiation, and embryonic development. It exists in several isomeric forms, with all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid being the most extensively studied.[1][2] These isomers exert their effects by binding to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs)—which then act as ligand-activated transcription factors to regulate gene expression.[2]
While the roles of ATRA and 9-cis-RA are well-documented in various cell culture systems, the experimental application of 11-cis-retinoic acid is a largely unexplored area. The "11-cis" configuration is famously associated with the visual cycle, where 11-cis-retinal serves as the chromophore for opsin in photoreceptor cells.[3][4] The biosynthesis and metabolism of 11-cis-retinoids are primarily localized to the retinal pigment epithelium (RPE).[5]
Due to the limited direct experimental data on the use of 11-cis-retinoic acid in cell culture, this document provides a set of proposed protocols and application notes based on established methodologies for other retinoic acid isomers. Researchers are strongly encouraged to perform initial dose-response and cytotoxicity assays to determine the optimal working concentrations for their specific cell lines and experimental questions.
General Retinoic Acid Signaling Pathway
Retinoic acids, being lipophilic, can cross the cell membrane and enter the nucleus.[6] Inside the nucleus, they bind to RARs and RXRs.[2] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6] Ligand binding induces a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of gene transcription.[6]
Data Presentation: Comparative Quantitative Data of Retinoic Acid Isomers
The following table summarizes typical concentrations and observed effects for the well-characterized isomers, all-trans- and 9-cis-retinoic acid, which can serve as a starting point for designing experiments with 11-cis-retinoic acid.
| Retinoic Acid Isomer | Cell Line(s) | Concentration Range | Incubation Time | Observed Effects |
| All-trans-RA (ATRA) | SH-SY5Y (Neuroblastoma) | 1 - 10 µM | 3 - 7 days | Neuronal differentiation.[6] |
| HL-60 (Promyelocytic Leukemia) | 1 µM | 5 - 7 days | Granulocytic differentiation. | |
| Human Neural Stem Cells | 8 nM - 1 µM | 9 - 18 days | Promotes glial differentiation over neuronal differentiation at higher concentrations.[7][8] | |
| Diabetic Rat Skin Organ Culture | 3 µM | 3 - 6 days | Improved tissue structure and function.[9] | |
| 9-cis-RA | Human Neural Stem Cells | 8 nM - 1 µM | 9 - 18 days | Similar potency to ATRA in promoting glial differentiation.[7][8] |
| P19 Embryonal Carcinoma Cells | 30 nM - 1 µM | 4 days | Neuronal differentiation.[10] | |
| Rat Neural Stem Cells | Not specified | Not specified | Increased number of neurons.[11] | |
| Mesenchymal Progenitor Cells | Not specified | Not specified | Enhances osteogenic differentiation.[11][12] |
Experimental Protocols
Important Considerations: Retinoids are light-sensitive and susceptible to oxidation. All procedures involving the preparation and use of 11-cis-retinoic acid should be performed under dim light, and solutions should be stored protected from light at low temperatures.
Protocol 1: Preparation of 11-cis-Retinoic Acid Stock Solution
Materials:
-
11-cis-Retinoic Acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet with the sash lowered and ambient lights dimmed), allow the 11-cis-retinoic acid powder to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of 11-cis-retinoic acid powder in cell culture-grade DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3 mg of 11-cis-retinoic acid (molecular weight ~300.4 g/mol ) in 1 ml of DMSO.
-
Vortex briefly at a low setting until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, working volumes in amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: General Cell Treatment with 11-cis-Retinoic Acid
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
11-cis-Retinoic Acid stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate the cells at a suitable density in culture vessels and allow them to adhere and grow overnight.
-
Preparation of Treatment Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
Immediately before use, dilute the 11-cis-retinoic acid stock solution into the pre-warmed medium to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Note: To avoid solvent toxicity, the final concentration of DMSO in the culture medium should not exceed 0.1%.[13]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell line).
-
Add the freshly prepared 11-cis-retinoic acid-containing medium or the vehicle control medium to the respective cell cultures.
-
-
Incubation and Medium Changes:
-
Return the cells to the incubator.
-
The duration of treatment will depend on the specific experiment and cell type. Monitor the cells daily for morphological changes.
-
For long-term experiments, replace the medium with freshly prepared treatment or control medium every 2-3 days.[6]
-
Proposed Experimental Workflow for Investigating the Effects of 11-cis-Retinoic Acid
The following workflow is a suggested approach for systematically characterizing the effects of 11-cis-retinoic acid on a given cell line.
Concluding Remarks
The study of 11-cis-retinoic acid in cell culture represents a novel and potentially fruitful area of research. While direct protocols are lacking, the extensive knowledge base for other retinoic acid isomers provides a solid foundation for designing and executing robust experiments. The protocols and workflows outlined in this document are intended to serve as a starting point for researchers to explore the unique biological activities of this understudied retinoid. Careful experimental design, including appropriate controls and thorough validation, will be crucial for elucidating the specific roles of 11-cis-retinoic acid in cellular physiology and pathology.
References
- 1. Tretinoin - Wikipedia [en.wikipedia.org]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro | Neuroscience Hub [med.muni.cz]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. 9-cis-retinoic acid induces neuronal differentiation of retinoic acid-nonresponsive embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
Application Note: Detection and Quantification of 11-cis-Retinoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in a wide array of biological processes, including embryonic development, cell differentiation, and immune function. RA exists in several isomeric forms, with all-trans-retinoic acid (atRA) being the most studied. 11-cis-retinoic acid is another isomer, and while its direct biological functions are less characterized than atRA, the precise regulation of all retinoid isomers is crucial for maintaining cellular homeostasis. The accurate detection and quantification of specific RA isomers like 11-cis-retinoic acid in biological matrices are essential for understanding their physiological roles and for the development of therapeutics targeting retinoid signaling pathways.
This application note provides detailed protocols for the sensitive detection of 11-cis-retinoic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the inherent instability and low endogenous concentrations of many RA isomers, meticulous sample handling and highly sensitive analytical methods are paramount.
Data Presentation
Endogenous levels of 11-cis-retinoic acid are often very low and can be below the limit of detection of many analytical methods. Consequently, published quantitative data for this specific isomer is scarce. The table below summarizes reported concentrations of the more abundant all-trans-retinoic acid (atRA) and 13-cis-retinoic acid in various biological samples to provide a contextual reference for expected retinoid concentrations.
| Retinoid Isomer | Biological Matrix | Species | Concentration | Citation |
| all-trans-Retinoic Acid (atRA) | Serum | Mouse | 1.9 ± 0.6 pmol/mL | [1] |
| Liver | Mouse | 7 - 9.6 pmol/g | [1] | |
| Brain | Mouse | 5.4 ± 0.4 pmol/g | [1] | |
| Cerebellum | Mouse | 10.7 ± 0.3 pmol/g | [1] | |
| Cortex | Mouse | 2.6 ± 0.4 pmol/g | [1] | |
| Hippocampus | Mouse | 8.4 ± 1.2 pmol/g | [1] | |
| Striatum | Mouse | 15.3 ± 4.7 pmol/g | [1] | |
| 13-cis-Retinoic Acid | Serum | Mouse | 1.2 ± 0.3 pmol/mL | [1] |
| Tissues | Mouse | 2.9 - 4.2 pmol/g | [1] |
Signaling Pathway
Retinoic acid signaling is a complex process that involves cellular uptake, metabolism, and nuclear receptor activation to regulate gene expression. Understanding this pathway is crucial for interpreting the significance of measured 11-cis-retinoic acid levels.
References
Application Note: Quantification of Retinoid Isomers using 11-cis-Retinoic Acid as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation and proliferation, and immune function.[1] It exists as several geometric isomers, most notably all-trans-retinoic acid (atRA), 13-cis-retinoic acid, and 9-cis-retinoic acid, each with distinct biological activities.[1] Given their low endogenous concentrations and susceptibility to isomerization, accurate and sensitive quantification of these isomers is paramount for both basic research and pharmaceutical development.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for retinoid analysis due to its high sensitivity and specificity, which allows for the resolution of structurally similar isomers.[2] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and matrix effects.[3] This application note details a robust LC-MS/MS method for the quantification of retinoic acid isomers in biological matrices using 11-cis-retinoic acid-d5 as an internal standard.
Signaling Pathway: Retinoic Acid Action
Retinoic acid exerts its biological effects by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Retinoic acid signaling pathway.
Experimental Protocol
This protocol provides a general framework for the analysis of retinoic acid isomers. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
Materials and Reagents
-
Standards: 11-cis-Retinoic acid, all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acid (Sigma-Aldrich or equivalent)
-
Internal Standard: 11-cis-Retinoic acid-d5 (MedChemExpress or equivalent)[4]
-
Solvents: HPLC-grade methanol, acetonitrile, water, and hexane (Fisher Scientific or equivalent)
-
Acids: Formic acid (Sigma-Aldrich or equivalent)
-
Biological Matrix: Serum, plasma, or tissue homogenate
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 series or equivalent)[5]
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad or equivalent)
Sample Preparation
To be performed under yellow light to prevent photoisomerization.
-
To 200 µL of serum or plasma, or up to 500 µL of tissue homogenate, add 15 µL of the internal standard solution (e.g., 50 nM 11-cis-retinoic acid-d5 in acetonitrile).[5]
-
Add 1 mL of 0.025 M KOH in ethanol and vortex.[5]
-
Add 10 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.[5]
-
Transfer the upper hexane layer, containing neutral lipids, to a separate tube.
-
Acidify the remaining aqueous layer with 4 N HCl.
-
Perform a second extraction with 5 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| all-trans-Retinoic Acid | 301.2 | 205.1 |
| 9-cis-Retinoic Acid | 301.2 | 205.1 |
| 11-cis-Retinoic Acid | 301.2 | 205.1 |
| 13-cis-Retinoic Acid | 301.2 | 205.1 |
| 11-cis-Retinoic Acid-d5 | 306.2 | 210.1 |
Note: Precursor and product ions should be optimized for the specific instrument used.
Experimental Workflow
LC-MS/MS workflow for retinoid analysis.
Quantitative Data Summary
The described method demonstrates excellent linearity, sensitivity, and precision for the quantification of retinoic acid isomers.
| Parameter | all-trans-Retinoic Acid | 9-cis-Retinoic Acid | 13-cis-Retinoic Acid |
| Linear Range | 20 fmol - 10 pmol[5][8] | 20 fmol - 10 pmol[5][8] | 20 fmol - 10 pmol[5][8] |
| Limit of Detection (LOD) | 10 fmol[5][8] | 10 fmol[5][8] | 10 fmol[5][8] |
| Lower Limit of Quantification (LLOQ) | 20 fmol[5] | 20 fmol[5] | 20 fmol[5] |
| Intra-assay Precision (%CV) | 5.4 ± 0.4%[5][8] | 5.4 ± 0.4%[5][8] | 5.4 ± 0.4%[5][8] |
| Inter-assay Precision (%CV) | 8.9 ± 1.0%[5][8] | 8.9 ± 1.0%[5][8] | 8.9 ± 1.0%[5][8] |
Data presented are representative and may vary based on instrumentation and matrix.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate quantification of retinoic acid isomers in biological samples. The use of a deuterated internal standard, 11-cis-retinoic acid-d5, ensures high accuracy by compensating for matrix effects and variations during sample processing. This method is a valuable tool for researchers in academia and the pharmaceutical industry studying the roles of retinoids in health and disease, and for the development of novel therapeutics targeting retinoid signaling pathways.
References
- 1. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Studying 11-cis-Retinoic Acid Binding to Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the binding of 11-cis-retinoic acid to various proteins. 11-cis-retinoic acid, a geometric isomer of retinoic acid, is a crucial molecule in vision and other biological processes. Understanding its interactions with proteins such as cellular retinoic acid-binding proteins (CRABPs), retinoic acid receptors (RARs), and enzymes involved in the visual cycle is essential for basic research and the development of novel therapeutics.
Introduction to 11-cis-Retinoic Acid and its Binding Proteins
11-cis-retinoic acid is a metabolite of vitamin A that plays a significant role in biological systems. Its binding to specific proteins is a key event that initiates a cascade of downstream effects. Key protein families that interact with 11-cis-retinoic acid include:
-
Cellular Retinoic Acid-Binding Proteins (CRABPs): These small cytosolic proteins, such as CRABP-I and CRABP-II, are involved in the trafficking and bioavailability of retinoic acids.[1]
-
Retinoic Acid Receptors (RARs): These are nuclear receptors that, upon ligand binding, act as transcription factors to regulate gene expression. RARs have different isotypes (α, β, γ) that can be targeted for therapeutic intervention.
-
Visual Cycle Proteins: Enzymes such as 11-cis-retinol dehydrogenase (RDH10) and proteins like RPE65 are critical for the regeneration of the visual chromophore 11-cis-retinal. While their primary substrate is 11-cis-retinol, understanding the binding or inhibition by 11-cis-retinoic acid is also of interest.
The study of these interactions is fundamental to understanding the physiological roles of 11-cis-retinoic acid and for the design of synthetic retinoids with therapeutic potential.
Key Experimental Approaches
A variety of in vitro and cellular assays can be employed to characterize the binding of 11-cis-retinoic acid to proteins. The choice of method depends on the specific research question, the required throughput, and the nature of the protein being studied.
Workflow for Investigating Protein-Ligand Binding
Caption: A generalized workflow for identifying and characterizing protein binders for 11-cis-retinoic acid.
Data Presentation: Quantitative Binding Data
The following table summarizes typical binding affinities (Kd) of retinoids to relevant proteins. This data is compiled from various studies and serves as a reference for expected values.
| Ligand | Protein | Binding Affinity (Kd) | Method |
| All-trans-retinoic acid (ATRA) | CRABP-II | ~2 nM | Fluorescence Competition Assay |
| 9-cis-retinoic acid | RARα | ~0.2 nM | Radioligand Binding Assay |
| 11-cis-retinal | CRALBP | High Affinity | Spectral and HPLC assays |
| EC23 (synthetic retinoid) | RARα | 1.1 nM | FRET-based assay |
| EC23 (synthetic retinoid) | RARβ | 0.8 nM | FRET-based assay |
| EC23 (synthetic retinoid) | RARγ | 1.2 nM | FRET-based assay |
| EC19 (synthetic retinoid) | RARβ | 3.9 nM | FRET-based assay |
Note: Specific Kd values for 11-cis-retinoic acid are less commonly reported in literature compared to ATRA and 9-cis-RA. The provided values serve as a comparative baseline.
Experimental Protocols
Protocol 1: Fluorescence Competition Assay for CRABP-II Binding
This protocol is adapted from a novel assay using an intrinsically fluorescent synthetic retinoid to measure the binding of unlabeled compounds.[2]
Principle: A fluorescent retinoid analog binds to the protein of interest (e.g., CRABP-II), resulting in a high fluorescence signal. A non-fluorescent test compound (e.g., 11-cis-retinoic acid) competes for the same binding site, causing a displacement of the fluorescent probe and a corresponding decrease in fluorescence.
Materials:
-
Recombinant human CRABP-II protein
-
Fluorescent retinoid probe (e.g., DC271)
-
11-cis-retinoic acid (and other competitor compounds)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CRABP-II in assay buffer.
-
Prepare stock solutions of the fluorescent probe and 11-cis-retinoic acid in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the 11-cis-retinoic acid.
-
-
Assay Setup:
-
To each well of the microplate, add a fixed concentration of CRABP-II protein.
-
Add a fixed concentration of the fluorescent probe.
-
Add varying concentrations of 11-cis-retinoic acid (or other competitors).
-
Include control wells with:
-
Buffer only (blank)
-
CRABP-II and fluorescent probe (maximum signal)
-
Fluorescent probe only
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the maximum signal (CRABP-II + probe).
-
Plot the normalized fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a suitable competition binding model to determine the IC50 value.
-
Calculate the binding affinity (Ki) of 11-cis-retinoic acid using the Cheng-Prusoff equation.
-
Workflow for Fluorescence Competition Assay
Caption: Step-by-step workflow for the fluorescence competition binding assay.
Protocol 2: In Vitro Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions Modulated by 11-cis-Retinoic Acid
Principle: Co-IP is used to determine if a protein of interest (e.g., an RAR) interacts with another protein (e.g., a co-activator or co-repressor) and how this interaction is affected by the presence of 11-cis-retinoic acid. An antibody to the "bait" protein is used to pull it down from a cell lysate, and any interacting "prey" proteins are identified by Western blotting.
Materials:
-
Cells expressing the proteins of interest (e.g., transfected COS-1 or HEK-293 cells).
-
11-cis-retinoic acid.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibody specific to the bait protein.
-
Protein A/G agarose beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody specific to the prey protein.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with 11-cis-retinoic acid or vehicle (e.g., DMSO) for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the prey protein.
-
Detect the prey protein using an appropriate secondary antibody and detection system (e.g., chemiluminescence).
-
-
Analysis:
-
Compare the amount of prey protein co-immunoprecipitated in the presence and absence of 11-cis-retinoic acid to determine if the ligand modulates the protein-protein interaction.
-
Signaling Pathway Involving RARs
Caption: Simplified signaling pathway of retinoic acid receptor (RAR) activation.
Concluding Remarks
The protocols and information provided here offer a robust framework for investigating the binding of 11-cis-retinoic acid to its protein targets. A multi-faceted approach, combining initial screening assays with more detailed biophysical and cellular validation, is recommended for a comprehensive understanding of these molecular interactions. Such studies are critical for advancing our knowledge of retinoid biology and for the development of targeted therapies for a range of diseases.
References
Application Notes and Protocols for the Extraction of 11-cis-Retinoic Acid from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 11-cis-retinoic acid from biological tissues. These guidelines are intended for researchers in academia and industry involved in vision research, retinoid signaling, and drug development.
Introduction
11-cis-retinoic acid is a geometric isomer of retinoic acid that plays a crucial role in the visual cycle, a series of biochemical reactions essential for vision.[1] Accurate quantification of 11-cis-retinoic acid in tissues is critical for understanding its physiological functions and its potential role in various pathological conditions. The extraction of this light- and heat-sensitive molecule requires specific handling procedures to prevent isomerization and degradation, ensuring reliable analytical results.[2]
The following sections detail the necessary precautions, extraction methodologies, and analytical considerations for the successful isolation and quantification of 11-cis-retinoic acid from tissue samples. The protocols provided are based on established methods for retinoid analysis and have been adapted to specifically address the challenges associated with this particular isomer.
Critical Considerations for Handling Retinoids
Retinoids are highly susceptible to isomerization and oxidation when exposed to light, heat, and acidic conditions.[2][3] Therefore, all procedures involving 11-cis-retinoic acid must be performed under specific controlled conditions to maintain its structural integrity.
-
Lighting: All sample handling, extraction, and analysis steps should be carried out under yellow or red light to prevent photoisomerization.[2]
-
Temperature: Samples should be kept on ice or at 4°C throughout the extraction process to minimize thermal degradation.[2]
-
Atmosphere: The use of an inert gas, such as nitrogen or argon, is recommended during solvent evaporation steps to prevent oxidation.[2]
-
Glassware: Use amber glass vials or tubes to protect samples from light. All glassware should be thoroughly cleaned to remove any trace contaminants.[4]
Experimental Protocols
Two primary methods for extracting 11-cis-retinoic acid from tissues are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of method may depend on the tissue type, sample size, and downstream analytical technique.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a widely used method for the extraction of retinoids from various biological matrices.[5]
Materials:
-
Tissue sample (e.g., retina, retinal pigment epithelium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer
-
Internal standard (e.g., 4,4-dimethyl-RA)[3]
-
0.025 M KOH in ethanol[3]
-
Hexane[3]
-
4 M HCl[6]
-
Acetonitrile
-
Nitrogen gas evaporator
-
Amber glass tubes
Procedure:
-
Sample Homogenization:
-
Internal Standard Spiking:
-
To a known aliquot of the tissue homogenate, add a precise amount of the internal standard solution. The internal standard is crucial for correcting for extraction losses and variations in analytical response.[3]
-
-
Alkaline Hydrolysis (Optional - Saponification):
-
For tissues with high lipid content, a saponification step may be necessary to hydrolyze retinyl esters and release free retinoic acid. However, this step should be approached with caution as the elevated temperature and alkaline conditions can cause degradation and isomerization of retinoic acid.[2] If saponification is deemed necessary, incubate the homogenate with 0.2 M NaOH in methanol at room temperature for at least 4 hours.[8]
-
-
Extraction:
-
Add 1 mL of 0.025 M KOH in ethanol to the homogenate and vortex thoroughly.[3]
-
Add 5-10 mL of hexane, vortex vigorously for 2 minutes, and then centrifuge at 1000 x g for 5 minutes to separate the phases.[3][5]
-
Carefully transfer the upper hexane layer, which contains neutral lipids like retinol and retinyl esters, to a separate tube.[3]
-
To the remaining aqueous/ethanolic phase, add 60 µL of 4 M HCl to acidify the solution.[4]
-
Perform a second extraction by adding 5-10 mL of hexane, vortexing, and centrifuging as before.
-
Collect the upper hexane layer containing the retinoic acid fraction.
-
Repeat the hexane extraction one more time and combine all hexane fractions.
-
-
Solvent Evaporation and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more automated and potentially cleaner extraction compared to LLE, which can be beneficial for reducing matrix effects in sensitive analytical methods like LC-MS/MS.[9][10]
Materials:
-
Tissue homogenate (prepared as in LLE protocol)
-
Internal standard
-
C18 SPE cartridges
-
Methanol
-
Water
-
Hexane
-
Ethyl acetate
-
Nitrogen gas evaporator
-
Amber glass tubes
Procedure:
-
Sample Preparation:
-
Prepare the tissue homogenate and spike with an internal standard as described in the LLE protocol.
-
Acidify the homogenate by adding a small amount of a weak acid (e.g., acetic acid) to a pH of approximately 4-5.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by sequentially passing through 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the acidified tissue homogenate onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar impurities.
-
Further wash the cartridge with 5 mL of hexane to elute non-polar lipids.
-
-
Elution:
-
Elute the retinoic acid fraction from the cartridge using 5 mL of a more polar solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 11-cis-retinoic acid.[1][11]
-
HPLC-UV: A normal-phase HPLC method can be used to separate the different geometric isomers of retinoic acid.[6] Detection is typically performed at the UV absorbance maximum of retinoic acid, which is around 350 nm.[2]
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly important for analyzing low-abundance retinoids in complex biological matrices.[3][12] Selected reaction monitoring (SRM) is used to specifically detect and quantify the target analyte and its internal standard.[4]
Data Presentation
Quantitative data from the analysis of 11-cis-retinoic acid should be presented in a clear and organized manner. The following table provides an example of how to summarize extraction recovery and tissue concentrations.
| Tissue Type | Extraction Method | Internal Standard Recovery (%) | 11-cis-Retinoic Acid Concentration (pmol/g tissue) |
| Mouse Retina | LLE | 85 ± 5 | Example Value |
| Bovine RPE | SPE | 92 ± 4 | Example Value |
| Human Retina | LLE | 88 ± 6 | Example Value |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific experimental conditions and biological samples.
Visualizations
Signaling Pathway
Caption: The Visual Cycle Pathway.
Experimental Workflow: Liquid-Liquid Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Stable 11-cis-Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of stable 11-cis-retinoic acid. Due to its inherent instability, successful synthesis requires careful attention to experimental conditions to prevent isomerization, oxidation, and degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of 11-cis-retinoic acid results in a low yield. What are the common causes?
Low yields in 11-cis-retinoic acid synthesis are a frequent challenge. The primary reasons include:
-
Isomerization: The 11-cis double bond is sterically hindered and less thermodynamically stable than the all-trans configuration. Exposure to light, heat, or acidic/basic conditions can readily cause isomerization to the more stable all-trans-retinoic acid, significantly reducing the yield of the desired isomer.[1]
-
Oxidation: Retinoids are highly susceptible to oxidation, leading to the formation of various degradation products and a decrease in the overall yield.
-
Side-Product Formation: Depending on the synthetic route, other geometric isomers such as 9-cis and 13-cis-retinoic acid can be formed, complicating purification and lowering the isolated yield of the 11-cis isomer.[1]
-
Purification Losses: The similar physicochemical properties of retinoic acid isomers make their separation challenging. Significant product loss can occur during chromatographic purification steps like HPLC.[1]
Q2: I'm observing a significant amount of all-trans-retinoic acid in my final product. How can I minimize isomerization?
Minimizing isomerization is critical for a successful synthesis. Here are key strategies:
-
Light Protection: All procedures involving 11-cis-retinoic acid must be carried out under dim red light to prevent photoisomerization.[2] Use amber-colored glassware or wrap containers in aluminum foil.
-
Temperature Control: Perform reactions at low temperatures and keep samples on ice whenever possible to reduce the rate of thermal isomerization.
-
Inert Atmosphere: Conduct reactions and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can also catalyze isomerization.
-
pH Control: Avoid strongly acidic or basic conditions, as these can accelerate the conversion to the all-trans isomer. Buffering the reaction mixture to a neutral or slightly acidic pH (around 5-6) can improve stability.[3]
Q3: My purified 11-cis-retinoic acid degrades quickly upon storage. What are the optimal storage conditions?
To ensure the long-term stability of 11-cis-retinoic acid:
-
Solid Storage: Store the purified compound as a solid under an inert atmosphere (argon is preferable) at -80°C.[2]
-
Solution Storage: If a stock solution is necessary, prepare it in a degassed, anhydrous solvent such as ethanol or DMSO. Store solutions in small, single-use aliquots at -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
Q4: What is the best method for purifying 11-cis-retinoic acid from a mixture of isomers?
High-performance liquid chromatography (HPLC) is the most effective method for purifying 11-cis-retinoic acid.
-
Normal-Phase HPLC: This is often preferred for separating geometric isomers of retinoids. A silica column with a non-polar mobile phase (e.g., a mixture of hexane and a small amount of a more polar solvent like isopropanol or ethyl acetate) can provide good resolution.
-
Reversed-Phase HPLC: While also used, it may be less effective at separating the cis/trans isomers. A C18 column with a mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., acetic or formic acid) is typically employed.[4]
Q5: Are there alternatives to chemical synthesis for producing 11-cis-retinoic acid?
While chemical synthesis is the most common approach, enzymatic methods offer high stereospecificity. In the visual cycle, 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases.[5] While not a direct synthesis of the acid, enzymatic oxidation of 11-cis-retinal could be a potential route, though the availability and stability of the necessary enzymes can be a limitation for large-scale synthesis.[6]
Quantitative Data
The inherent instability of 11-cis-retinoic acid makes obtaining precise and universally applicable quantitative data challenging, as stability is highly dependent on experimental conditions. The following tables provide a summary of available data for related 11-cis-retinoids, which can serve as a valuable reference.
| Parameter | Value | Compound | Conditions |
| Thermal Isomerization | |||
| Activation Energy | 19.5 kcal/mol | 11-cis-retinol | Isomerization to all-trans-retinol in RPE microsomes |
| Solubility | |||
| Aqueous Solubility | Lower than 11-cis-4-OH-retinal | 11-cis-retinal | Saline Solution |
| Spectroscopic Data | |||
| λmax | 342 nm | 11-cis-retinoic acid | Ethanol |
| Molar Extinction Coeff. (ε) | 27,780 M⁻¹cm⁻¹ | 11-cis-retinoic acid | Ethanol |
| Synthesis Method | Starting Material | Typical Yield | Notes |
| Zinc-Mediated Semi-Hydrogenation | 11-yne-retinoid precursor | ~85% | Yields 11-cis-retinol, which requires subsequent oxidation to the acid.[7] |
| Photoisomerization | all-trans-retinoic acid | Variable | Often results in a mixture of isomers, leading to lower isolated yields. |
Experimental Protocols
Protocol 1: Synthesis of 11-cis-Retinoic Acid via Oxidation of 11-cis-Retinal
This protocol describes a general method for the synthesis of 11-cis-retinoic acid starting from 11-cis-retinal, which can be synthesized via methods like the zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor to 11-cis-retinol, followed by oxidation.
Materials:
-
11-cis-retinal
-
Manganese dioxide (activated)
-
Sodium cyanide
-
Acetic acid
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Argon or nitrogen gas
-
All procedures must be performed under dim red light.
Procedure:
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 11-cis-retinal in anhydrous methanol under an argon atmosphere.
-
Oxidation: Add activated manganese dioxide, sodium cyanide, and acetic acid to the solution. Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with diethyl ether.
-
Extraction: Combine the filtrate and washes, and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure at low temperature. Purify the crude 11-cis-retinoic acid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Final Product: Collect the fractions containing the pure 11-cis-retinoic acid, combine them, and remove the solvent under reduced pressure. Dry the final product under high vacuum and store at -80°C under argon.
Protocol 2: HPLC Analysis and Purification of 11-cis-Retinoic Acid
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of ethyl acetate in hexane is typically used. For example, starting with 1% ethyl acetate in hexane and gradually increasing to 10% ethyl acetate over 30 minutes. The exact gradient should be optimized for the specific column and separation needs.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture or the sample to be analyzed in the initial mobile phase (e.g., 1% ethyl acetate in hexane). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Separation: Inject the sample onto the equilibrated column. Run the gradient program to separate the different retinoic acid isomers.
-
Detection: Monitor the elution profile at the λmax of 11-cis-retinoic acid (approximately 342 nm).
-
Quantification: For quantitative analysis, create a calibration curve using a pure standard of 11-cis-retinoic acid.
-
Purification: For preparative HPLC, inject larger quantities of the crude product and collect the fractions corresponding to the 11-cis-retinoic acid peak. Combine the pure fractions and remove the solvent under reduced pressure at low temperature.
Visualizations
Caption: Isomerization of 11-cis-retinoic acid to the more stable all-trans isomer.
Caption: A workflow for troubleshooting low yields in 11-cis-retinoic acid synthesis.
Caption: A general workflow for the chemical synthesis of 11-cis-retinoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aseancosmetics.org [aseancosmetics.org]
- 5. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. columbia.edu [columbia.edu]
Technical Support Center: Preventing Isomerization of 11-cis-Retinoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-cis-Retinoic Acid. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize isomerization and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause isomerization of 11-cis-Retinoic Acid?
A1: The isomerization of 11-cis-Retinoic Acid to its more stable isomers, primarily all-trans-Retinoic Acid, is influenced by three main factors:
-
Light: Exposure to light, especially in the UV and blue spectrum, is a major catalyst for photoisomerization.[1][2]
-
Heat: Elevated temperatures increase the rate of thermal isomerization.[1][3]
-
Acidic pH: An acidic environment can promote the conversion of the 11-cis isomer to other forms.[1]
Q2: How should I store my 11-cis-Retinoic Acid to ensure its stability?
A2: For optimal stability, 11-cis-Retinoic Acid should be stored as a solid at -80°C in a light-protected, airtight container, preferably under an inert gas like argon or nitrogen. If you need to prepare a stock solution, dissolve it in a high-purity, degassed organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What is the stability of 11-cis-Retinoic Acid in cell culture media?
A3: Retinoids, including retinoic acid isomers, are generally unstable in aqueous solutions like cell culture media, especially in serum-free formulations.[4][5] The presence of serum, particularly albumin, can help stabilize the compound.[4] It is highly recommended to prepare fresh media with 11-cis-Retinoic Acid immediately before each experiment and to conduct all manipulations under dim red light.
Q4: Can I use antioxidants to prevent the isomerization of 11-cis-Retinoic Acid?
A4: Yes, antioxidants can help protect against oxidative degradation, which can contribute to isomerization. Common antioxidants used with retinoids include butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C).[2] These can be added to storage solutions, but their compatibility with your specific experimental system should be verified.
Q5: How critical is it to work under dim red light?
A5: It is extremely critical. Standard laboratory lighting, particularly fluorescent lights, emits wavelengths that can rapidly cause photoisomerization.[1] All procedures involving 11-cis-Retinoic Acid, from weighing and dissolving to adding it to your experimental setup, should be performed under dim red light to minimize this effect.
Troubleshooting Guides
Issue 1: High Levels of all-trans-Retinoic Acid Detected in Control Samples
| Possible Cause | Troubleshooting Steps |
| Inadequate Light Protection | Ensure all manipulations are performed under dim red light. Use amber vials or wrap containers in aluminum foil. Avoid any exposure to white or blue light. |
| Suboptimal Temperature | Keep samples and stock solutions on ice whenever they are not in the freezer. The rate of thermal isomerization increases with temperature. |
| Oxidative Damage | Degas all solvents and buffers before use. Consider preparing solutions under an inert gas (argon or nitrogen). The addition of an antioxidant like BHT to stock solutions may be beneficial. |
| Contaminated Solvents or Reagents | Use high-purity, anhydrous solvents. Traces of acid or other impurities can catalyze isomerization. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid the degradation that can occur with multiple freeze-thaw cycles.[6] |
Issue 2: Inconsistent or Unexpected Results in Cell Differentiation Assays
| Possible Cause | Troubleshooting Steps |
| Isomerization in Culture Media | Prepare fresh 11-cis-Retinoic Acid-supplemented media for each experiment. Minimize the time between media preparation and its addition to cells. Conduct all cell culture manipulations involving the compound under dim red light. |
| Variable Compound Concentration | Due to its low aqueous solubility, 11-cis-Retinoic Acid can precipitate out of the solution, especially when added to cooler media. Ensure the media is at 37°C before adding the dissolved compound. |
| Differential Cellular Response | Different cell lines or even subpopulations within a cell line can respond differently to retinoic acid isomers. Ensure your cell line is well-characterized and consider the possibility of heterogeneous responses. |
| Interaction with Media Components | Components in serum-free media may not provide the same stabilizing effect as serum. If using serum-free media, consider the addition of albumin to improve stability.[4] |
Issue 3: Poor or Inconsistent Binding in Nuclear Receptor Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of 11-cis-Retinoic Acid Ligand | Prepare fresh dilutions of 11-cis-Retinoic Acid for each binding assay from a properly stored stock solution. Perform all dilutions and additions under dim red light and on ice. |
| Incorrect Buffer pH | Ensure the pH of your binding buffer is optimal for both the receptor and the ligand. Acidic conditions can promote isomerization of 11-cis-Retinoic Acid. |
| Non-Specific Binding | High levels of non-specific binding can mask the specific interaction. Optimize the concentration of your radiolabeled ligand and consider using a filtration-based assay to reduce background. |
| Inactive Receptor | Verify the activity of your receptor preparation using a known stable agonist. Ensure proper folding and storage of the receptor protein. |
Data Presentation
The following tables summarize the key factors influencing the stability of 11-cis-retinoids. Note: Specific quantitative data for 11-cis-Retinoic Acid is limited. The provided data is largely based on studies of 11-cis-retinol and 11-cis-retinal, which are expected to have similar stability profiles.
Table 1: Factors Influencing Isomerization of 11-cis-Retinoids
| Factor | Effect on Isomerization | Recommendations for Minimizing Isomerization |
| Light Exposure | Increases significantly with intensity and duration, especially UV and blue light.[1] | Work under dim red light; use amber vials and light-blocking materials. |
| Temperature | Increases with higher temperatures.[1] | Keep samples on ice; store at -20°C (short-term) or -80°C (long-term). |
| pH | Isomerization is favored in acidic conditions (pH 5.5-6.0 for 11-cis-retinol).[1] | Maintain a neutral to slightly basic pH for buffers, if the experiment allows. |
| Oxygen | Can lead to oxidative degradation. | Degas solvents and store under an inert atmosphere (e.g., argon). |
| Binding Proteins | Proteins like CRALBP and albumin can protect against isomerization.[1][4] | Consider the use of carrier proteins in your experimental system where appropriate. |
Table 2: Activation Energies for Thermal Isomerization of 11-cis-Retinoids
| Compound | Isomerization Reaction | Activation Energy (Ea) | Reference |
| 11-cis-Retinol | 11-cis-Retinol → all-trans-Retinol | 19.5 kcal/mol | [1] |
| 11-cis-Retinal | 11-cis-Retinal → all-trans-Retinal | 22.4 - 26.2 kcal/mol | [3] |
| 11-cis-Retinoic Acid | 11-cis-RA → all-trans-RA | Data not available (expected to be in a similar range) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 11-cis-Retinoic Acid
Objective: To prepare a concentrated stock solution of 11-cis-Retinoic Acid in an organic solvent while minimizing isomerization.
Materials:
-
11-cis-Retinoic Acid (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Gas-tight syringe
-
Argon or nitrogen gas source
-
Sonicator (optional)
Procedure (to be performed under dim red light):
-
Allow the vial of solid 11-cis-Retinoic Acid to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of 11-cis-Retinoic Acid directly into the amber glass vial.
-
Using a gas-tight syringe, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the headspace of the vial with argon or nitrogen gas.
-
Seal the vial tightly with the PTFE-lined cap.
-
Gently swirl the vial to dissolve the solid. If necessary, sonicate briefly in a room temperature water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials, purge with inert gas, and store at -80°C.
Protocol 2: Analysis of 11-cis-Retinoic Acid Isomerization by HPLC
Objective: To separate and quantify 11-cis-Retinoic Acid and its isomers in an experimental sample.
Materials:
-
HPLC system with a UV or Diode Array Detector
-
Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: n-hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v)[2]
-
Standards for all-trans-Retinoic Acid, 9-cis-Retinoic Acid, 13-cis-Retinoic Acid, and 11-cis-Retinoic Acid
-
Sample extraction solvent (e.g., hexane)
Procedure (all sample handling under dim red light):
-
Sample Extraction: Extract the retinoids from your experimental sample using an appropriate liquid-liquid extraction method. Evaporate the solvent under a stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase or hexane.
-
HPLC Analysis:
-
Equilibrate the normal-phase silica column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Set the detector wavelength to 350 nm.
-
Inject a known volume of your reconstituted sample.
-
Run the analysis isocratically.
-
-
Quantification:
-
Run a series of standards for each isomer to generate a standard curve.
-
Identify the peaks in your sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each isomer by integrating the peak area and comparing it to the standard curve.
-
Visualizations
Caption: Workflow for handling 11-cis-Retinoic Acid to minimize isomerization.
Caption: Simplified diagram of the Retinoic Acid Receptor (RAR) signaling pathway.
Caption: Logical flowchart for troubleshooting sources of 11-cis-Retinoic Acid isomerization.
References
- 1. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sav.sk [sav.sk]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for 11-cis-Retinoic acid stability
Welcome to the technical support center for 11-cis-Retinoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and ensuring the stability of this sensitive compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 11-cis-Retinoic acid degradation?
A1: 11-cis-Retinoic acid is a highly unstable molecule susceptible to degradation from several factors. The primary culprits are:
-
Light: Exposure to light, particularly in the UV spectrum, can catalyze the isomerization of the thermodynamically less stable 11-cis isomer to other, more stable forms like all-trans-retinoic acid.[1] All experimental procedures should be conducted in complete darkness or under dim red or yellow light to prevent photoisomerization.[1][2][3]
-
Temperature: Elevated temperatures promote both isomerization and oxidative degradation.[1] It is crucial to maintain low temperatures during storage and handling.
-
Oxygen: The polyunsaturated chain of 11-cis-Retinoic acid is prone to oxidation when exposed to atmospheric oxygen.[1]
-
Solvents: The choice of solvent can impact stability. Aqueous solutions, in particular, can lead to rapid deterioration.[4]
Q2: What are the optimal long-term storage conditions for 11-cis-Retinoic acid in its solid form?
A2: For maximum stability and long-term storage, solid 11-cis-Retinoic acid should be stored under the following conditions:
-
Temperature: Store at -80°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Light: Keep in a light-proof container in complete darkness.[1]
Q3: How should I prepare and store stock solutions of 11-cis-Retinoic acid?
A3: Preparing and storing solutions requires careful handling to maintain stability.
-
Solvent Selection: Use high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol.[4] Aqueous solutions should be avoided for storage as they deteriorate quickly.[4]
-
Preparation: All solution preparations should be performed under subdued light (dim red light is preferable) and, if possible, in a glove bag under an inert gas atmosphere.[3]
-
Storage: Aliquot stock solutions into small, single-use volumes in light-protected vials to minimize freeze-thaw cycles and air exposure. Store these aliquots at -70°C or -80°C under an argon or nitrogen atmosphere.[1][4] A 20mM stock in DMSO stored at -20°C was reported to be stable for about a month.[4]
Q4: Can I add anything to my solutions to improve stability?
A4: Yes, the addition of an antioxidant can help prevent oxidative degradation. Consider adding a small amount of butylated hydroxytoluene (BHT) to the storage solvent.[1][5] For cell culture applications, the presence of serum or bovine serum albumin (BSA) has been shown to significantly stabilize retinoids in media compared to serum-free conditions.[2]
Troubleshooting Guide
Issue: My experimental results are inconsistent or show low activity of 11-cis-Retinoic acid.
This common issue often points to the degradation of the compound. Use the following guide to troubleshoot potential causes.
| Potential Cause | Troubleshooting Steps & Solutions |
| Isomerization to all-trans form | The 11-cis isomer is sterically hindered and less stable than the all-trans isomer, making it prone to isomerization.[1] Solution: Handle the compound and all solutions under dim red light.[1][3] Maintain low temperatures during all experimental steps where possible. Analyze the isomeric purity of your stock solution using HPLC. |
| Oxidation | The polyunsaturated chain is susceptible to oxidation from atmospheric oxygen.[1] Solution: Store solid compound and solutions under an inert atmosphere (argon or nitrogen).[1] Use degassed solvents for preparing solutions. Consider adding an antioxidant like BHT.[1] |
| Degradation in Aqueous Media | Retinoids are significantly less stable in aqueous solutions, such as cell culture media, especially in the absence of carrier proteins.[2][4] Solution: Prepare fresh dilutions in media immediately before use from a concentrated, non-aqueous stock. For cell culture, if using serum-free media, consider adding BSA (e.g., 6 mg/ml) to stabilize the retinoid.[2] |
| Improper Storage | Storing at temperatures above -70°C, in non-light-proof containers, or without an inert atmosphere can lead to rapid degradation.[1] Solution: Review your storage protocol. Always store at -80°C under an inert atmosphere and protected from light.[1] Aliquot stocks to avoid repeated freeze-thaw cycles. |
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to 11-cis-Retinoic acid instability.
Caption: A workflow for troubleshooting 11-cis-Retinoic acid instability.
Key Degradation Pathways
The primary stability concern for 11-cis-Retinoic acid is its conversion to other isomers and its oxidation. Understanding these pathways is key to preventing them.
Caption: Primary degradation pathways for 11-cis-Retinoic acid.
Experimental Protocols
Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to separate and quantify 11-cis-Retinoic acid from its isomers and degradation products, allowing you to assess the stability of a sample.
Important: All procedures involving retinoids must be performed under dim red light to prevent photoisomerization.[3]
1. Sample Preparation and Extraction a. For biological samples (e.g., retinal tissue), immediately homogenize the tissue in a suitable buffer (e.g., 0.1 M MOPS, pH 6.5) containing 10 mM hydroxylamine. Hydroxylamine converts retinaldehydes to their more stable oxime derivatives, which aids in analysis.[3] b. Add a known amount of an internal standard (e.g., retinyl acetate) to the homogenate to correct for extraction efficiency.[3] c. Perform a liquid-liquid extraction by adding ethanol and hexane to the homogenate. Vortex thoroughly and centrifuge to separate the phases.[3] d. Carefully collect the upper hexane phase, which contains the retinoids.[3] e. Evaporate the collected hexane extracts to dryness under a gentle stream of nitrogen gas.[3] f. For stock solutions, dilute a small aliquot directly into the HPLC mobile phase. g. Resuspend the dried extract or diluted aliquot in the HPLC mobile phase immediately before injection.[3]
2. HPLC Analysis (Normal-Phase)
- Objective: Normal-phase HPLC is highly effective for separating geometric isomers of retinoids.[1]
- Column: Silica gel column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).[3]
- Mobile Phase: An isocratic mobile phase of hexane with a small percentage of a polar solvent like 2-propanol or ethyl acetate is common.[1][3][6] An example is hexane with a small percentage of 2-propanol and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[3]
- Flow Rate: 1-2 mL/min.[3]
- Detection: UV detector set at ~350-360 nm for retinoic acid.[3]
- Data Analysis: Identify peaks by comparing retention times with pure standards of 11-cis, 9-cis, 13-cis, and all-trans-retinoic acid. Quantify the area under each peak to determine the relative percentage of each isomer and any degradation products.
HPLC Analysis Workflow
Caption: Experimental workflow for retinoid stability analysis by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in 11-cis-Retinoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11-cis-retinoic acid. Low yields are a common challenge due to the inherent instability of the 11-cis isomer. This guide offers insights into potential causes and actionable solutions to optimize your synthesis.
Troubleshooting Guide
Q1: My overall yield of 11-cis-retinoic acid is consistently low. What are the most common culprits?
Low yields in 11-cis-retinoic acid synthesis are often multifactorial, stemming from the compound's sensitivity to light, heat, and acidic conditions. The primary issues include:
-
Isomerization: The 11-cis double bond is sterically hindered and thermodynamically less stable than the all-trans configuration. Exposure to light, heat, or trace acids can readily cause isomerization to the more stable all-trans-retinoic acid, significantly reducing the yield of the desired isomer.[1][2]
-
Side-Product Formation: The synthesis process, particularly if starting from a photoisomerization of an all-trans precursor, can generate a complex mixture of isomers, including 9-cis and 13-cis, in addition to the desired 11-cis isomer.[2]
-
Degradation during Oxidation: The oxidation of 11-cis-retinal to 11-cis-retinoic acid is a critical step where degradation can occur if the conditions are not mild enough. Strong oxidizing agents can lead to unwanted side reactions and cleavage of the polyene chain.
-
Purification Losses: The similar polarities of various retinoic acid isomers make chromatographic separation challenging.[3] Significant product loss can occur during purification steps like column chromatography or HPLC due to co-elution or on-column degradation.
Q2: I'm observing a complex mixture of isomers in my final product. How can I improve the stereoselectivity for the 11-cis isomer?
Achieving high stereoselectivity is crucial for maximizing the yield of 11-cis-retinoic acid. Consider the following strategies:
-
Employ Stereoselective Synthesis Routes: Instead of relying on non-selective methods like photoisomerization of all-trans-retinoic acid, which inevitably produces a mixture of isomers, a more robust approach is to build the 11-cis double bond stereoselectively.[2] A highly effective method is the semi-hydrogenation of an 11-yne-retinoid precursor.[1][2] This can be achieved using catalysts like Lindlar's catalyst or activated zinc, which favor the formation of the cis-alkene.[1]
-
Optimize Photoisomerization Conditions (If Applicable): If photoisomerization is the chosen method, optimization is key. Factors to consider include:
-
Wavelength: The choice of irradiation wavelength can influence the photostationary state isomer distribution.
-
Solvent: The polarity of the solvent can affect the isomer ratio.
-
Temperature: Performing the reaction at low temperatures can help minimize thermal isomerization to the all-trans form.
-
Reaction Time: Monitor the reaction progress by HPLC to determine the optimal irradiation time that maximizes the 11-cis isomer concentration before significant degradation occurs.
-
Q3: My oxidation of 11-cis-retinal to 11-cis-retinoic acid is inefficient, leading to low yields and multiple side products. What can I do?
The oxidation of the aldehyde to a carboxylic acid is a delicate step. Here are some troubleshooting tips:
-
Choice of Oxidizing Agent: Use mild oxidizing agents to prevent over-oxidation and degradation of the sensitive polyene chain. Common and effective reagents for this transformation include:
-
Silver(I) oxide (Tollens' Reagent): This is a classic method for the mild oxidation of aldehydes to carboxylic acids.[2][4] The reaction is typically performed under alkaline conditions.
-
Manganese dioxide (MnO2): Activated MnO2 is often used for the oxidation of allylic alcohols and can also be employed for the oxidation of aldehydes.[1] However, the activity of MnO2 can be variable, and a large excess may be required.[1]
-
-
Reaction Conditions:
-
Temperature: Perform the oxidation at low temperatures to minimize isomerization and degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the polyene chain by atmospheric oxygen.
-
Exclusion of Light: All steps should be carried out in the dark or under dim red light to prevent photoisomerization.
-
-
Monitoring the Reaction: Closely monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to avoid prolonged reaction times that can lead to product degradation.
Q4: I'm experiencing significant product loss during the purification of 11-cis-retinoic acid. How can I improve my purification strategy?
Purification is a critical step where yields can be substantially diminished. Here are some recommendations:
-
Use High-Performance Liquid Chromatography (HPLC): HPLC is often the most effective method for separating the various geometric isomers of retinoic acid.[3]
-
Column Choice: A normal-phase silica column is commonly used for separating retinoid isomers.
-
Mobile Phase Optimization: Experiment with different solvent systems (e.g., gradients of hexane and ethyl acetate or isopropanol) to achieve optimal separation.
-
-
Minimize Exposure to Silica Gel: Retinoids can be sensitive to the acidic nature of silica gel, leading to isomerization and degradation.[3]
-
Use Deactivated Silica: If using column chromatography, consider using silica gel that has been deactivated with a base (e.g., triethylamine).
-
Work Quickly: Perform chromatographic separations as rapidly as possible to minimize contact time with the stationary phase.
-
-
Low Temperature and Darkness: Keep the sample cold and protected from light throughout the entire purification process.
Frequently Asked Questions (FAQs)
Q1: Why is 11-cis-retinoic acid so unstable?
The instability of 11-cis-retinoic acid arises from the steric hindrance caused by the cis configuration at the C11-C12 double bond. This conformation is energetically less favorable than the linear all-trans isomer.[1][2] As a result, it is prone to isomerization to the more stable all-trans form, a process that can be accelerated by light, heat, and acidic or basic conditions.
Q2: What are the ideal storage conditions for 11-cis-retinoic acid?
To ensure the long-term stability of your purified 11-cis-retinoic acid, it is crucial to store it under the following conditions:
-
Low Temperature: Store at -80°C for long-term preservation.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Darkness: Protect from all sources of light by using amber vials or wrapping the container in aluminum foil.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent.
Q3: Can I use spectroscopic methods to confirm the identity and purity of my synthesized 11-cis-retinoic acid?
Yes, spectroscopic analysis is essential for confirming the structure and isomeric purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the protons around the C11=C12 double bond are characteristic for each isomer.
-
UV-Vis Spectroscopy: 11-cis-retinoic acid has a characteristic UV-Vis absorption spectrum. The wavelength of maximum absorbance (λmax) and the shape of the spectrum can be compared to literature values.
-
High-Performance Liquid Chromatography (HPLC): Co-elution with an authentic standard of 11-cis-retinoic acid is a reliable method for confirming its identity and determining its purity.
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of 11-cis-retinoids. Note that yields can vary significantly based on the specific substrate, reaction conditions, and purification techniques employed.
| Reaction Step | Reagents/Method | Precursor | Product | Typical Yield | Reference(s) |
| Semi-hydrogenation of 11-yne-retinoid | Cu/Ag-activated zinc dust | 11-yne-retinol | 11-cis-retinol | >95% (cis) | [1] |
| Oxidation of 11-cis-retinol to 11-cis-retinal | Tetrapropylammonium perruthenate (TPAP)/NMO | 11-cis-retinol | 11-cis-retinal | Quantitative | [1] |
| Oxidation of 11-cis-retinol to 11-cis-retinal | Manganese dioxide (MnO2) | 11-cis-retinol | 11-cis-retinal | Lower Yield | [1] |
| Oxidation of Aldehyde to Carboxylic Acid | Silver(I) oxide (Ag2O) / Tollens' Reagent | Aldehyde | Carboxylic Acid | High | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of 11-cis-Retinal via Semi-Hydrogenation of an 11-yne-Retinoid Precursor
This protocol is a generalized procedure based on established methods for the stereoselective synthesis of 11-cis-retinoids.[1][2] All operations should be performed under an inert atmosphere and in the absence of light.
1. Preparation of Activated Zinc:
-
In a round-bottom flask, suspend zinc dust in deionized water.
-
Add aqueous solutions of copper(II) sulfate and silver(I) nitrate.
-
Stir the suspension vigorously for 30-60 minutes at room temperature.
-
Filter the activated zinc, wash sequentially with water, methanol, and diethyl ether, and dry under vacuum.
2. Semi-hydrogenation:
-
In a flask protected from light, dissolve the 11-yne-retinol precursor in a mixture of methanol and water.
-
Add the freshly prepared activated zinc dust to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc dust.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure at low temperature to obtain crude 11-cis-retinol.
3. Oxidation to 11-cis-Retinal:
-
Dissolve the crude 11-cis-retinol in dry dichloromethane under an argon atmosphere, protected from light.
-
Add N-methylmorpholine N-oxide (NMO) and molecular sieves.
-
Add a catalytic amount of tetrapropylammonium perruthenate (TPAP).
-
Stir the mixture at 0°C to room temperature and monitor by TLC.
-
Once the reaction is complete, filter through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 11-cis-retinal.
Protocol 2: General Procedure for the Oxidation of 11-cis-Retinal to 11-cis-Retinoic Acid using Silver(I) Oxide
This is a generalized protocol for the mild oxidation of an aldehyde to a carboxylic acid.[2][4] All steps must be performed in the dark or under dim red light.
1. Preparation of Tollens' Reagent (in situ):
-
In a clean glass flask, dissolve silver(I) nitrate in deionized water.
-
Add a dilute solution of sodium hydroxide to precipitate silver(I) oxide.
-
Add a dilute solution of ammonium hydroxide dropwise with stirring until the silver(I) oxide precipitate just dissolves, forming the diamminesilver(I) complex.
2. Oxidation Reaction:
-
Dissolve the crude 11-cis-retinal in a suitable solvent (e.g., ethanol or tetrahydrofuran).
-
Add the freshly prepared Tollens' reagent to the solution of 11-cis-retinal.
-
Stir the mixture at room temperature. The formation of a silver mirror on the flask indicates a positive reaction.
-
Monitor the reaction by TLC or HPLC.
3. Work-up and Purification:
-
Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., HCl or acetic acid) to protonate the carboxylate.
-
Extract the 11-cis-retinoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude 11-cis-retinoic acid by HPLC using a normal-phase silica column and a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of 11-cis-retinoic acid.
References
Technical Support Center: Enhancing the Detection of 11-cis-Retinoic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on improving the sensitivity of 11-cis-Retinoic acid detection. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 11-cis-Retinoic acid?
A1: The most sensitive and specific method for the quantification of 11-cis-Retinoic acid and other retinoid isomers is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1] This technique provides the necessary selectivity to differentiate between isomers and the sensitivity to detect the low endogenous concentrations of retinoic acids in biological samples.[2][3]
Q2: Why is isomer separation so critical in retinoic acid analysis?
A2: Different isomers of retinoic acid, such as all-trans, 9-cis, 13-cis, and 11-cis, have distinct biological roles and varying affinities for nuclear receptors.[4][5] For instance, all-trans-RA activates retinoic acid receptors (RARs), while 9-cis-RA can activate both RARs and retinoid X receptors (RXRs).[6] Therefore, accurate separation and individual quantification of each isomer are essential for understanding their specific biological functions.
Q3: What are the primary challenges in quantifying 11-cis-Retinoic acid?
A3: The main challenges include:
-
Low Endogenous Concentrations: Retinoic acids are present at very low levels in tissues and serum, often in the nanomolar range.[1]
-
Isomer Instability: Retinoids are highly susceptible to isomerization and degradation when exposed to light, heat, and acidic conditions.[7][8]
-
Matrix Interference: Components of biological samples can co-elute and interfere with the detection of the target analyte, a phenomenon known as matrix effects.[5]
-
Lack of Blank Matrix: It is challenging to obtain biological tissues that are completely devoid of retinoids to use as a true blank for method development and validation.[7]
Q4: Can chemical derivatization improve the sensitivity of 11-cis-Retinoic acid detection?
A4: Yes, chemical derivatization can significantly enhance detection sensitivity. Retinoic acid, with its carboxylic acid group, can have poor ionization efficiency in mass spectrometry.[9] Derivatizing this group to carry a permanent positive charge can increase the ionization efficiency and improve the limit of detection by as much as 50-fold.[9] A common derivatization reagent for this purpose is N,N-dimethylpiperazine iodide (DMPI).[9]
Troubleshooting Guides
Issue 1: Low or No Signal for 11-cis-Retinoic Acid
| Possible Cause | Recommended Solution |
| Degradation of Analyte | Retinoids are sensitive to light, heat, and oxidation.[7][8] Always work under dim red light, keep samples on ice or at controlled low temperatures, and use amber vials.[1][8] Prepare fresh solutions for each experiment and store stock solutions at -80°C under an inert gas like argon.[8] |
| Poor Extraction Efficiency | Optimize your extraction protocol. A common method involves protein precipitation followed by liquid-liquid extraction with a non-polar solvent like hexane.[1] Ensure complete solvent evaporation before reconstitution. |
| Suboptimal Mass Spectrometry Conditions | Optimize MS parameters, including ionization source (APCI or ESI), ion polarity (positive or negative), and fragmentation energies for selected reaction monitoring (SRM) transitions. Positive mode APCI has been reported to offer better ionization efficiency and reduced background for retinoids.[5] |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components. Utilize an isotopically labeled internal standard for each analyte to compensate for matrix effects and variations in extraction recovery.[1] Advanced techniques like Differential Mobility Spectrometry (DMS), such as SelexION®, can be used to separate the analyte from matrix interferences before it enters the mass spectrometer.[5] |
Issue 2: Inconsistent Quantification and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Isomerization During Sample Handling | Strict adherence to protecting samples from light and heat is critical.[8] Contamination with acids can also induce isomerization.[6] The use of an internal standard can help to identify handling-induced isomerization.[3] |
| Variable Extraction Recovery | Ensure consistent and precise execution of the extraction protocol for all samples, standards, and quality controls. The use of a suitable internal standard is crucial for correcting variability.[3] |
| Instrumental Variability | Equilibrate the LC-MS/MS system thoroughly before running the sample batch. Include calibration standards and quality control samples at regular intervals throughout the analytical run to monitor and correct for any instrument drift. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for retinoic acid isomers achieved by different analytical methods.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Retinoic Acid Isomers | 0.1 ng/mL | - | [2] |
| LC-MS/MS | Retinoic Acid Isomers | 0.01 ng/mL | 0.05 ng/mL (for oxidative metabolites) | [2] |
| LC-MS/MS | all-trans-Retinoic Acid | 10 fmol | - | [3] |
| Derivatization + PSI-MS | Retinoic Acid | 0.0013 µg/mL (1.3 ng/mL) | 0.0043 µg/mL (4.3 ng/mL) | [9] |
| RPSI-MS | Retinoic Acid | 0.107 ng/mL | - | [10] |
Experimental Protocols
Protocol 1: Sample Preparation for 11-cis-Retinoic Acid Analysis from Serum
This protocol is adapted from a method for the extraction of retinoic acid isomers.[1]
Materials:
-
Serum sample (e.g., 500 µL)
-
Acetonitrile (ACN)
-
4 N HCl
-
Hexane
-
Internal standard solution (e.g., isotopically labeled 13-cis-RA-d5)
-
Nitrogen gas stream
-
Reconstitution solution (e.g., 60:40 ACN:H₂O)
Procedure:
-
To 500 µL of serum in a light-protected tube, add the internal standard.
-
Add 1 mL of ACN and 60 µL of 4 N HCl. Vortex the sample.
-
Extract the retinoids by adding 5 mL of hexane and vortexing.
-
Centrifuge at 1000 rpm for 3 minutes to separate the phases.
-
Transfer the upper organic (hexane) layer to a clean tube.
-
Repeat the extraction with another 5 mL of hexane and combine the organic layers.
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen at 32°C.
-
Reconstitute the dry residue in 50 µL of the reconstitution solution.
-
Transfer the reconstituted sample to an amber autosampler vial for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis
This is a general protocol and should be optimized for your specific instrument and column.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer.
Chromatographic Conditions (Example): [3]
-
Column: Supelco ABZ+C18 (100 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: Acetonitrile/Methanol/Water/Formic Acid (40:30:30:0.1, by vol.)
-
Mobile Phase B: Acetonitrile/Methanol/Water/Formic Acid (55:30:15:0.1, by vol.)
-
Gradient: A suitable gradient to resolve all isomers.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: 25°C[4]
-
Injection Volume: 10-20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative Ion Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Scan Type: Selected Reaction Monitoring (SRM) for quantification.
-
SRM Transitions: Determine the optimal precursor and product ions for 11-cis-Retinoic acid and the internal standard.
Visualizations
Caption: A general workflow for the analysis of 11-cis-Retinoic acid.
Caption: A troubleshooting guide for low signal issues.
Caption: The principle of chemical derivatization for enhanced detection.
References
- 1. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. sciex.com [sciex.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 11-cis-Retinoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11-cis-Retinoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of 11-cis-Retinoic acid that are often associated with matrix effects.
Problem: Poor sensitivity and low signal intensity for 11-cis-Retinoic acid in biological samples compared to standards in neat solvent.
Possible Cause: This is a classic indication of ion suppression, a major type of matrix effect where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of 11-cis-Retinoic acid in the mass spectrometer's ion source.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[2]
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for cleaning up samples. For retinoic acid isomers, a common approach involves protein precipitation followed by extraction with a non-polar solvent.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a sorbent to selectively retain the analyte while interferences are washed away.
-
Protein Precipitation (PPT): While the simplest method, PPT is often the least effective at removing matrix components that cause ion suppression.[3]
-
-
Chromatographic Separation: Improve the separation of 11-cis-Retinoic acid from co-eluting matrix components.
-
Column Choice: Utilize a high-efficiency column, such as a C18 or a more polar-modified column like an RP-Amide, to achieve better resolution.[3][4]
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., the ratio of organic solvent to water) and the gradient can help separate the analyte from interfering compounds.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 11-cis-Retinoic acid-d5, will co-elute with the analyte and experience similar matrix effects. This allows for accurate quantification as the ratio of the analyte to the SIL-IS should remain constant.
Problem: Inconsistent and irreproducible results between different sample batches.
Possible Cause: This can be due to variability in the matrix composition between individual samples, leading to different degrees of ion suppression or enhancement.
Solutions:
-
Implement a Robust Sample Preparation Protocol: A consistent and efficient sample preparation method, such as LLE or SPE, will help to minimize the variability in matrix components between samples.
-
Employ a Stable Isotope-Labeled Internal Standard: As mentioned above, a SIL-IS is crucial for correcting for inter-sample variations in matrix effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in the analysis of 11-cis-Retinoic acid?
A1: The primary causes of matrix effects are co-eluting endogenous compounds from the biological sample. For plasma and tissue samples, these often include phospholipids, which are known to cause significant ion suppression in electrospray ionization (ESI).[3] Other sources include salts, proteins, and other small molecule metabolites that can compete with 11-cis-Retinoic acid for ionization.[1]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method is the post-extraction spike analysis. In this experiment, you compare the peak area of your analyte in a neat solution to the peak area of the analyte spiked into a blank, extracted matrix sample at the same concentration. A significant difference in peak area indicates the presence of matrix effects (ion suppression or enhancement).
Q3: Which sample preparation technique is best for minimizing matrix effects for 11-cis-Retinoic acid?
A3: While the optimal method can be matrix-dependent, here is a general comparison:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing a broad range of interferences, including phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): A widely used and effective method for retinoids. It offers a good balance between cleanup efficiency and ease of use.[7]
-
Protein Precipitation (PPT): The simplest and fastest method, but it is the least effective at removing matrix components and often results in significant ion suppression.[3]
Q4: Can changing my LC-MS/MS instrument settings help reduce matrix effects?
A4: Yes, to some extent. Optimizing the ion source parameters (e.g., spray voltage, gas flows, temperature) can help improve the ionization efficiency of 11-cis-Retinoic acid. Additionally, using a more robust ionization source, such as atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI), can sometimes be less susceptible to matrix effects for certain compounds.[5] However, these adjustments are often less impactful than a thorough sample cleanup.
Q5: Is a stable isotope-labeled internal standard always necessary?
A5: For accurate and reliable quantification of endogenous analytes like 11-cis-Retinoic acid in complex biological matrices, the use of a stable isotope-labeled internal standard is highly recommended. It is the most effective way to correct for analyte loss during sample preparation and for variability in matrix effects between samples.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Retinoid Analysis
| Sample Preparation Method | Key Advantages | Key Disadvantages | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Provides the least clean extract; high potential for significant ion suppression.[3] | Good to Excellent | Low |
| Liquid-Liquid Extraction (LLE) | Good sample cleanup; removes many interferences; widely used for retinoids.[7] | More labor-intensive and time-consuming than PPT; requires solvent evaporation and reconstitution steps. | Good (typically >75%)[7] | Moderate to High |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts; excellent for removing phospholipids and other interferences.[6] | Can be more complex to develop a method for; may be more expensive than LLE or PPT. | Good to Excellent | High |
Note: The effectiveness of each method can vary depending on the specific protocol and the biological matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 11-cis-Retinoic Acid in Plasma/Serum
This protocol is adapted from methods used for the analysis of retinoic acid isomers in biological fluids.[7][8]
-
To 200 µL of plasma or serum in a light-protected tube, add the internal standard solution (e.g., 11-cis-Retinoic acid-d5).
-
Add 400 µL of methanol for protein precipitation. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.
-
Allow phases to separate by standing at 4°C for 20 minutes in the dark, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Retinoids in Serum
This is a simpler, though potentially less clean, method.[9]
-
To 200 µL of serum in a light-protected tube, add the internal standard.
-
Add 400 µL of acetonitrile containing an antioxidant like BHT.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: General Solid-Phase Extraction (SPE) for Acidic Compounds
This is a general starting point for developing an SPE method for 11-cis-Retinoic acid, which is an acidic compound. A mixed-mode anion exchange or a polymeric reversed-phase sorbent would be a good starting point.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the 11-cis-Retinoic acid with a small volume (e.g., 500 µL) of a strong organic solvent, possibly containing a basic modifier to disrupt the ionic interaction (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for 11-cis-Retinoic acid analysis.
Caption: Troubleshooting decision tree for matrix effects in 11-cis-Retinoic acid analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciex.com [sciex.com]
- 4. sciex.com [sciex.com]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. slideshare.net [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Best Practices for Handling Light-Sensitive 11-cis-Retinoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the light-sensitive compound 11-cis-retinoic acid and its precursors. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 11-cis-retinoic acid?
A1: The primary factors leading to the degradation of 11-cis-retinoic acid and other 11-cis-retinoids are:
-
Light: Exposure to light, especially in the UV and blue spectra, is the most significant catalyst for isomerization to the more stable all-trans form.[1][2] The rate of isomerization is directly proportional to the intensity and duration of light exposure.[3]
-
Heat: Elevated temperatures increase the kinetic energy of the molecules, which accelerates the rate of thermal isomerization.[1][2]
-
Oxygen: The polyunsaturated chain of retinoids is susceptible to oxidation when exposed to air.[2]
-
pH: Acidic conditions can promote isomerization. For instance, the greatest formation of all-trans-retinol from 11-cis-retinol occurs at a pH range of 5.5-6.0.[3]
Q2: What are the optimal storage conditions for 11-cis-retinoic acid?
A2: For long-term storage, 11-cis-retinoic acid should be stored as a solid or in a degassed organic solvent (e.g., ethanol, DMSO) at -80°C in an amber, airtight vial under an inert atmosphere like argon or nitrogen.[1][2][3] For short-term storage during an experiment, solutions should be kept on ice and protected from light.[3]
Q3: What type of lighting should be used when working with 11-cis-retinoic acid?
A3: All manipulations must be conducted under dim red light to prevent photoisomerization.[1][3][4] It is crucial to use a light source that does not emit wavelengths in the blue or UV range. LED-based red lights are often a good choice due to their narrow emission spectra.[3] You can verify the emission spectrum of your light source using a spectrometer.
Q4: How can I minimize isomerization during experimental procedures?
A4: To minimize isomerization, always work under dim red light, keep samples on ice, and use pre-chilled labware.[3] Prepare working solutions fresh for each experiment from a stock solution stored at -80°C.[1] When preparing solutions, avoid vigorous shaking or vortexing and purge the headspace of vials with an inert gas before sealing.[3]
Q5: What solvents are recommended for dissolving 11-cis-retinoic acid?
A5: 11-cis-retinoic acid is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] When preparing stock solutions, use high-purity, degassed solvents.[1][3] For cell culture experiments, the final concentration of the organic solvent in the medium should be minimal to avoid toxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Inconsistent experimental results | 1. Variable light exposure: Even brief exposure to ambient light can cause significant isomerization to the all-trans form.[1] 2. Temperature fluctuations: The rate of thermal isomerization increases with temperature.[1] 3. Oxidation: The compound may be degrading due to exposure to oxygen.[1] 4. Contaminated reagents: Traces of acids or other reactive species can catalyze isomerization.[3] | 1. Maintain consistent dim red light conditions throughout all experiments. Use light-blocking tubes and materials.[1] 2. Keep samples on ice whenever possible and perform reactions at a controlled temperature.[1] 3. Degas solvents and consider using antioxidants like butylated hydroxytoluene (BHT) in storage solutions where appropriate. Store under an inert gas.[1][2] 4. Ensure the purity of all reagents and the cleanliness of all labware. Use high-purity solvents.[3] |
| Appearance of unexpected peaks in HPLC analysis | 1. Isomerization: The 11-cis isomer can convert to other isomers like all-trans, 13-cis, and 9-cis.[1] 2. Degradation products: Oxidation or other chemical reactions can lead to the formation of byproducts.[1] | 1. Analyze samples immediately after preparation. Use an established HPLC protocol for separating retinal isomers.[1] Use a cooled autosampler if available.[3] 2. Ensure proper storage and handling procedures are followed. Compare chromatograms to standards of potential degradation products if available.[1] |
| Low or no biological activity | 1. Degradation of the compound: The 11-cis-retinoic acid may have isomerized to a less active form or degraded.[1] 2. Incorrect solvent: The solvent may be interfering with the biological system or causing degradation.[1] 3. Low solubility: The compound may not be fully dissolved in the experimental medium. | 1. Verify the integrity of your stock solution using HPLC. Prepare fresh solutions for each experiment.[1] 2. Use a solvent compatible with your experimental system and ensure the final concentration is not detrimental.[1] 3. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 11-cis-Retinoic Acid
This protocol describes the preparation of a stock solution from crystalline 11-cis-retinoic acid.
Environment: All manipulations must be conducted under dim red light.[3]
Materials:
-
Crystalline 11-cis-retinoic acid
-
High-purity, degassed solvent (e.g., DMSO or ethanol)[5]
-
Gas-tight syringe
-
Amber, airtight vial[3]
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow the crystalline 11-cis-retinoic acid to equilibrate to room temperature in a desiccator to prevent condensation.[3]
-
In the amber vial, weigh the desired amount of 11-cis-retinoic acid.
-
Using a gas-tight syringe, add the required volume of the degassed solvent to achieve the desired concentration.[3]
-
Gently swirl the vial to dissolve the solid. Avoid vigorous shaking or vortexing.[3]
-
Purge the headspace of the vial with an inert gas before sealing the cap.[3]
-
Wrap the vial in aluminum foil for additional light protection.[3]
-
Store the stock solution at -80°C.[3]
Protocol 2: General Handling of 11-cis-Retinoic Acid for Experiments
This protocol outlines the general best practices for handling 11-cis-retinoic acid solutions during an experiment.
Environment: All manipulations must be conducted under dim red light.[4]
Procedure:
-
Retrieve the stock solution from the -80°C freezer and thaw it on ice, protected from light.[3]
-
Prepare working solutions by diluting the stock solution in degassed buffers or media, also kept on ice.[3]
-
Use pre-chilled pipette tips and microcentrifuge tubes.[3]
-
Minimize the exposure of the solutions to the environment by keeping containers sealed whenever possible.
-
If the experiment is lengthy, prepare fresh working solutions from the stock solution periodically.
Quantitative Data Summary
Table 1: Storage and Handling Parameters for 11-cis-Retinoids
| Parameter | Recommendation | Reference(s) |
| Long-Term Storage Temperature | -80°C | [1][2][3] |
| Short-Term Storage (during experiment) | On ice | [3] |
| Storage Atmosphere | Inert gas (argon or nitrogen) | [2][3] |
| Working Light Conditions | Dim red light | [1][3][4] |
| pH for Optimal Stability (of 11-cis-retinol) | Neutral to slightly basic | [3] |
| Common Solvents for Stock Solutions | DMSO, Ethanol | [5] |
Table 2: Concentrations of Retinoic Acid Isomers in Human Serum
| Retinoid | Concentration in Fed State (nM) | Concentration in Fasted State (nM) | Reference(s) |
| all-trans-Retinoic Acid (atRA) | 3.1 ± 0.2 | 3.0 ± 0.1 | [6] |
| 9-cis-Retinoic Acid | 0.1 ± 0.02 | 0.09 ± 0.01 | [6] |
| 13-cis-Retinoic Acid | 5.3 ± 1.3 | 3.9 ± 0.2 | [6] |
| 9,13-dicis-Retinoic Acid | 0.4 ± 0.4 | 0.3 ± 0.1 | [6] |
| 11-cis-Retinoic Acid | Not detected | Not detected | [6] |
Visualizations
Below are diagrams illustrating key pathways and workflows related to 11-cis-retinoic acid.
References
Technical Support Center: Handling and Storage of 11-cis-Retinoic Acid
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of 11-cis-Retinoic acid in solution. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of 11-cis-Retinoic acid, offering solutions to mitigate degradation.
Question 1: My 11-cis-Retinoic acid solution has changed color. What does this indicate?
Answer: A color change, often to a yellowish hue, typically indicates degradation of the retinoid. 11-cis-Retinoic acid is highly susceptible to isomerization and oxidation when exposed to light, heat, or oxygen. The primary degradation product is often the all-trans isomer of retinoic acid. To confirm degradation and identify the byproducts, we recommend analysis by High-Performance Liquid Chromatography (HPLC).
Question 2: What are the primary factors that cause 11-cis-Retinoic acid to degrade in solution?
Answer: The main factors contributing to the degradation of 11-cis-Retinoic acid are:
-
Light: Exposure to light, especially UV and blue light, can cause rapid photoisomerization to other cis and trans isomers.
-
Oxygen: Atmospheric oxygen can oxidize the polyene chain of the molecule.
-
Temperature: Elevated temperatures accelerate the rate of both isomerization and oxidation.
-
Solvent: The choice of solvent can impact stability. Protic solvents and those containing impurities can promote degradation. Aqueous solutions are particularly detrimental to stability.[1]
Question 3: How can I minimize degradation during routine experimental procedures?
Answer: All manipulations should be performed under dim red light to prevent photoisomerization.[2] Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light. It is also advisable to handle solutions under an inert gas atmosphere, such as argon or nitrogen, to minimize oxidation. When not in immediate use, samples should be kept on ice.
Question 4: What is the recommended procedure for preparing a stock solution of 11-cis-Retinoic acid?
Answer: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. Key considerations include using a high-purity, anhydrous, and degassed solvent, such as ethanol or DMSO, and performing all steps under dim red light and an inert atmosphere.
Question 5: Can I use aqueous buffers to prepare my working solutions?
Answer: It is not recommended to store 11-cis-Retinoic acid in aqueous buffers for extended periods due to its poor stability in such media. If your experiment requires an aqueous buffer, prepare the working solution immediately before use and protect it from light. The addition of antioxidants, such as butylated hydroxytoluene (BHT), may offer some protection.
Quantitative Data on Retinoid Stability
| Compound | Solvent | Condition | Time | Degradation (%) | Reference |
| all-trans-Retinoic Acid | Ethanol | Ambient light, clear vial | 1 hour | Significant isomerization | (Kane & Napoli, 2010) |
| all-trans-Retinoic Acid | Ethanol | Ambient light, amber vial | 6 hours | Significant isomerization | (Kane & Napoli, 2010) |
| all-trans-Retinoic Acid | DMSO | -80°C, amber vial | 3 weeks | Degradation observed | (Kane & Napoli, 2010) |
| all-trans-Retinoic Acid | Aqueous Buffer | 37°C | 30 mins | 5-30% | (Kane & Napoli, 2010) |
Experimental Protocols
Protocol 1: Preparation of 11-cis-Retinoic Acid Stock Solution
Materials:
-
11-cis-Retinoic acid (solid)
-
Anhydrous, HPLC-grade ethanol or DMSO
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Gas-tight syringe
-
Sonicator (optional)
Procedure:
-
Environment: Perform all steps in a dark room under dim red light.
-
Inert Atmosphere: Purge the amber vial containing the solid 11-cis-Retinoic acid with a gentle stream of argon or nitrogen for 1-2 minutes to displace any oxygen.
-
Solvent Addition: Using a gas-tight syringe, add the desired volume of degassed, anhydrous solvent to the vial. To degas the solvent, bubble inert gas through it for 15-20 minutes prior to use.
-
Dissolution: Cap the vial tightly and vortex or sonicate at low power until the solid is completely dissolved. Avoid excessive heating during sonication.
-
Storage: Store the stock solution at -80°C under an inert atmosphere.
Protocol 2: General Handling of 11-cis-Retinoic Acid Solutions for Experiments
-
Thawing: When ready to use, thaw the stock solution on ice, protected from light.
-
Dilution: Prepare working solutions by diluting the stock solution in a suitable, degassed solvent immediately before the experiment.
-
Inert Handling: If possible, perform all dilutions and transfers in a glove box under an inert atmosphere. If a glove box is not available, work quickly and minimize exposure to air.
-
Light Protection: Keep all solutions in amber vials or wrapped in foil throughout the experiment.
-
Temperature Control: Keep solutions on ice whenever possible.
Visualizations
Caption: Degradation Pathways of 11-cis-Retinoic Acid
Caption: Recommended Workflow for Handling 11-cis-Retinoic Acid
Caption: Troubleshooting Degradation Issues
References
Technical Support Center: Resolving Co-eluting Isomers in 11-cis-Retinoic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of 11-cis-retinoic acid and its co-eluting isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of retinoic acid isomers, particularly 11-cis-retinoic acid, challenging?
A1: The separation of retinoic acid isomers is difficult due to their structural similarity. Isomers like all-trans-retinoic acid (ATRA), 13-cis-retinoic acid (13cRA), and 9-cis-retinoic acid (9cRA) have very similar chemical properties, leading to close or overlapping elution times in a chromatographic run.[1][2] Furthermore, retinoids are susceptible to isomerization induced by light and oxygen, which can alter the isomeric composition of the sample during preparation and analysis.[1][3]
Q2: What are the most common causes of co-elution in 11-cis-retinoic acid HPLC analysis?
A2: The primary causes of co-elution include:
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Inappropriate mobile phase composition: The polarity and selectivity of the mobile phase are critical for resolving structurally similar isomers.
-
Suboptimal stationary phase: The choice of HPLC column (e.g., normal-phase vs. reversed-phase, particle size, bonded phase) significantly impacts separation.[1][3]
-
Isomerization during sample handling: Exposure to light and oxygen can cause the conversion of one isomer to another, leading to broadened or overlapping peaks.[1][3]
-
Inadequate method parameters: Flow rate, temperature, and gradient profile can all affect the resolution of closely eluting peaks.[4]
Q3: Should I use normal-phase or reversed-phase HPLC for separating retinoic acid isomers?
A3: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be used, and the choice depends on the specific isomers of interest and the sample matrix. Normal-phase HPLC, often utilizing a silica-based column and a non-polar mobile phase, has been shown to provide excellent resolution for retinoid isomers.[1][2] Reversed-phase HPLC, typically with a C18 column, is also widely used and can be effective, especially when coupled with a buffered mobile phase to control the ionization of the acidic analytes.[5]
Q4: How can I prevent the degradation and isomerization of my 11-cis-retinoic acid samples?
A4: To minimize degradation and isomerization, all sample handling and preparation steps should be performed under yellow or dim red light and in light-resistant glassware.[1] It is also advisable to work quickly and at low temperatures. Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Troubleshooting Guide for Co-eluting Peaks
When encountering co-eluting peaks in your 11-cis-retinoic acid HPLC analysis, a systematic approach to troubleshooting is essential. The following guide provides a step-by-step process to identify and resolve common issues.
Logical Troubleshooting Workflow
Caption: A stepwise logical workflow for troubleshooting co-elution issues in HPLC.
Detailed Troubleshooting Steps and Solutions
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Sample overload | Decrease the concentration of the injected sample or reduce the injection volume. |
| Column degradation | Replace the guard column or the analytical column if it has exceeded its lifetime. | |
| Inappropriate mobile phase pH (in RP-HPLC) | For reversed-phase separation of retinoic acids, buffering the mobile phase to a pH of around 5.2 can improve peak shape and resolution.[5] | |
| Poor Resolution Between Isomers | Mobile phase is not selective enough | For Normal-Phase HPLC: Adjust the ratio of the polar modifier (e.g., 2-propanol, acetic acid) in the non-polar mobile phase (e.g., hexane).[2] Small changes can have a significant impact on selectivity. |
| For Reversed-Phase HPLC: Change the organic solvent (e.g., from methanol to acetonitrile) or adjust the buffer concentration and pH. | ||
| Incorrect stationary phase | If using reversed-phase, consider switching to a normal-phase silica column, which often provides superior resolution for retinoid isomers.[1] Alternatively, try a different reversed-phase chemistry (e.g., C30 instead of C18). | |
| Isocratic elution is insufficient | Implement a gradient elution. A shallow gradient can effectively separate closely eluting compounds.[6] | |
| Shifting Retention Times | Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use. |
| Fluctuating column temperature | Use a column oven to maintain a constant and controlled temperature. | |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before each run, especially when using a gradient. |
Experimental Protocols
Protocol 1: Isocratic Normal-Phase HPLC for Retinoic Acid Isomers
This protocol is adapted from a method demonstrated to resolve all-trans-retinoic acid and 13-cis-retinoic acid.[2]
-
Sample Preparation:
-
Given the light and oxygen sensitivity of retinoids, perform all sample handling under yellow or dim light and in light-resistant glassware.[1]
-
For biological matrices, perform a liquid-liquid extraction. A common method involves extraction with a mixture of hexane and ethyl acetate.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for injection.[1]
-
-
HPLC Conditions:
-
Column: Silica gel column (e.g., 250 x 4.6 mm I.D., 5 µm particle size).[2]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and glacial acetic acid. A typical starting ratio is 1000:4.3:0.675 (v/v/v).[2] The proportion of 2-propanol and acetic acid can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at 350 nm.[2]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
Protocol 2: Reversed-Phase HPLC for Retinoic Acid Isomers
This protocol is based on a method for the rapid measurement of retinol and retinoic acid isomers.[5]
-
Sample Preparation:
-
Follow the same light and oxygen precautions as in the normal-phase protocol.
-
For biological samples, solid-phase extraction (SPE) can be used to separate polar (retinoic acid isomers) and non-polar (retinol, retinyl esters) retinoids prior to HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm I.D., 5 µm particle size).[5]
-
Mobile Phase: A mixture of 85% methanol and 15% 0.01 M sodium acetate buffer, pH 5.2.[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Detection: UV detector at the appropriate wavelength for retinoic acid (typically around 350 nm).
-
Temperature: Controlled temperature is recommended for consistent retention times.
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters for the separation of retinoic acid isomers based on published methods. These should be considered as starting points for method development and optimization.
Table 1: Normal-Phase HPLC Parameters
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica Gel (150 x 4.6 mm, 5 µm) | Inertsil SILICA 100-5 (250 x 4.6 mm) |
| Mobile Phase | n-hexane:2-propanol:acetic acid (1000:3.5:0.675, v/v) | n-hexane:2-propanol:acetic acid (1000:4.3:0.675, v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Reference | Meyer et al. (1994)[2] | Klvanová et al. (2002)[2] |
Table 2: Reversed-Phase HPLC Parameters
| Parameter | Method 1 |
| Stationary Phase | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 85% Methanol, 15% 0.01 M Sodium Acetate Buffer (pH 5.2) |
| Flow Rate | 1.5 mL/min |
| Reference | Journal of Food and Drug Analysis (2000)[5] |
Signaling Pathway and Isomerization Visualization
Retinoic acid isomers play crucial roles in gene regulation by activating different nuclear receptors. The ability to distinguish between these isomers is therefore biologically significant.
Caption: Simplified signaling pathways for retinoic acid isomers and their potential for interconversion.
References
- 1. benchchem.com [benchchem.com]
- 2. sav.sk [sav.sk]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the recovery of 11-cis-Retinoic acid from complex samples
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the recovery and quantification of 11-cis-retinoic acid from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is 11-cis-retinoic acid so difficult to work with?
A1: The primary challenge lies in the inherent instability of the 11-cis isomer.[1] The conjugated polyene system is highly susceptible to isomerization to the more stable all-trans form when exposed to light, heat, and acidic conditions.[1][2] The polyunsaturated chain is also prone to oxidation by air.[1] This necessitates careful handling throughout the entire experimental process, from sample collection to final analysis, to prevent degradation and isomerization.[2][3][4]
Q2: What are the most critical precautions to take during sample handling and storage?
A2: To minimize degradation, all procedures should be performed under yellow or dim red light.[4][5] Use light-resistant glassware or wrap containers in aluminum foil.[6] Samples should be processed on ice and any tissues not immediately extracted should be flash-frozen in liquid nitrogen and stored at -80°C.[4] It is also advisable to work under an inert atmosphere (argon or nitrogen) to prevent oxidation and to consider adding an antioxidant like butylated hydroxytoluene (BHT) to storage solvents.[1][7]
Q3: What analytical techniques are most suitable for quantifying 11-cis-retinoic acid?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is the most common and reliable method.[2][8] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for distinguishing between retinoic acid isomers and quantifying the low endogenous levels typically found in complex biological matrices.[3][4][9]
Q4: Can I use a reporter assay instead of chromatographic methods?
A4: While reporter gene assays can indicate the presence of retinoid activity, they are not recommended for accurate quantification. These methods often lack specificity, as other retinoid isomers can also produce a signal, and they are not truly quantitative, potentially leading to false-positive or false-negative results.[2][10] Direct quantification by a validated chromatographic assay is considered analytically robust.[3]
Troubleshooting Guide: Low Recovery of 11-cis-Retinoic Acid
Low recovery is a frequent issue in the analysis of 11-cis-retinoic acid. The following sections break down potential causes and provide solutions.
Problem Area 1: Sample Preparation and Extraction
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent. For complex matrices, a two-step liquid-liquid extraction is often effective. First, use a nonpolar solvent like hexane to remove neutral lipids (retinol, retinyl esters), then acidify the aqueous phase and extract the more polar retinoic acid with hexane.[4] Using solvents like ethanol or acetonitrile can also improve extraction from certain matrices. |
| Analyte Degradation during Extraction | Perform all extraction steps on ice and under dim yellow or red light to prevent isomerization.[4] Avoid acid contamination in the final extract, as this can catalyze isomerization.[4] The use of antioxidants during homogenization can also prevent oxidative degradation. |
| Poor Phase Separation | Centrifugation can be used to facilitate a clean separation between the aqueous and organic layers during liquid-liquid extraction.[3] |
| Adsorption to Labware | Use glass containers, pipettes, and syringes for handling retinoids to minimize adsorption to plastic surfaces.[4] |
Problem Area 2: Chromatographic Analysis
| Potential Cause | Recommended Solution |
| Poor Isomer Resolution | Use a column specifically designed for retinoid separation, such as an embedded amide C18 or a Zorbax SIL column.[2][9] Optimize the mobile phase composition and gradient to achieve baseline resolution of all-trans, 9-cis, 13-cis, and 11-cis isomers.[2][9] |
| Peak Tailing | Peak tailing can be caused by active sites on the column or a mismatch between the mobile phase pH and the analyte.[11] Ensure the mobile phase is correctly prepared and consider using a new column or a guard column.[11][12] |
| Shifting Retention Times | Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily and ensure the HPLC pump's mixing performance is optimal.[11][12] Poor column equilibration can also lead to drift; ensure the column is flushed with a sufficient volume of mobile phase before injection.[11] |
| Column Contamination | Matrix components can accumulate on the column, affecting performance.[13] Use a guard column and implement a sample cleanup step, like solid-phase extraction (SPE), to remove interfering substances before injection.[12] Regularly flush the column with a strong solvent.[11] |
Problem Area 3: Detection and Quantification
| Potential Cause | Recommended Solution |
| Matrix Effects (Ion Suppression in MS) | The primary challenge in RA analysis is overcoming matrix interferences.[8] Dilute the sample extract or improve the sample cleanup procedure. Advanced techniques like SelexION Technology (differential mobility separation) can be used with LC-MS/MS to separate isomers from matrix interferences, improving data quality.[8][14] |
| Low Sensitivity | For LC-MS/MS, optimize source conditions (e.g., ionspray voltage, temperature) and MRM transitions for maximum signal.[14] Tandem mass spectrometry (LC/MS/MS) provides the highest sensitivity, with detection limits in the attomole to femtomole range.[3][4] |
| Inaccurate Quantification | Use a suitable internal standard, such as all-trans-4,4-dimethyl-RA, to account for extraction efficiency and handling-induced isomerization.[3][4] Prepare calibration standards in a matrix that mimics the biological sample to compensate for matrix effects.[15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Retinoic Acid from Tissue
This protocol is a generalized procedure based on established methods for extracting retinoic acid from complex biological samples.[3][4]
-
Homogenization: Homogenize 10-50 mg of tissue on ice in a suitable buffer. All steps must be performed under dim yellow or red light.[4]
-
Internal Standard: Add 10-15 µL of an internal standard solution (e.g., 50 nM 4,4-dimethyl-RA in acetonitrile) to the homogenate.[3][4]
-
Saponification & Initial Extraction: Add 1-3 mL of 0.025 M KOH in ethanol and vortex. Extract with 10 mL of hexane to remove nonpolar retinoids like retinol and retinyl esters. Centrifuge to separate phases and carefully remove the upper hexane layer.[3][4]
-
Acidification & RA Extraction: Add 60-180 µL of 4 M HCl to the remaining aqueous phase. Extract the acidified sample with 10 mL of hexane to recover the retinoic acid isomers.[4]
-
Drying and Reconstitution: Evaporate the final hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of mobile phase (e.g., 1:3 water/methanol) for LC-MS/MS analysis.[4][16]
Protocol 2: HPLC-MS/MS Analysis
The following table summarizes typical starting conditions for LC-MS/MS analysis of retinoic acid isomers. Optimization will be required based on the specific instrument and column used.
| Parameter | Typical Conditions | Source |
| HPLC System | Vanquish HPLC system or equivalent | [16] |
| Column | Accucore C18 (100 x 2.1 mm, 2.6 µm) or Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm) | [14][16] |
| Mobile Phase A | Water with 0.1% formic acid | [2][16] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | [2][16] |
| Flow Rate | 0.5 - 1.0 mL/min | [14] |
| Injection Volume | 10 µL | [14] |
| Column Temperature | 25 °C | [14] |
| Mass Spectrometer | Triple-quadrupole (e.g., TSQ Endura, API-4000) | [2][16] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | [3][14] |
| MRM Transition (atRA) | m/z 299.2 → 255.1 (Negative Mode) | [14] |
| Source Temperature | 600 °C | [14] |
Visualizations
Caption: General workflow for the extraction and analysis of 11-cis-retinoic acid.
Caption: Troubleshooting flowchart for low recovery of 11-cis-retinoic acid.
Caption: Simplified diagram of the canonical visual cycle in the vertebrate eye.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aseancosmetics.org [aseancosmetics.org]
- 7. welchlab.com [welchlab.com]
- 8. sciex.com [sciex.com]
- 9. Use of fast HPLC multiple reaction monitoring cubed for endogenous retinoic acid quantification in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. [2]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes [restek.com]
- 14. sciex.com [sciex.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 11-cis-Retinoic Acid and all-trans-Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two stereoisomers of retinoic acid: 11-cis-retinoic acid and all-trans-retinoic acid (ATRA). While both are metabolites of vitamin A, their physiological roles and molecular activities exhibit significant differences, which are detailed below with supporting experimental context.
Introduction to Retinoic Acid Isomers
Retinoic acid (RA) is a crucial signaling molecule derived from vitamin A (retinol) that plays a pivotal role in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] Its biological effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3] The specific three-dimensional shape of RA isomers dictates their ability to bind and activate these receptors, leading to vastly different biological outcomes.
-
All-trans-Retinoic Acid (ATRA) is the most abundant and biologically active isomer of RA in most tissues. It is well-established as a high-affinity ligand for RARs and is utilized in clinical settings, notably for the treatment of acute promyelocytic leukemia (APL), due to its potent effects on cell differentiation.[1]
-
11-cis-Retinoic Acid is best known for its essential role in vision. It is a precursor to 11-cis-retinal, the chromophore of rhodopsin, the light-sensitive molecule in rod photoreceptor cells.[4][5] Its broader systemic biological activities are less characterized compared to ATRA.
Signaling Pathways and Receptor Interactions
The canonical pathway for retinoic acid signaling involves the binding of an RA isomer to an RAR, which then forms a heterodimer with an RXR. This RAR/RXR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
ATRA is a potent activator of this pathway through its direct binding to RARs. In contrast, while other cis-isomers like 9-cis-retinoic acid can bind to and activate both RARs and RXRs, the primary role of the 11-cis isomer is largely confined to the visual cycle.[3][6]
Figure 1. Overview of the canonical retinoid signaling pathway.
Comparative Biological Activities
The distinct biological activities of 11-cis-retinoic acid and all-trans-retinoic acid stem primarily from their differential affinities for the RAR and RXR nuclear receptors.
Data Presentation: Receptor Binding and Activity
| Biological Parameter | all-trans-Retinoic Acid (ATRA) | 11-cis-Retinoic Acid | Reference |
| RARα/β/γ Binding Affinity | High affinity ligand (IC50 ≈ 14 nM) | Data not extensively available, but generally considered much lower than ATRA. | [7] |
| RXR Binding Affinity | Very low to no significant binding. | Does not effectively compete for binding. | [6] |
| Primary Biological Role | Regulation of cell growth, differentiation, and embryonic development. | Precursor for 11-cis-retinal in the visual cycle. | [2][4] |
| Gene Regulation | Potent modulator of hundreds of genes via RAREs. | Primarily indirect effects outside the retina are not well-established. | [8] |
| Cell Differentiation | Strong inducer of differentiation in various cell types (e.g., hematopoietic, neuronal). | Significantly less potent than ATRA; not a primary inducer of differentiation. | [1][9] |
Experimental Protocols
To empirically determine and compare the biological activities of retinoic acid isomers, several key experimental assays are employed.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor. It involves incubating the receptor with a constant concentration of a radiolabeled ligand (e.g., [3H]-ATRA) and varying concentrations of a non-labeled competitor ligand (e.g., 11-cis-RA or unlabeled ATRA). The concentration of the competitor that inhibits 50% of the radioligand binding (IC50) is determined.
Figure 2. Workflow for a competitive radioligand binding assay.
RARE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate transcription through the RAR/RXR pathway. Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple RAREs. The luminescence produced upon addition of a substrate is proportional to the transcriptional activity induced by the test compound.
Figure 3. Workflow for a RARE-luciferase reporter gene assay.
Cell Differentiation Assay
The effect of retinoids on cell differentiation can be assessed using various cell lines, such as human neuroblastoma (e.g., SH-SY5Y) or promyelocytic leukemia (e.g., NB4) cells. Differentiation is typically quantified by observing morphological changes (e.g., neurite outgrowth) or by measuring the expression of differentiation-specific protein markers using techniques like immunocytochemistry or Western blotting.[1][10]
Figure 4. Workflow for a cell differentiation assay.
Summary and Conclusion
The biological activities of 11-cis-retinoic acid and all-trans-retinoic acid are markedly different, a direct consequence of their molecular geometry and resulting receptor affinities.
-
all-trans-Retinoic Acid is a potent, systemic signaling molecule that directly regulates the expression of a wide array of genes through high-affinity binding to RARs. Its ability to induce cellular differentiation is well-documented and forms the basis of its therapeutic applications.
-
11-cis-Retinoic Acid , while structurally similar, does not appear to be a primary ligand for either RARs or RXRs for systemic gene regulation. Its established biological significance is as a critical intermediate in the visual cycle within the retina.
For researchers in drug development, this comparison underscores the critical importance of stereochemistry in ligand-receptor interactions. While ATRA serves as a powerful tool for modulating cellular differentiation, 11-cis-retinoic acid's activity is highly specialized. Future investigations may yet uncover novel systemic roles for 11-cis-retinoic acid, but based on current evidence, its broader biological activity is substantially less pronounced than that of its all-trans counterpart.
References
- 1. Comparison of the effects of all-trans and cis-retinoic acid on the blast stem cells of acute myeloblastic leukemia in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 11-cis-retinyl esters in vertebrate cone vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Retinoic acid receptor regulation of decision-making for cell differentiation [frontiersin.org]
- 10. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Role of 11-cis-Retinoids in Cone Photoreceptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles of different 11-cis-retinoid derivatives in the function of cone photoreceptors, with a particular focus on validating the role of 11-cis-retinoic acid. The evidence overwhelmingly supports a central role for 11-cis-retinol in the cone visual cycle, the process of regenerating the light-sensitive chromophore essential for vision. In contrast, a direct role for 11-cis-retinoic acid in this cycle is not supported by current research. Instead, retinoic acid is recognized for its crucial functions in photoreceptor development and survival.
This document will objectively present the experimental data supporting these distinct roles, providing a clear understanding for researchers and professionals in drug development.
Key Findings: A Tale of Two Retinoids
The primary function of 11-cis-retinoids in vision is to serve as the chromophore for opsin proteins, forming the visual pigments that absorb light.[1] While both rods and cones utilize 11-cis-retinal as their chromophore, cones, which are responsible for daylight and color vision, have a much higher demand for its rapid regeneration to function under bright light conditions.[2] To meet this demand, cones have evolved specialized visual cycles that differ from the canonical rod visual cycle.
Experimental evidence strongly indicates that 11-cis-retinol is the key intermediate in these cone-specific pathways.[1][3] It is produced by Müller glial cells in the retina and transported to cones, where it is then oxidized to 11-cis-retinal.[3] Cones possess the unique ability to perform this oxidation, a capability that rods lack.[4] Additionally, a reservoir of 11-cis-retinyl esters in the retinal pigment epithelium (RPE) can be hydrolyzed to release 11-cis-retinol to support cone function during periods of intense light exposure.[5][6]
Conversely, there is a lack of evidence for the direct participation of 11-cis-retinoic acid in the cone visual cycle. Its primary roles in the retina are related to gene transcription and cellular differentiation during development, as well as promoting photoreceptor survival in disease models.
Quantitative Comparison of Retinoid Activity in Cones
The following tables summarize key quantitative data from published studies, highlighting the differential effects of various retinoids on cone photoreceptor function.
| Parameter | 11-cis-Retinal | 11-cis-Retinol | All-trans-Retinal | 11-cis-Retinoic Acid | Source(s) |
| Role in Visual Cycle | Active Chromophore | Precursor to 11-cis-retinal | Photoproduct (agonist) | No direct role | [2][7] |
| Effect on Cone Opsin | Inverse Agonist | Inverse Agonist | Agonist | Not reported | [7] |
| Pigment Regeneration | Direct regeneration | Promotes regeneration | No | No | [4][7] |
Table 1: Functional Comparison of Retinoids in Cone Photoreceptors. This table outlines the distinct roles of key retinoids in the cone visual cycle. 11-cis-retinal is the active chromophore that binds to opsin, while 11-cis-retinol is its immediate precursor in the cone-specific pathway. All-trans-retinal is the isomerized product after light absorption and acts as an agonist, initiating the breakdown of the visual pigment. There is no evidence for a direct role of 11-cis-retinoic acid in pigment regeneration.
| Species | Cone Type | Retinoid | Regeneration Time (t1/2) | Method | Source(s) |
| Human | Red Cone | 9-cis-retinal | 1.31 ± 0.39 min | UV-Vis Spectroscopy | [8] |
| Human | Green Cone | 9-cis-retinal | 0.66 ± 0.23 min | UV-Vis Spectroscopy | [8] |
| Salamander | Red Cone | 11-cis-retinol | Substantial regeneration in intact retina | Microspectrophotometry | [9] |
| Salamander | Red Cone | 11-cis-retinal | Complete regeneration | Microspectrophotometry | [9] |
Table 2: Quantitative Data on Cone Pigment Regeneration. This table presents available quantitative data on the kinetics of cone pigment regeneration with different retinoids. Note that data for 11-cis-retinoic acid is absent from the literature in this context. The use of 9-cis-retinal in some studies is due to its greater stability and ability to form a functional pigment analog, making it a useful tool for studying regeneration kinetics.
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Figure 1: Cone-Specific Visual Cycle. This diagram illustrates the Müller cell-dependent pathway for cone chromophore regeneration.
Figure 2: Transducin Activation Assay Workflow. This diagram outlines the key steps in the in vitro transducin activation assay.
Detailed Experimental Protocols
For researchers looking to validate these findings or investigate novel compounds, the following are detailed protocols for key experiments.
In Vitro Transducin Activation Assay
This assay measures the ability of a retinoid to activate or inactivate cone opsin by quantifying the binding of a radiolabeled GTP analog, [³⁵S]GTPγS, to the G-protein transducin.[10]
a. Preparation of Opsin-Containing Membranes:
-
Express the desired human cone opsin (e.g., red, green, or blue) in a suitable cell line (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation.
-
Wash the membrane pellet multiple times with a high-salt buffer to remove soluble proteins.
-
Resuspend the final membrane pellet in an appropriate assay buffer and store at -80°C.
b. Purification of Transducin:
-
Isolate rod outer segments (ROS) from bovine or other suitable retinas.
-
Extract transducin from the ROS membranes using a GTP-containing buffer.
-
Purify transducin from the extract using column chromatography (e.g., ion exchange and size exclusion).
-
Assess the purity of the transducin preparation by SDS-PAGE.
c. [³⁵S]GTPγS Binding Assay:
-
In a multi-well plate, combine the opsin-containing membranes, purified transducin, and the retinoid of interest (or a vehicle control) in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes and bound transducin.
-
Wash the filters extensively with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
The amount of bound [³⁵S]GTPγS is proportional to the level of transducin activation. An agonist will increase binding, while an inverse agonist will decrease the basal level of binding.
Microspectrophotometry for Cone Pigment Analysis
Microspectrophotometry allows for the measurement of the absorbance spectra of visual pigments within a single photoreceptor outer segment, providing direct evidence of pigment regeneration.[9][11]
a. Preparation of Isolated Photoreceptors:
-
Dark-adapt an animal (e.g., salamander, mouse) to maximize visual pigment levels.
-
Under dim red light, dissect the retina from the eye.
-
Gently dissociate the photoreceptor cells from the retina in a physiological buffer.
-
For experiments investigating the intraretinal visual cycle, the retina can be kept intact and separated from the RPE.[9]
b. Spectral Measurements:
-
Identify a single, healthy-looking cone photoreceptor under a microscope.
-
Position the outer segment of the cone in the light path of the microspectrophotometer.
-
Measure the baseline absorbance spectrum of the dark-adapted cone.
-
Bleach the visual pigment by exposing the cone to a bright light of a specific wavelength.
-
Measure the absorbance spectrum of the bleached cone.
-
To test for pigment regeneration, incubate the bleached cone with the retinoid of interest (e.g., 11-cis-retinol or 11-cis-retinal) for a defined period.
-
Measure the absorbance spectrum again to determine the extent of pigment regeneration.
-
The difference between the dark-adapted and bleached spectra represents the absorbance of the visual pigment. The recovery of this absorbance after incubation with a retinoid indicates pigment regeneration.
Conclusion
The available scientific evidence provides a clear and consistent picture of the roles of 11-cis-retinoids in cone photoreceptor function. 11-cis-retinol is a validated and essential component of the specialized visual cycles that enable cones to function in bright light. It acts as the direct precursor to the chromophore 11-cis-retinal within the cone photoreceptor itself.
In contrast, there is no current evidence to support a direct role for 11-cis-retinoic acid in the phototransduction cascade or pigment regeneration in cones. Its established functions are in the distinct but equally important processes of photoreceptor development and survival.
For professionals in drug development, this distinction is critical. Therapeutic strategies aimed at restoring or enhancing cone function by targeting the visual cycle should focus on the delivery or modulation of 11-cis-retinol or its precursors. Conversely, therapies aimed at preventing cone degeneration may find promising targets within the retinoic acid signaling pathway. This guide provides the foundational knowledge and experimental framework to pursue these distinct therapeutic avenues.
References
- 1. Rod and cone visual cycle consequences of a null mutation in the 11-cis-retinol dehydrogenase gene in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. The Action of 11-cis-Retinol on Cone Opsins and Intact Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of 11-cis-retinyl esters in vertebrate cone vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beyond spectral tuning: human cone visual pigments adopt different transient conformations for chromophore regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Visual pigment coexpression in Guinea pig cones: a microspectrophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 11-cis-Retinoic Acid vs. 9-cis-Retinoic Acid in Retinoid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-cis-Retinoic Acid (11-cis-RA) and 9-cis-Retinoic Acid (9-cis-RA) in their ability to activate retinoid receptors. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Retinoid Receptors
Retinoids, metabolites of vitamin A, are crucial signaling molecules that regulate a wide array of biological processes, including cell growth, differentiation, and embryonic development. Their effects are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1] Both RARs and RXRs have three subtypes: α, β, and γ.[1][2]
RARs and RXRs function as ligand-activated transcription factors.[1] Typically, they form a heterodimer (RAR/RXR) that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1] In the absence of a ligand, the heterodimer is bound to corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivator proteins, which initiates gene transcription.[1] While RARs can be activated by all-trans-retinoic acid (atRA) and 9-cis-RA, RXRs are selectively activated by 9-cis-RA.[3]
Comparative Analysis: 11-cis-Retinoic Acid vs. 9-cis-Retinoic Acid
The key difference between these two isomers lies in their specificity and affinity for the two types of retinoid receptors.
Receptor Binding Affinity
Experimental data from competitive binding assays reveal a stark contrast in the ability of 11-cis-RA and 9-cis-RA to bind to RARs and RXRs.
Key Findings:
-
9-cis-Retinoic Acid is a high-affinity ligand for both RARs and RXRs.[4][5][6][7]
-
11-cis-Retinoic Acid , along with other isomers like 7-cis and 13-cis-RA, does not effectively compete for binding to RXRs .[6][7]
-
Both 9-cis-RA and atRA bind to RARs with high affinity.[6][7]
Table 1: Dissociation Constants (Kd) of Retinoic Acid Isomers for RARs and RXRs
| Ligand | Receptor Subtype | Dissociation Constant (Kd) in nM |
| 9-cis-Retinoic Acid | RARα | ~0.4 |
| RARβ | ~0.2 | |
| RARγ | ~0.7 | |
| RXRα | 15.7 | |
| RXRβ | 18.3 | |
| RXRγ | 14.1 | |
| 11-cis-Retinoic Acid | RXRα, β, γ | No effective binding |
Data sourced from Allenby et al., 1992. The study did not provide specific Kd values for 11-cis-RA with RARs, but indicated that like atRA, it binds to RARs.
Transcriptional Activation
The differential binding affinities of 11-cis-RA and 9-cis-RA translate directly to their ability to activate gene transcription through these receptors.
Key Findings:
-
9-cis-Retinoic Acid potently activates both RAR- and RXR-mediated transcription.[4][5][6][7]
-
Due to its inability to bind RXRs, 11-cis-Retinoic Acid is not an effective activator of RXR-mediated transcription. Its transcriptional activity is primarily through RARs.
Table 2: Transcriptional Activation (EC50) of Retinoid Receptors by Retinoic Acid Isomers
| Ligand | Chimeric Receptor | EC50 (nM) |
| 9-cis-Retinoic Acid | GAL4-RARα | ~10 |
| GAL4-RXRα | ~3 | |
| 11-cis-Retinoic Acid | GAL4-RXRα | No significant activation |
Data sourced from Allenby et al., 1992. The EC50 value for 11-cis-RA with RARs was not explicitly provided but is expected to be in a similar range to atRA.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activation of retinoic acid (RA)-responsive genes and induction of embryonal carcinoma cell differentiation by an RA receptor alpha (RAR alpha)-, RAR beta-, or RAR gamma-selective ligand in combination with a retinoid X receptor-specific ligand - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 11-cis-Retinoic Acid and 13-cis-Retinoic Acid: A Guide for Researchers
A comprehensive examination of the biological effects, mechanisms of action, and experimental data pertaining to 11-cis-retinoic acid and 13-cis-retinoic acid (isotretinoin) reveals distinct profiles for these two geometric isomers of retinoic acid. While 13-cis-retinoic acid is a well-established therapeutic agent, particularly in dermatology, the systemic effects of 11-cis-retinoic acid are less explored, with its primary known role being in the visual cycle.
This guide provides a comparative analysis of these two molecules, summarizing key experimental findings and outlining detailed methodologies for researchers, scientists, and drug development professionals.
Molecular Mechanisms and Receptor Interactions
The biological effects of retinoic acid isomers are predominantly mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR/RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.
13-cis-Retinoic Acid (Isotretinoin): A Prodrug with Potent Metabolites
13-cis-retinoic acid is widely considered a prodrug that undergoes intracellular isomerization to more active metabolites, primarily all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid.[2][3] It exhibits a low binding affinity for both RARs and RXRs.[4] The therapeutic effects of isotretinoin are therefore largely attributed to its conversion to these more potent receptor agonists. In sebocytes, for instance, there is a marked and selective isomerization of 13-cis-retinoic acid to ATRA.[3]
11-cis-Retinoic Acid: A Direct RAR Agonist with a Pivotal Role in Vision
In contrast, 11-cis-retinoic acid can directly bind to and activate RARs. Its primary and most well-understood physiological role is in the visual cycle, where it is a precursor to 11-cis-retinal, the chromophore of rhodopsin. However, studies have shown that 11-cis-retinoic acid can also function as a ligand for RARs, suggesting potential systemic effects beyond vision.
Comparative Biological Effects: A Data-Driven Overview
The following tables summarize quantitative data from various experimental studies, providing a direct comparison of the effects of 11-cis-retinoic acid and 13-cis-retinoic acid.
| Parameter | 11-cis-Retinoic Acid | 13-cis-Retinoic Acid | Reference |
| RARα Binding Affinity (IC50, nM) | 330 | >10,000 | [5] |
| RARβ Binding Affinity (IC50, nM) | 250 | >10,000 | [5] |
| RARγ Binding Affinity (IC50, nM) | 200 | >10,000 | [5] |
| RXRα Binding Affinity (IC50, nM) | >10,000 | >10,000 | [5] |
| RXRβ Binding Affinity (IC50, nM) | >10,000 | >10,000 | [5] |
| RXRγ Binding Affinity (IC50, nM) | >10,000 | >10,000 | [5] |
Table 1: Comparative Binding Affinities to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This table highlights the significantly higher binding affinity of 11-cis-retinoic acid for RARs compared to 13-cis-retinoic acid. Both isomers show negligible affinity for RXRs.
| Cell Type | Parameter | 11-cis-Retinoic Acid | 13-cis-Retinoic Acid | Reference |
| Human Keratinocytes (HaCaT) | Proliferation | Antiproliferative effect | Antiproliferative effect | [6] |
| Normal Human Keratinocytes | Proliferation (low density) | Increased proliferation | Increased proliferation | [6] |
| Normal Human Keratinocytes | Proliferation (high density) | Inactive | Inactive | [6] |
| Human Sebocytes (SEB-1) | Apoptosis | Data not available | Induces apoptosis | [7][8] |
| Human Sebocytes (SEB-1) | Cell Cycle | Data not available | Causes cell cycle arrest | [7] |
| Human Squamous Carcinoma Cells | Proliferation | Growth inhibition | Growth inhibition | [9] |
Table 2: Comparative Effects on Skin Cell Proliferation and Apoptosis. This table summarizes the observed effects of the two isomers on different skin cell types. Notably, direct comparative data for 11-cis-retinoic acid on sebocyte apoptosis and cell cycle is lacking.
Signaling Pathways and Experimental Workflows
The differential effects of 11-cis-retinoic acid and 13-cis-retinoic acid can be attributed to their distinct interactions with intracellular signaling pathways.
Figure 1: Comparative Signaling Pathways. This diagram illustrates the direct activation of RAR by 11-cis-RA versus the prodrug mechanism of 13-cis-RA.
Figure 2: Experimental Workflow. A generalized workflow for the in vitro comparative analysis of retinoic acid isomers.
Detailed Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To quantify the effect of 11-cis-retinoic acid and 13-cis-retinoic acid on the proliferation of skin cells.
-
Cell Lines: Human keratinocytes (HaCaT or primary cells), human sebocytes (SEB-1).
-
Methodology:
-
Seed cells in 96-well plates at a desired density (e.g., 5 x 10³ cells/well).
-
After 24 hours, treat cells with various concentrations of 11-cis-retinoic acid, 13-cis-retinoic acid, or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Gene Expression Analysis (Quantitative Real-Time PCR - RT-qPCR)
-
Objective: To measure the relative changes in the expression of target genes involved in cell proliferation, differentiation, and apoptosis.
-
Methodology:
-
Treat cultured cells with 11-cis-retinoic acid, 13-cis-retinoic acid, or vehicle control.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform RT-qPCR using gene-specific primers for target genes (e.g., p21, caspase-3, keratin subtypes) and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.[10]
-
3. Nuclear Receptor Binding Assay (Radioligand Competition Assay)
-
Objective: To determine the binding affinity of 11-cis-retinoic acid and 13-cis-retinoic acid for RARs and RXRs.
-
Methodology:
-
Prepare nuclear extracts from cells overexpressing a specific RAR or RXR subtype.
-
Incubate the nuclear extracts with a constant concentration of a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs).
-
Add increasing concentrations of unlabeled competitor ligands (11-cis-retinoic acid or 13-cis-retinoic acid).
-
Separate bound from free radioligand using a method such as filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand.
-
Conclusion
The available evidence strongly supports the classification of 13-cis-retinoic acid as a prodrug, whose potent biological effects are primarily mediated by its isomerization to more active metabolites like all-trans-retinoic acid. Its well-documented efficacy in treating acne stems from its ability to induce sebocyte apoptosis and cell cycle arrest, thereby reducing sebum production.[7]
In contrast, 11-cis-retinoic acid demonstrates direct, albeit weaker, binding to RARs compared to ATRA. Its systemic effects beyond the visual cycle remain an area ripe for further investigation. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the distinct biological activities and therapeutic potential of these two important retinoic acid isomers. Future research focusing on direct, head-to-head comparisons in various in vitro and in vivo models is crucial for a complete understanding of their respective pharmacological profiles.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effects of retinoic acid on keratinocyte proliferation and differentiation in a psoriatic skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Neutrophil gelatinase–associated lipocalin mediates 13-cis retinoic acid–induced apoptosis of human sebaceous gland cells [jci.org]
- 9. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Assays to Confirm the Inverse Agonist Activity of 11-cis-Retinoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key assays to confirm and quantify the inverse agonist activity of 11-cis-retinoic acid. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response, reducing the receptor's basal or constitutive activity. This is particularly relevant for G protein-coupled receptors (GPCRs) and nuclear receptors that exhibit spontaneous activity in the absence of a ligand.
This guide details the experimental protocols for three primary assay types: Transducin Activation Assays for opsins (a class of GPCRs), Luciferase Reporter Assays for nuclear receptors like Retinoic Acid Receptors (RARs), and Bioluminescence Resonance Energy Transfer (BRET) assays for real-time analysis of GPCR activity. Comparative data for relevant retinoid analogs are provided to benchmark the performance of 11-cis-retinoic acid.
Comparative Analysis of Retinoid Activity
The following table summarizes the expected activities of 11-cis-retinoic acid in comparison to other well-characterized retinoids in relevant assays. While specific quantitative data for 11-cis-retinoic acid is limited in the public domain, the table provides a framework for its expected performance based on the known activities of structurally similar compounds.
| Compound | Target Receptor | Assay Type | Expected Activity | Quantitative Data (Illustrative) |
| 11-cis-Retinoic Acid | Opsin (GPCR) | Transducin Activation | Inverse Agonist | IC50: To be determined |
| RAR (Nuclear Receptor) | Luciferase Reporter | Inverse Agonist | IC50: To be determined | |
| Generic GPCR | BRET | Inverse Agonist | IC50: To be determined | |
| 11-cis-Retinal | Opsin (GPCR) | Transducin Activation | Inverse Agonist[1][2] | Reduces basal opsin activity[1] |
| all-trans-Retinal | Opsin (GPCR) | Transducin Activation | Agonist[1][2] | EC50: ~53 nM[1] |
| 11-cis-Retinol | Rod Opsin (GPCR) | Transducin Activation | Agonist[2] | - |
| Cone Opsin (GPCR) | Transducin Activation | Inverse Agonist[3] | Reduces basal cone opsin activity[3] | |
| all-trans-Retinoic Acid (ATRA) | RAR (Nuclear Receptor) | Luciferase Reporter | Agonist | Potent activator of RAR-mediated transcription[4] |
| BMS493 | RAR (Nuclear Receptor) | Luciferase Reporter | Inverse Agonist[4] | IC50: To be determined, effective at 0.1-10 µM[4] |
Key Experimental Protocols and Visualizations
This section provides detailed methodologies for the principal assays used to characterize inverse agonist activity, accompanied by diagrams illustrating the experimental workflows and underlying signaling pathways.
Transducin Activation Assay ([³⁵S]GTPγS Binding)
This assay directly measures the ability of a ligand to modulate the constitutive activity of opsin in activating its cognate G protein, transducin. An inverse agonist will decrease the rate of [³⁵S]GTPγS binding to transducin in the absence of light.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing 10 mM MES (pH 6.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM DTT. An acidic pH enhances the constitutive activity of opsin, making the inhibitory effect of an inverse agonist more pronounced[1].
-
Prepare solutions of purified bovine rod transducin (e.g., 2.5 µM) and opsin membranes (e.g., 4 nM).
-
Prepare a stock solution of [³⁵S]GTPγS (e.g., 3 µM, ~5 nCi/µL).
-
Prepare stock solutions of 11-cis-retinoic acid and other test retinoids (e.g., 20 µM) in ethanol.
-
-
Assay Procedure:
-
In the dark or under dim red light, combine the reaction buffer, opsin membranes, and transducin in a microcentrifuge tube.
-
Add the test ligand (e.g., 11-cis-retinoic acid) or vehicle (ethanol) to the mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS. The final reaction volume is typically 50-150 µL.
-
Incubate the reaction mixture at room temperature for a defined time course (e.g., 0, 1, 2, 5, 10 minutes).
-
Terminate the reaction by adding cold buffer and rapidly filtering the mixture through a nitrocellulose membrane. The membrane will bind transducin and any associated [³⁵S]GTPγS.
-
Wash the filter with cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS (in cpm or pmol) as a function of time.
-
The slope of the initial linear portion of the curve represents the rate of transducin activation.
-
Compare the rate of activation in the presence of 11-cis-retinoic acid to the basal activity (vehicle control). A decrease in the rate indicates inverse agonist activity.
-
To determine the IC50 value, perform the assay with varying concentrations of 11-cis-retinoic acid and plot the percentage inhibition of basal activity against the logarithm of the concentration.
-
Signaling Pathway and Experimental Workflow:
References
- 1. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identification and Functional Separation of Retinoic Acid Receptor Neutral Antagonists and Inverse Agonists* | Semantic Scholar [semanticscholar.org]
- 3. The Action of 11-cis-Retinol on Cone Opsins and Intact Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for 11-cis-Retinoic acid quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 11-cis-Retinoic acid, a critical retinoid in the visual cycle, is paramount. This guide provides an objective comparison of two prevalent analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The choice of analytical methodology is crucial for obtaining reliable and reproducible data in retinoid research. While both HPLC-UV and LC-MS/MS are powerful techniques for the separation and quantification of retinoids, they differ significantly in terms of sensitivity, selectivity, and instrumentation cost. This guide aims to assist researchers in selecting the most appropriate method for their specific experimental needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantification of retinoic acid isomers using HPLC-UV and LC-MS/MS. These values are representative of typical performance and may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.2 pmol | ~10 fmol[1] |
| Limit of Quantification (LOQ) | ~0.7 pmol | ~50 pg·mL⁻¹ |
| Linearity Range | > 3 orders of magnitude[2] | 20 fmol to 10 pmol[1] |
| Intra-assay Precision (%CV) | 5.9 - 10.0%[2] | 5.4 ± 0.4%[1] |
| Inter-assay Precision (%CV) | 5.9 - 11.0%[2] | 8.9 ± 1.0%[1] |
Experimental Workflows
The general workflow for the analysis of 11-cis-Retinoic acid by both HPLC-UV and LC-MS/MS involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection method.
Detailed Experimental Protocols
All procedures involving retinoids should be performed under yellow or dim red light to prevent photoisomerization.[3][4]
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general procedure for extracting retinoids from biological samples such as serum or tissue homogenates.
-
To a 200 µL serum sample or tissue homogenate, add an appropriate internal standard.[5]
-
For protein precipitation, add 400 µL of methanol and vortex thoroughly.[6]
-
Centrifuge the sample to pellet the precipitated proteins (e.g., 10 min at 10,000 x g, 4°C).[6]
-
Transfer the supernatant to a new tube.
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture for extraction and vortex for 1 minute.[5][6]
-
Centrifuge for 10 minutes at 13,000 rpm to separate the phases.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[4][5]
-
Reconstitute the dried extract in a suitable volume of the HPLC mobile phase for analysis.[4][5]
HPLC-UV Method
This method is suitable for the quantification of various retinoid isomers.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm) is commonly used.[2] For separation of isomers, a normal-phase silica gel column can also be employed.[4][7]
-
Mobile Phase: A gradient elution is often used for reverse-phase chromatography. For example, a gradient starting with a water/methanol mixture containing 0.1% formic acid, transitioning to a methanol/dichloromethane mixture.[8] For normal-phase chromatography, an isocratic mobile phase of hexane with small percentages of 2-propanol and glacial acetic acid can be used.[4][7]
-
Flow Rate: Typically 1-2 mL/min.[4]
-
Detection: UV detection is performed at a wavelength of approximately 350-353 nm for retinoic acid.[9]
-
Quantification: The concentration of 11-cis-Retinoic acid is determined by comparing the peak area of the analyte to that of a standard curve generated from known concentrations of a reference standard.
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for detecting low-abundance retinoids.
-
HPLC System: A UHPLC or HPLC system is used for chromatographic separation.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is a common choice.[10]
-
Mobile Phase: A gradient of acetonitrile and water with a constant proportion of methanol and 0.1% formic acid has been shown to provide good resolution of retinoic acid isomers.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in either positive or negative electrospray ionization (ESI) mode.[5]
-
Detection: Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[1][5] This provides high specificity and reduces matrix interference.[10]
Signaling Pathway Context: The Visual Cycle
The quantification of 11-cis-Retinoic acid is often performed in the context of the visual cycle, a critical pathway for vision.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of 11-cis-Retinoic acid. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with low retinoid concentrations or complex matrices.[1][11] HPLC-UV, being more accessible and less expensive, is a robust alternative for applications where the expected concentrations are within its detection limits.[11] The selection of the optimal method will ultimately depend on the specific research question, sample availability, and the instrumentation accessible to the researcher. It is important to note that one study did not detect 11-cis-RA in human serum, suggesting its concentration might be very low or transient in this matrix.[12]
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes [mdpi.com]
- 7. sav.sk [sav.sk]
- 8. researchgate.net [researchgate.net]
- 9. aseancosmetics.org [aseancosmetics.org]
- 10. sciex.com [sciex.com]
- 11. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic Versus Endogenous 11-cis-Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic and endogenous 11-cis-retinoic acid, focusing on their efficacy in biological systems. While direct comparative studies are limited, this document synthesizes available data on retinoid isomers to offer insights into their relative performance, supported by experimental protocols and pathway visualizations.
Introduction
Retinoic acid, a metabolite of vitamin A, exists in several isomeric forms, each with distinct biological roles. All-trans-retinoic acid (ATRA) is the most studied and is a crucial regulator of gene expression during development and cellular differentiation.[1] The 11-cis isomer of a related retinoid, 11-cis-retinal, is fundamental to vision as the chromophore of rhodopsin.[2][3] The role of 11-cis-retinoic acid itself is less defined, though it is understood to be part of the complex network of retinoid signaling. This guide examines the available evidence to compare the efficacy of chemically synthesized 11-cis-retinoic acid with its endogenously produced counterpart.
From a chemical standpoint, synthetically produced 11-cis-retinoic acid, when purified to a high degree, is structurally and functionally identical to the endogenous molecule. Therefore, any differences in efficacy in experimental settings are likely to arise from factors such as purity, stability, and the concentration at which they are administered, rather than from any inherent difference in their biological activity.
Quantitative Data on Retinoid Activity
Table 1: Binding Affinities of Retinoid Isomers to Nuclear Receptors
| Retinoid Isomer | Receptor | Dissociation Constant (Kd) | Reference |
| all-trans-Retinoic Acid | RARα, β, γ | 0.2-0.7 nM | [4] |
| 9-cis-Retinoic Acid | RARα, β, γ | 0.2-0.7 nM | [4] |
| 9-cis-Retinoic Acid | RXRα, β, γ | 14.1-18.3 nM | [4] |
| 11-cis-Retinoic Acid | RXRs | Ineffective competitor for 9-cis-RA binding | [4] |
Note: The data for 11-cis-retinoic acid indicates it does not bind with high affinity to Retinoid X Receptors (RXRs). Specific Kd values for its binding to Retinoic Acid Receptors (RARs) are not well-documented in the provided search results, suggesting it may not be a primary ligand for these receptors either.
Table 2: Comparative Efficacy of Retinoid Isomers in a Biological Assay
| Cell Line | Retinoid Isomer | Biological Effect | Observation | Reference |
| NB4 (Acute Promyelocytic Leukemia) | all-trans-Retinoic Acid | Induction of Differentiation | Highly sensitive | [5] |
| NB4 (Acute Promyelocytic Leukemia) | cis-Retinoic Acid | Induction of Differentiation | Significantly less sensitive than to all-trans-RA | [5] |
Signaling Pathways
Retinoic acids exert their effects on gene expression by binding to nuclear receptors. The canonical pathway involves the binding of all-trans-retinoic acid to Retinoic Acid Receptors (RARs), which then form a heterodimer with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) on DNA to regulate the transcription of target genes.
Caption: Canonical signaling pathway of retinoic acid.
Experimental Protocols
Synthesis of 11-cis-Retinoids
A reliable method for synthesizing 11-cis-retinoids is the zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor. This non-photochemical method provides good stereoselectivity.[6][7]
Materials:
-
11-yne-retinoid precursor
-
Activated zinc dust
-
Isopropanol (iPrOH) and water
-
Diethyl ether (Et2O)
-
Saturated NaCl solution
-
Anhydrous Na2SO4
-
Celite
Procedure:
-
Zinc Activation: Prepare activated zinc by stirring zinc dust in an aqueous solution of CuSO₄ and AgNO₃. Filter, wash sequentially with water, acetone, and ether, then dry under vacuum.[7]
-
Reaction Setup: Under an inert atmosphere (e.g., argon), suspend the activated zinc in a mixture of water and iPrOH in a round-bottom flask.[6]
-
Substrate Addition: Dissolve the 11-yne-retinoid precursor in iPrOH and add it to the zinc suspension.[6]
-
Reaction: Stir the mixture at room temperature in the dark for approximately 21-24 hours.[6][7]
-
Workup: Filter the reaction mixture through Celite, washing with Et2O and water. Separate the organic phase, wash with saturated NaCl solution, and dry over anhydrous Na2SO4.[6]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. All procedures should be performed under dim red light to prevent photoisomerization.[6]
Comparative Analysis of Retinoid Isomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying retinoid isomers from biological samples or synthetic preparations.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate) or synthetic retinoid solution
-
Hexane, 2-propanol, acetic acid
-
HPLC system with a silica gel absorption column and UV detector
Procedure:
-
Extraction: Extract retinoids from the sample using a suitable solvent like hexane after protein precipitation with methanol.[8]
-
Chromatography:
-
Detection: Monitor the eluent at a wavelength of 350 nm for retinoic acid isomers.[10][11]
-
Quantification: Compare the peak areas of the samples to those of known standards to determine the concentration of each isomer.
Caption: General workflow for HPLC analysis of retinoid isomers.
In Vitro Retinoid Activity Assay (RAR Activation)
This assay measures the ability of a retinoid to activate a retinoic acid receptor, leading to the expression of a reporter gene.
Materials:
-
Cell line transfected with an RAR expression vector and a RARE-luciferase reporter construct.
-
Cell culture medium and reagents.
-
Test compounds (synthetic and extracted endogenous 11-cis-retinoic acid).
-
Luciferase assay system.
Procedure:
-
Cell Culture: Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the synthetic or endogenous 11-cis-retinoic acid. Include a vehicle control and a positive control (e.g., all-trans-retinoic acid).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid or total protein concentration. Plot the dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.
Conclusion
While endogenous and synthetic 11-cis-retinoic acid are chemically identical, their practical efficacy in a research setting is governed by purity, concentration, and stability. Synthetic retinoids offer the advantage of being available in larger quantities and higher purity than can typically be isolated from biological sources.[12][13] However, they can be susceptible to photo-isomerization and degradation, requiring careful handling.[14]
The biological activity of 11-cis-retinoic acid, particularly its interaction with nuclear receptors like RARs, appears to be less potent compared to isomers like all-trans- and 9-cis-retinoic acid.[4][5] For researchers investigating the specific roles of 11-cis-retinoic acid, the use of a highly purified synthetic standard is essential for obtaining reliable and reproducible results. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and functional characterization of this and other retinoids. Future research directly comparing the in vivo stability and metabolic fate of synthetic versus endogenously produced 11-cis-retinoic acid would be valuable for a more complete understanding of its efficacy.
References
- 1. Tretinoin - Wikipedia [en.wikipedia.org]
- 2. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Comparison of the effects of all-trans and cis-retinoic acid on the blast stem cells of acute myeloblastic leukemia in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. sav.sk [sav.sk]
- 12. Synthesis and biological activity of retinoic acid receptor-alpha specific amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of 11-cis-Retinoic Acid and Alternatives in Retinal Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 11-cis-retinoic acid in the context of other treatment modalities for retinal diseases characterized by dysfunction of the visual cycle. Given the limited direct experimental data on 11-cis-retinoic acid as a therapeutic agent, this guide draws upon the extensive research on related cis-retinoids, such as 13-cis-retinoic acid and 9-cis-retinoids, to project its potential efficacy and compares it with established and emerging therapies.
Comparative Analysis of Therapeutic Strategies
The treatment landscape for retinal diseases stemming from visual cycle defects is evolving from supportive care to targeted molecular and cellular therapies. Here, we compare the potential of 11-cis-retinoic acid (by proxy through related cis-retinoids) with other significant therapeutic alternatives.
Table 1: Comparison of Pharmacological Interventions
| Therapeutic Agent | Mechanism of Action | Route of Administration | Preclinical Efficacy Highlights | Clinical Trial Status/Notes | Potential Side Effects |
| 11-cis-Retinoic Acid (Hypothesized) | Potential modulation of the visual cycle and activation of retinoic acid receptors (RARs) to influence gene expression related to retinal health. | Oral / Local | No direct studies available. Inferred potential to act similarly to other cis-retinoids. | Not currently in clinical trials for retinal diseases. | Unknown for retinal diseases; systemic retinoids can cause mucocutaneous dryness, teratogenicity, and lipid abnormalities. |
| 13-cis-Retinoic Acid (Isotretinoin) | Slows the visual cycle by inhibiting retinoid isomerase and 11-cis-retinol dehydrogenase.[1] This reduces the formation of toxic bisretinoid compounds like A2E. | Oral | Reduced A2E formation in Abca4-/- mouse models of Stargardt disease.[2] Protected photoreceptors from light-induced damage in rats.[1][2] | Pilot study in wet AMD showed it was too toxic for long-term use and did not improve vision, though it may have slowed visual acuity loss.[3] | Dry skin, chapped lips, muscle aches, mood swings, and night blindness.[1][3] |
| 9-cis-Retinyl Acetate | Bypasses the RPE65/LRAT block in the visual cycle by providing a precursor that can be converted to 9-cis-retinal, an artificial chromophore that can form a functional visual pigment with opsin.[4] | Oral | Restored visual function in Rpe65-/- mouse models of Leber Congenital Amaurosis (LCA).[4] | Clinical trials in LCA patients with RPE65 mutations have shown improvements in visual function. | Headache, xeroderma at high doses.[5] |
| Emixustat | Inhibits RPE65, slowing the visual cycle to reduce the accumulation of toxic byproducts. | Oral | Slows the formation of 11-cis-retinol. | Phase 1/2 studies in geographic atrophy (GA) did not show a significant difference in the growth rate of GA or in best-corrected visual acuity.[3] | |
| ALK-001 (C20-D3-vitamin A) | Deuterated vitamin A that slows the rate of vitamin A dimerization, which forms toxic lipofuscin. | Oral | Slowed the growth of atrophic lesions in a mouse model of Stargardt disease. | A Phase 2 clinical trial (TEASE study) in Stargardt disease showed a slowing of the growth of atrophic lesions.[3] |
Table 2: Comparison with Gene and Cell-Based Therapies
| Therapy Type | Specific Example | Mechanism of Action | Route of Administration | Efficacy Highlights | Key Limitations |
| Gene Therapy | Voretigene neparvovec (Luxturna) | Delivers a functional copy of the RPE65 gene to retinal pigment epithelial cells, restoring the visual cycle. | Subretinal injection | Significant improvements in visual function and light sensitivity in patients with RPE65-mediated inherited retinal disease. | Invasive delivery; only applicable to diseases caused by mutations in a specific gene. |
| Cell-Based Therapy | Opsis Therapeutics / BlueRock Therapeutics (in development) | Replacement of damaged RPE or photoreceptor cells with cells derived from induced pluripotent stem cells. | Subretinal injection | Preclinical studies are ongoing to assess the potential for vision restoration. | Challenges with cell integration, long-term survival, and potential for immune rejection or tumor formation. |
| Optogenetics | MCO-010 (in development) | Uses a harmless virus to deliver light-sensing molecules to surviving retinal cells, making them responsive to light after photoreceptors have degenerated. | Intravitreal injection | Early clinical trials have shown some modest restoration of vision in patients who are completely blind. | The quality of restored vision may be different from natural vision. |
Experimental Protocols
Electroretinography (ERG) for Retinal Function Assessment in Mouse Models
This protocol is used to non-invasively measure the electrical responses of various retinal cell types to light stimulation, providing a quantitative assessment of retinal function.
a. Animal Preparation:
-
Dark-adapt mice overnight (minimum 12 hours) before scotopic (rod-driven) ERG recording. All subsequent steps for scotopic recording must be performed under dim red light.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
-
Place the mouse on a heated platform to maintain body temperature.
b. Electrode Placement:
-
Place a ground electrode subcutaneously in the tail or an ear.
-
Place a reference electrode subcutaneously in the forehead.
-
Place the active electrode, a small gold or silver wire loop, on the cornea, ensuring good contact with a layer of methylcellulose.
c. ERG Recording:
-
Scotopic ERG (Rod response):
-
Present single flashes of white light of increasing intensity in a Ganzfeld dome.
-
Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells). The a-wave is the initial negative deflection, and the b-wave is the subsequent positive deflection.
-
-
Photopic ERG (Cone response):
-
Light-adapt the mouse for 10 minutes to a background light to saturate rod responses.
-
Present single flashes of white light of increasing intensity against the light-adapting background. This will isolate the cone pathway response.
-
d. Data Analysis:
-
Measure the amplitude of the a-wave from the baseline to the trough of the a-wave.
-
Measure the amplitude of the b-wave from the trough of the a-wave to the peak of the b-wave.
-
Analyze the implicit time (time from flash onset to the peak of the wave).
-
Compare the amplitudes and implicit times between treatment and control groups.
HPLC Analysis of Retinoids in Ocular Tissues
This protocol allows for the extraction and quantification of different retinoid isomers from the retina and RPE, which is crucial for evaluating the biochemical effects of visual cycle modulators.
a. Tissue Collection and Homogenization:
-
Euthanize the mouse and enucleate the eyes under dim red light.
-
Dissect the retina and RPE/choroid complex on ice.
-
Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline with a reducing agent like dithiothreitol).
b. Retinoid Extraction:
-
For retinaldehyde quantification, add hydroxylamine to the homogenate to form retinal oximes, which are more stable.
-
Add an internal standard (e.g., retinyl acetate) to the homogenate for quantification.
-
Perform a liquid-liquid extraction using an organic solvent like hexane.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Re-dissolve the retinoid extract in the HPLC mobile phase.
c. HPLC Separation and Quantification:
-
Use a normal-phase HPLC system with a silica column for the separation of retinoid isomers.
-
Employ a mobile phase gradient of an organic solvent mixture (e.g., ethyl acetate in hexane).
-
Detect the retinoids using a UV-Vis detector at a wavelength of approximately 325 nm for retinols and retinyl esters, and 360 nm for retinal oximes.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A proper protocol for isolation of retinal pigment epithelium from rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
A Side-by-Side In Vitro Comparison of 11-cis-Retinoic Acid and Other Retinoid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 11-cis-Retinoic acid and its isomers: all-trans-Retinoic acid (ATRA), 9-cis-Retinoic acid, and 13-cis-Retinoic acid. The information presented is based on available experimental data to assist researchers in understanding the nuanced biological activities of these signaling molecules.
Retinoids, derivatives of vitamin A, are critical regulators of cellular processes, including proliferation, differentiation, and apoptosis. Their biological effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). The stereochemistry of the retinoid molecule significantly influences its receptor binding affinity and subsequent transcriptional activation of target genes. While ATRA is the most studied isomer, understanding the distinct properties of other isomers like 11-cis-Retinoic acid is crucial for the development of targeted therapeutics.
Data Presentation: Quantitative Comparison of Retinoid Isomers
The following tables summarize the available quantitative data for the in vitro activities of various retinoid isomers. It is important to note that direct comparative data for 11-cis-Retinoic acid in receptor binding and transactivation assays is limited in the current body of literature, with most research on 11-cis-retinoids focusing on the visual cycle.
Table 1: Receptor Binding Affinities (Kd, nM)
| Retinoid Isomer | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| 11-cis-Retinoic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| all-trans-Retinoic acid (ATRA) | 0.20[1] | 0.36[1] | 0.20[1] | No Binding[1] | No Binding[1] | No Binding[1] |
| 9-cis-Retinoic acid | 0.24[1] | 0.40[1] | 0.70[1] | 15.7[1] | 18.3[1] | 14.1[1] |
| 13-cis-Retinoic acid | Lower affinity than ATRA[2] | Lower affinity than ATRA[2] | Lower affinity than ATRA[2] | No Binding | No Binding | No Binding |
Table 2: Transactivation Potency (EC50, nM)
| Retinoid Isomer | RARα Activation | RARβ Activation | RARγ Activation |
| 11-cis-Retinoic acid | Data not available | Data not available | Data not available |
| all-trans-Retinoic acid (ATRA) | 169 | 9 | 2 |
| 9-cis-Retinoic acid | 13 | 173 | 58 |
| 13-cis-Retinoic acid | 124 | 47 | 36 |
Table 3: Effects on Cell Proliferation and Differentiation (Qualitative and Semi-Quantitative)
| Retinoid Isomer | Cell Line | Effect | Relative Potency |
| 11-cis-Retinoic acid | Data not available | Data not available | Data not available |
| all-trans-Retinoic acid (ATRA) | NB4 (APL) | Proliferation Inhibition & Differentiation Induction | Less potent than 9-cis-RA at 10⁻⁸ M[3] |
| HNSCC | Growth Inhibition | Effective, but one cell line resistant[4] | |
| Human Keratinocytes | Antiproliferative in HaCaT cells[2] | Similar to 13-cis-RA[2] | |
| 9-cis-Retinoic acid | NB4 (APL) | Proliferation Inhibition & Differentiation Induction | More potent than ATRA at 10⁻⁸ M[3] |
| HNSCC | Growth Inhibition | Effective in all tested cell lines[4] | |
| RAC65 (Embryonal Carcinoma) | Neuronal Differentiation | 10-fold more effective than ATRA[5] | |
| 13-cis-Retinoic acid | NB4 (APL) | Proliferation Inhibition & Differentiation Induction | Less potent than ATRA and 9-cis-RA[3] |
| HNSCC | Growth Inhibition | Effective in all tested cell lines[4] | |
| Human Keratinocytes | Antiproliferative in HaCaT cells[2] | Similar to ATRA[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro assays used to characterize the activity of retinoid isomers.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Kd) of a retinoid for its receptor.
-
Principle: A radiolabeled retinoid (e.g., [³H]9-cis-Retinoic acid) is incubated with a source of the target receptor (e.g., nuclear extracts from cells overexpressing the receptor). Unlabeled retinoid isomers are then added in increasing concentrations to compete with the radioligand for binding. The concentration of the unlabeled ligand that displaces 50% of the radioligand (IC50) is determined and used to calculate the dissociation constant (Kd).
-
Protocol Outline:
-
Receptor Preparation: Prepare nuclear extracts from cells (e.g., COS-7) transiently transfected with expression vectors for the desired RAR or RXR subtype.
-
Incubation: Incubate the nuclear extract with a fixed concentration of the radiolabeled retinoid in a suitable binding buffer.
-
Competition: Add increasing concentrations of the unlabeled test retinoid isomers to the incubation mixture.
-
Separation: Separate the receptor-bound from free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled retinoid to determine the IC50 value. Calculate the Kd from the IC50 using the Cheng-Prusoff equation.
-
Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a retinoid to activate gene transcription through its receptor.
-
Principle: Cells are co-transfected with an expression vector for the target receptor (e.g., RARα) and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with a Retinoic Acid Response Element (RARE). When a retinoid activates the receptor, the receptor-ligand complex binds to the RARE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity.
-
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293T) and co-transfect with the receptor expression vector and the RARE-luciferase reporter plasmid.
-
Treatment: Treat the transfected cells with a range of concentrations of the retinoid isomers.
-
Cell Lysis: After an incubation period (e.g., 24 hours), wash the cells and lyse them to release the cellular contents, including the luciferase enzyme.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luciferase activity against the retinoid concentration to determine the half-maximal effective concentration (EC50).
-
Cell Differentiation Assay (e.g., Neuroblastoma Differentiation)
This assay assesses the ability of retinoids to induce cellular differentiation.
-
Principle: Certain cancer cell lines, such as the human neuroblastoma cell line NB4, can be induced to differentiate into more mature cell types upon treatment with retinoids. Differentiation is assessed by observing morphological changes (e.g., neurite outgrowth) and measuring the expression of differentiation markers.
-
Protocol Outline:
-
Cell Seeding: Seed the neuroblastoma cells (e.g., NB4) at a specific density in culture plates.
-
Treatment: Treat the cells with different concentrations of the retinoid isomers.
-
Morphological Assessment: Observe the cells daily under a microscope for morphological signs of differentiation, such as the extension of neurites.
-
Marker Analysis: After a set period of treatment (e.g., 3-7 days), assess differentiation markers. This can be done by:
-
NBT Reduction Assay: Differentiated myeloid cells gain the ability to reduce nitroblue tetrazolium (NBT).
-
Immunofluorescence: Stain for neuronal markers like β-III tubulin or MAP2.
-
RT-qPCR or Western Blot: Measure the expression of differentiation-related genes and proteins.
-
-
Data Analysis: Quantify the percentage of differentiated cells or the level of marker expression at each retinoid concentration to determine the potency of each isomer.
-
Mandatory Visualization
Retinoic Acid Signaling Pathway
The following diagram illustrates the canonical signaling pathway for retinoic acids.
Caption: Retinoic acid signaling pathway.
Experimental Workflow: Luciferase Transactivation Assay
The diagram below outlines the key steps in a luciferase reporter assay to measure retinoid activity.
Caption: Luciferase transactivation assay workflow.
References
- 1. pnas.org [pnas.org]
- 2. All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of retinoic acid isomers on proliferation, differentiation and PML relocalization in the APL cell line NB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-cis-retinoic acid induces neuronal differentiation of retinoic acid-nonresponsive embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the specificity of 11-cis-Retinoic acid in cellular signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-cis-retinoic acid's specificity in cellular signaling pathways, with a focus on its interaction with nuclear receptors. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.
Executive Summary
Retinoid signaling, crucial for a myriad of physiological processes, is primarily mediated by the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are well-characterized as potent activators of these receptors, the role of 11-cis-retinoic acid in nuclear receptor signaling is less defined. This guide demonstrates that 11-cis-retinoic acid exhibits a significantly lower affinity and transactivation potential for both RARs and RXRs compared to its isomers, suggesting a limited direct role in canonical retinoid signaling pathways. Its primary established function remains within the visual cycle as a precursor to 11-cis-retinal.
Comparative Analysis of Retinoid Receptor Activation
The specificity of retinoic acid isomers is determined by their binding affinity to and subsequent activation of RAR and RXR isoforms. The following tables summarize the available quantitative data for comparing 11-cis-retinoic acid with the well-established ligands, all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid.
Table 1: Ligand Binding Affinities (Kd) for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
| Ligand | Receptor | Dissociation Constant (Kd) [nM] | Reference |
| 11-cis-Retinoic Acid | RARs | Significantly higher than ATRA | [1] |
| RXRs | No effective binding observed | [2] | |
| All-trans-Retinoic Acid (ATRA) | RARα | 0.5 | [2] |
| RARβ | 0.5 | [2] | |
| RARγ | 0.7 | [2] | |
| RXRs | No significant binding | [2] | |
| 9-cis-Retinoic Acid | RARα | 0.4 | [2] |
| RARβ | 0.2 | [2] | |
| RARγ | 0.4 | [2] | |
| RXRα | 15.7 | [2] | |
| RXRβ | 18.3 | [2] | |
| RXRγ | 14.1 | [2] |
Table 2: Transcriptional Activation (EC50) of Retinoic Acid Receptors (RARs)
| Ligand | RAR Isotype | EC50 [nM] | Reference |
| 11-cis-Retinoic Acid | RARα, β, γ | Data not available; expected to be high | |
| All-trans-Retinoic Acid (ATRA) | RARα | ~10 | |
| RARβ | ~10 | ||
| RARγ | ~10 | ||
| 9-cis-Retinoic Acid | RARα | ~20 | [2] |
| RARβ | ~3 | [2] | |
| RARγ | ~20 | [2] |
Note: EC50 values can vary depending on the specific reporter gene and cell line used in the assay.
Based on available data, 11-cis-retinoic acid demonstrates negligible binding to RXRs.[2] While it may have some low-level interaction with RARs, it is a significantly less potent ligand compared to ATRA and 9-cis-retinoic acid.[1] This suggests that at physiological concentrations, 11-cis-retinoic acid is unlikely to be a significant direct activator of the canonical RAR/RXR signaling pathways that regulate gene transcription.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the established signaling pathways for all-trans-retinoic acid and 9-cis-retinoic acid, highlighting the points of interaction for 11-cis-retinoic acid.
Figure 1: Simplified overview of retinoid signaling pathways.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Ligand Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., 11-cis-retinoic acid) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Purified RAR or RXR protein (recombinant)
-
Radiolabeled ligand (e.g., [³H]all-trans-retinoic acid for RARs, [³H]9-cis-retinoic acid for RXRs)
-
Unlabeled competitor ligands (ATRA, 9-cis-RA, 11-cis-RA)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand in the binding buffer.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter under vacuum. The receptor-ligand complex will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Figure 2: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a ligand to activate a receptor and induce the transcription of a reporter gene (luciferase).
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the desired RAR or RXR isoform
-
Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (ATRA, 9-cis-RA, 11-cis-RA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the receptor expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Ligand Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer to release the luciferase enzyme.
-
Luminometry: Add the luciferase assay reagent (containing the substrate, luciferin) to the cell lysate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity as a function of the ligand concentration to generate a dose-response curve and determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).
Figure 3: Workflow for a luciferase reporter gene transactivation assay.
Conclusion
The available experimental evidence strongly indicates that 11-cis-retinoic acid is not a primary ligand for the nuclear receptors RAR and RXR. Its low binding affinity and, consequently, its presumed low transactivation potential, distinguish it from the potent signaling molecules all-trans-retinoic acid and 9-cis-retinoic acid. For researchers in cellular biology and drug development, this highlights the critical specificity of the retinoid signaling system and suggests that the biological effects of 11-cis-retinoic acid are likely mediated through pathways other than direct nuclear receptor activation, with its established role in the visual cycle being the most prominent. Further investigation into potential non-canonical signaling roles or metabolic conversion to other active retinoids may provide a more complete understanding of its physiological functions.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-cis-Retinoic Acid: A Procedural Guide
The proper disposal of 11-cis-retinoic acid, a crucial retinoid in vision research and drug development, is paramount to ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance with potential reproductive toxicity, strict adherence to established protocols is essential.[1][2][3][4] This guide provides a step-by-step operational plan for the safe handling and disposal of 11-cis-retinoic acid waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for 11-cis-retinoic acid and to be fully aware of its hazards. This compound is sensitive to light and air and can cause skin and eye irritation.[2] Furthermore, it is classified as a substance that may damage fertility or the unborn child.[1][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.[3]
-
Lab Coat: To prevent skin contact.
-
Respiratory Protection: A NIOSH/MSHA approved respirator may be necessary if handling powders or creating aerosols.[3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
Step-by-Step Disposal Procedure
All chemical waste, including 11-cis-retinoic acid, should be treated as hazardous unless explicitly determined otherwise.[6] The following steps outline the standard procedure for its collection and disposal. Evaporation in a fume hood is not a permissible disposal method.[7]
-
Waste Identification and Segregation:
-
Identify all waste streams containing 11-cis-retinoic acid. This includes pure unused product, contaminated solutions (e.g., organic solvents), and contaminated labware (e.g., pipette tips, vials, gloves).
-
Do not mix 11-cis-retinoic acid waste with other incompatible waste streams.[7] For example, keep organic solvent solutions separate from aqueous solutions.
-
Solid waste (contaminated gloves, paper towels, etc.) should be collected separately from liquid waste.
-
-
Container Selection and Labeling:
-
Use only chemically compatible and leak-proof containers for waste collection.[8] Plastic containers are often preferred.[9]
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6][7]
-
The label must clearly state the full chemical name ("11-cis-Retinoic Acid") and the approximate concentration and volume. The name of the Principal Investigator (PI) and the lab location are also required.[6]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
The SAA must be a secondary containment system, such as a tray or bucket, to contain any potential spills.[7]
-
Keep the waste container closed at all times, except when adding waste.[9]
-
-
Arranging for Disposal:
-
Once the waste container is full or you have reached the storage time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[9]
-
Do not transport hazardous waste through public hallways or outside of your laboratory's control.[7] Trained EHS personnel are responsible for the transport and final disposal.[7]
-
Quantitative Storage and Disposal Guidelines
Institutional and regulatory guidelines impose strict limits on the amount of hazardous waste that can be stored in a laboratory. The following table summarizes these critical parameters.
| Parameter | Guideline | Regulatory Basis |
| Maximum Volume in SAA | 55 gallons of total hazardous waste | EPA / RCRA[6][9] |
| Maximum Acutely Toxic Waste | 1 quart (for P-listed wastes) | EPA / RCRA[6][9] |
| Maximum Storage Time | 12 months from the first addition of waste | UPenn EHRS[9] |
| Container Status | Must be kept closed and properly sealed | OSHA / RCRA[8][9] |
| Disposal Method | Collection by certified hazardous waste handler | EPA / RCRA[7][8] |
| Prohibited Disposal | No disposal via sewer, regular trash, or evaporation | RCRA[7][8] |
Note: While 11-cis-retinoic acid is not typically a P-listed (acutely hazardous) waste, its high toxicity warrants careful management and minimization of accumulated quantities.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[10]
-
If the material is a powder, avoid generating dust.[10] You can dampen the powder with water before sweeping.[10]
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
Collect all cleanup materials into a designated hazardous waste container.[10]
-
Clean the spill area thoroughly.
-
-
Major Spills:
Waste Minimization Strategies
In accordance with federal and state regulations, laboratories should actively seek to minimize the generation of chemical waste.[9]
-
Source Reduction: Order only the smallest necessary quantities of 11-cis-retinoic acid.[9]
-
Inventory Management: Maintain a current inventory to avoid purchasing duplicates.[9]
-
Microscale Techniques: Where possible, adapt experiments to use smaller quantities of materials.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 11-cis-Retinoic Acid.
Caption: Workflow for the safe disposal of 11-cis-Retinoic acid waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 11-cis-Retinoic acid
Essential Safety and Handling Guide for 11-cis-Retinoic Acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of 11-cis-Retinoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Retinoids, including 11-cis-Retinoic acid, are sensitive to light, air, and heat and present specific health hazards requiring stringent safety measures.[1][2]
Hazard Identification and Safety Summary
11-cis-Retinoic acid is classified as a hazardous substance.[1][3] It is crucial to understand its potential risks before handling. The primary hazards include skin and eye irritation, and it is suspected of damaging fertility or the unborn child.[1][3][4][5]
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | P264, P280, P302+P352, P332+P313[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | P280, P305+P351+P338, P337+P313[4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][3][4][5] | P201, P308+P313[4] |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[1] | P264, P270, P301+P312 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][5] | P261, P304+P340 |
Operational Plan: Step-by-Step Handling Protocol
All manipulations involving retinoids should be performed under dim red light to prevent photoisomerization.[6] The substance should be handled in a well-ventilated area or under a chemical fume hood.[3][7]
Preparation and Pre-Handling
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 11-cis-Retinoic acid.
-
Designate Work Area: Prepare a designated area for handling, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are nearby.[1]
-
Assemble PPE: Put on all required personal protective equipment before entering the designated handling area.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] For larger quantities or where splashing is possible, a face shield is recommended for supplementary protection.[7]
-
Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure.[5] Always wash hands with soap and water after handling, even when gloves are worn.[7]
-
Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[1][5] Contaminated work clothes should be laundered separately before reuse.[7]
-
Respiratory Protection: To avoid inhaling the powder, use a NIOSH/MSHA or European Standard EN 149 approved dust respirator, especially when handling the substance outside of a chemical fume hood.[1][7]
Handling Procedure
-
Avoid Dust Formation: Handle the solid powder carefully to avoid generating dust.[3][7]
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[7]
-
Maintain Stability: 11-cis-Retinoic acid is sensitive to light, air, and heat.[1] Keep containers tightly closed when not in use and protect from light.[3] It is incompatible with strong oxidizing and reducing agents.[1]
-
Weighing and Transfer: Conduct these operations in a fume hood or a ventilated balance enclosure to minimize exposure.
Post-Handling and Storage
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after completing work.[4][7]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves according to institutional guidelines.
-
Storage: Store 11-cis-Retinoic acid in a tightly closed container in a dry, well-ventilated place.[3] For long-term stability, store in a freezer (recommended at -20°C) and protect from light.[3]
Disposal Plan
Waste material must be disposed of in accordance with all applicable national and local regulations.
-
Waste Collection: Collect waste, including contaminated disposable PPE and excess chemical, in a suitable, clearly labeled, and closed container for disposal.[5][7]
-
Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[7] Puncture containers to prevent re-use if they are to be buried at an authorized landfill.[7]
-
Spill Management:
-
Minor Spills: For dry spills, use dry clean-up procedures.[7] Carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][7]
-
Major Spills: Alert emergency responders.[7] Control personal contact by wearing the appropriate PPE. Prevent the spillage from entering drains or water courses.[7]
-
Safe Handling Workflow
The following diagram outlines the essential workflow for safely handling 11-cis-Retinoic acid.
Caption: Workflow for safe handling of 11-cis-Retinoic acid.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
